molecular formula C13H15NO3 B1662577 1-BCP CAS No. 34023-62-6

1-BCP

Número de catálogo: B1662577
Número CAS: 34023-62-6
Peso molecular: 233.26 g/mol
Clave InChI: BXBNADAPIHHXJQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-BCP (Piperonylic acid piperidide) is a benzamide-based positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor . AMPA receptors, a subtype of ionotropic glutamate receptors, are pivotal for fast excitatory synaptic transmission in the central nervous system . As a research compound, this compound is primarily investigated for its significant anti-fatigue properties. Studies have demonstrated that it can effectively alleviate fatigue induced by sleep deprivation and extend forced swimming time in animal models, without the severe adverse effects associated with central stimulants like caffeine or modafinil . The compound is noted for its ability to rapidly cross the blood-brain barrier and modulate excitatory postsynaptic potentials, leading to the long-term potentiation of synaptic activity in the hippocampus . Its mechanism is believed to involve enhancing cortical arousal and compensating for synaptic or receptor loss linked to neurological disorders, thereby improving processing efficiency in higher brain regions . While early research is promising, further investigation is required to fully elucidate its pharmacokinetic profile. This product is provided For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or personal purposes.

Propiedades

IUPAC Name

1,3-benzodioxol-5-yl(piperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(14-6-2-1-3-7-14)10-4-5-11-12(8-10)17-9-16-11/h4-5,8H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBNADAPIHHXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187634
Record name 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34023-62-6
Record name 1,3-Benzodioxol-5-yl-1-piperidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34023-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034023626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Bicyclo[1.1.1]pentane Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial motifs in modern medicinal chemistry, serving as bioisosteres for para-substituted phenyl rings, tert-butyl groups, and alkynes. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and cell permeability. 1-Bicyclo[1.1.1]pentane carboxylic acid is a key building block for the introduction of the BCP scaffold into complex molecules. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams.

Core Synthetic Strategies

Two principal strategies dominate the synthesis of 1-bicyclo[1.1.1]pentane carboxylic acid: the monofunctionalization of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid and the direct functionalization of the highly strained hydrocarbon, [1.1.1]propellane.

Synthesis via Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This is a robust and widely used method that proceeds in two main stages: the synthesis of the dicarboxylic acid intermediate, followed by its selective monofunctionalization.

A scalable and efficient route to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves the photochemical reaction of [1.1.1]propellane with diacetyl to form 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one), followed by a haloform reaction.[1][2]

G cluster_0 Synthesis of [1.1.1]Propellane cluster_1 Synthesis of Dicarboxylic Acid start_prop 3-Chloro-2-(chloromethyl)propene dibromo 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane propellane [1.1.1]Propellane diacetyl Diacetyl diketone 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) diacid Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Synthesis of [1.1.1]Propellane from 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane [3]

A solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (800.0 g, 2.7 mol) in diethyl ether (2 L) is cooled to -78 °C in a dry three-neck round-bottom flask equipped with an overhead stirrer. Methyl lithium (3 M, 2 L, 6.0 mol) is added dropwise at this temperature under an argon atmosphere. The mixture is stirred for 30 minutes at -75 °C, then warmed to 0 °C and stirred for an additional 1.5 hours. The resulting solution of [1.1.1]propellane is then used in the subsequent step.

Synthesis of 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) [1][2]

To a 0.7 M solution of [1.1.1]propellane in diethyl ether (8 L, 5.6 mol) is added a degassed solution of diacetyl (482.0 g, 5.6 mol) in diethyl ether (500 mL). The reaction mixture is passed through a photoreactor with a 365 nm light source over 6 hours. The mixture is then concentrated under reduced pressure to yield the product.

Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid [1][2]

A solution of sodium hydroxide (1 kg, 24.6 mol) in water (3.5 L) is cooled to 20 °C. Bromine (2 kg, 12.3 mol) is added dropwise, and the mixture is stirred for 3 hours. The solution is then cooled to 0 °C, and a solution of 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) (250.0 g, 1.64 mol) in dioxane (1 L) is added dropwise. The mixture is stirred overnight. After an aqueous workup and acidification, the product is extracted with ethyl acetate.

StepReactantsReagents/ConditionsYieldReference
[1.1.1]Propellane Synthesis1,1-Dibromo-2,2-bis(chloromethyl)cyclopropaneMeLi, Et2O, -78 °C to 0 °C78%[3]
Diketone Formation[1.1.1]Propellane, Diacetyl365 nm, flow photoreactor94%[1][2]
Dicarboxylic Acid Synthesis1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)NaOH, Br2, H2O/dioxane-[1][2]

The selective conversion of the dicarboxylic acid to the monocarboxylic acid can be achieved through a mono-esterification followed by hydrolysis or other functional group manipulations.

G cluster_0 Monofunctionalization diacid Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid monoester 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid monocarboxylic 1-Bicyclo[1.1.1]pentane carboxylic acid

Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid [1][2]

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (200.0 g, 1.28 mol) is dissolved in methanol (3 L). Thionyl chloride (457.0 g, 3.84 mol) is added dropwise at 20–40 °C. The mixture is stirred at room temperature overnight and then concentrated under reduced pressure. The crude product is purified by filtration through silica gel.

StepReactantsReagents/ConditionsYieldReference
Mono-esterificationBicyclo[1.1.1]pentane-1,3-dicarboxylic acidSOCl2, MeOH83%[1][2]
Synthesis via Functionalization of [1.1.1]Propellane

An alternative approach involves the direct functionalization of [1.1.1]propellane. This highly strained molecule readily undergoes reactions with organometallic reagents, which can then be trapped with an electrophile such as carbon dioxide.

G cluster_0 Direct Carboxylation propellane [1.1.1]Propellane bcp_li Bicyclo[1.1.1]pentyl-lithium intermediate monocarboxylic 1-Bicyclo[1.1.1]pentane carboxylic acid

While a specific, detailed protocol for the direct conversion of [1.1.1]propellane to 1-bicyclo[1.1.1]pentane carboxylic acid via an organometallic intermediate and subsequent carboxylation is not explicitly detailed in a single source, the general principle is well-established in the literature for the synthesis of other BCP derivatives.[4] The process involves the addition of an organolithium reagent to [1.1.1]propellane to generate a bicyclo[1.1.1]pentyl-lithium species, which is then quenched with dry ice (solid CO2) followed by an acidic workup to yield the carboxylic acid.

Conclusion

The synthesis of 1-bicyclo[1.1.1]pentane carboxylic acid is a critical process for the advancement of medicinal chemistry programs. The route via bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is well-documented and scalable, making it a reliable choice for producing large quantities of this building block. The direct functionalization of [1.1.1]propellane offers a more convergent approach, though it requires the handling of the highly reactive and volatile propellane intermediate. The choice of synthetic route will depend on the specific needs of the research program, including scale, available starting materials, and desired purity. The protocols and data presented in this guide provide a solid foundation for any scientist looking to incorporate the bicyclo[1.1.1]pentane scaffold into their research.

References

The Core Mechanisms of Bicyclo[1.1.1]pentane Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[1.1.1]pentanes (BCPs) have emerged as highly sought-after motifs in medicinal chemistry and materials science. Their rigid, linear, three-dimensional structure allows them to serve as valuable bioisosteres for para-substituted benzene rings, alkynes, and tert-butyl groups.[1][2][3] The replacement of these traditional groups with a BCP scaffold can significantly improve a molecule's physicochemical properties, such as aqueous solubility and metabolic stability, while maintaining desired substituent exit vectors.[3] This guide provides an in-depth exploration of the core synthetic mechanisms for constructing the BCP framework, focusing on the most prevalent and innovative strategies.

Formation from [1.1.1]Propellane: The Workhorse Precursor

The most common and versatile route to BCPs involves the strain-release reaction of [1.1.1]propellane. This highly strained molecule possesses a unique "inverted" C1-C3 bond with significant p-character, making it exceptionally reactive towards radicals and nucleophiles.[2][4]

Radical Addition to [1.1.1]Propellane

Radical addition represents one of the most powerful strategies for BCP synthesis, allowing for the incorporation of a wide array of functional groups under mild conditions.[4] The general mechanism involves the addition of a radical species (R•) to the central C1-C3 bond of [1.1.1]propellane, which proceeds via a stable bridgehead bicyclo[1.1.1]pentyl radical intermediate. This intermediate is then trapped to form the 1,3-disubstituted product.

Mechanism:

  • Radical Generation: An initial radical (R•) is generated from a precursor. This can be achieved through various methods, including:

    • Photoredox Catalysis: Visible-light photocatalysts, such as Ir(ppy)₃ or organic dyes like 4CzIPN, can reduce or oxidize a radical precursor (e.g., an alkyl or aryl halide) to generate the reactive radical.[1][4]

    • Chemical Initiation: Reagents like triethylborane (BEt₃) can initiate radical chain reactions with alkyl halides.[4]

    • Thermal Initiation: Peroxides, such as dilauroyl peroxide (DLP), can be used to initiate radical formation.[4]

  • Addition to Propellane: The generated radical (R•) rapidly adds to the central bond of [1.1.1]propellane, breaking the bond and forming a bridgehead BCP radical.

  • Radical Trapping/Propagation: The BCP radical can be trapped by a radical acceptor or, in a chain process, abstract an atom (e.g., a halogen) from the starting precursor to yield the final product and regenerate the initial radical (R•).[1]

G cluster_init 1. Radical Generation cluster_add 2. Addition cluster_trap 3. Trapping / Propagation R_X R-X (e.g., Alkyl Halide) R_rad R• R_X->R_rad Initiator Initiator (Light, BEt₃, etc.) Propellane [1.1.1]Propellane R_rad->Propellane R_rad->Propellane BCP_rad BCP Radical Intermediate Propellane->BCP_rad Trap Trap (e.g., R-X) BCP_rad->Trap BCP_rad->Trap Trap->R_rad (Chain propagation) Product R-BCP-X Trap->Product

Figure 1. General mechanism of radical addition to [1.1.1]propellane.
Anionic (Nucleophilic) Addition to [1.1.1]Propellane

The high strain and electrophilicity of the central bond of [1.1.1]propellane also permit ring-opening by strong nucleophiles. This pathway typically involves organometallic reagents and leads to a bridgehead BCP-metal species, which can be subsequently quenched with an electrophile.

Mechanism:

  • Nucleophilic Attack: A strong nucleophile (Nu⁻), such as an organolithium, Grignard reagent, or a "turbo-amide" (R₂NMgCl·LiCl), attacks one of the bridgehead carbons of [1.1.1]propellane.[5][6]

  • Bond Cleavage: The attack leads to the cleavage of the central C1-C3 bond, forming a bicyclo[1.1.1]pentyl anion intermediate.

  • Electrophilic Quench: The BCP anion is then trapped by an electrophile (E⁺), such as a proton source (for monofunctionalization) or other reagents like isopropoxyboronate (Bpin) esters, to yield the final 1,3-disubstituted product.[5]

G cluster_nuc 1. Nucleophilic Attack cluster_anion 2. Anion Formation cluster_quench 3. Electrophilic Quench Nu Nu⁻ (e.g., R-Li, R-MgX) Propellane [1.1.1]Propellane Nu->Propellane BCP_anion BCP Anion Intermediate Propellane->BCP_anion Propellane->BCP_anion E_plus E⁺ (e.g., H₂O, I₂, Bpin) BCP_anion->E_plus BCP_anion->E_plus Product Nu-BCP-E E_plus->Product

Figure 2. General mechanism of anionic addition to [1.1.1]propellane.

Formation from Bicyclo[1.1.0]butanes (BCBs)

An increasingly important alternative that avoids the operational challenges of [1.1.1]propellane involves the use of more stable bicyclo[1.1.0]butane (BCB) precursors. This method constructs the BCP's central methylene bridge via carbene insertion into the strained central C-C bond of the BCB.

Mechanism:

  • Carbene Generation: A carbene species (:CR₂) is generated, typically from a diazo compound precursor via photoinduced or metal-catalyzed (e.g., dirhodium) decomposition.[7][8]

  • Triplet Carbene Formation: For this specific reaction, computational and experimental evidence supports the involvement of a triplet carbene, which is generated via photosensitized energy transfer.[7][8]

  • Stepwise Addition: The triplet carbene adds in a stepwise fashion to the central C-C bond of the BCB, forming a diradical intermediate. The stability of this intermediate is crucial for the reaction's success.

  • Ring Closure: The diradical intermediate undergoes intersystem crossing to a singlet state, followed by radical recombination (ring closure) to form the final BCP product.[7] A competitive fragmentation pathway can lead to diene byproducts, but this is often disfavored.[7]

G cluster_gen 1. Carbene Generation cluster_add 2. Stepwise Addition cluster_close 3. Ring Closure Diazo Diazo Compound (R₂CN₂) Carbene Triplet Carbene (:CR₂) Diazo->Carbene - N₂ Catalyst Catalyst (hν, [Rh]) BCB Bicyclo[1.1.0]butane Carbene->BCB Carbene->BCB Diradical Diradical Intermediate BCB->Diradical Product Bicyclo[1.1.1]pentane Diradical->Product Intersystem Crossing & Radical Recombination Diradical->Product

Figure 3. Mechanism of BCP formation via carbene addition to a BCB.

Intramolecular Cyclization Strategies

Intramolecular cyclization offers a powerful method for constructing complex, multisubstituted BCPs that are difficult to access through propellane-based routes. These strategies build the bicyclic cage from a more readily available monocyclic precursor.

One notable example is the intramolecular coupling of boronic ester-tethered cyclobutanones.

Mechanism:

  • Hydrazone Formation: A substituted cyclobutanone, tethered to a boronic ester, is condensed with a sulfonyl hydrazide.

  • Diazo Formation: Base-mediated decomposition of the resulting sulfonylhydrazone generates a transient diazo intermediate.

  • Intramolecular Cyclization: The diazo compound undergoes an intramolecular reaction with the pendant boronate group. This process is proposed to form a zwitterionic intermediate which then rearranges to construct the bicyclo[1.1.1]pentane core, retaining the boronate ester as a handle for further functionalization.

G Start Boronate-Tethered Cyclobutanone Hydrazone Sulfonylhydrazone Intermediate Start->Hydrazone + Sulfonyl Hydrazide Diazo Diazo Intermediate Hydrazone->Diazo Base Zwitterion Zwitterionic Intermediate Diazo->Zwitterion Intramolecular Cyclization Product BCP-Boronate Product Zwitterion->Product Rearrangement

Figure 4. Intramolecular cyclization pathway to BCPs.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key BCP formation mechanisms described.

Table 1: Radical Addition to [1.1.1]Propellane

Radical PrecursorInitiator/CatalystSolventTime (h)Yield (%)Reference
1-Iodoadamantanefac-Ir(ppy)₃ (photocatalyst)CH₂Cl₂1295[4]
Ethyl iodoacetateBEt₃ (10 mol%)Et₂O0.2585[4]
Acrylamide + Alkyl Iodide4CzIPN (photocatalyst)CH₂Cl₂1250-91[1]
SF₅Cl(none)Et₂O/pentane353-65[9]

Table 2: Anionic Addition to [1.1.1]Propellane

NucleophileElectrophileSolventTemp (°C)Yield (%)Reference
PhMgBrH₂OTHF10085N/A
i-Pr₂NMgCl·LiClH₂OTHF2595[6]
2-Azaallyl anioni-PrOBpinTHF2578[5]

Table 3: Carbene Addition to Bicyclo[1.1.0]butanes

BCB SubstituentDiazo CompoundCatalyst/ConditionsSolventTemp (°C)Yield (%)Reference
3-Ph, 1-CO₂MeEthyl diazoacetateIr(ppy)₃, 440 nm lightCH₂Cl₂-6550[7][8]
3-(p-Br-Ph), 1-CO₂MeMethyl 2-diazopropionateIr(ppy)₃, 440 nm lightCH₂Cl₂-6567[8]
3-Naphthyl, 1-CO₂MeMethyl 2-diazopropionateIr(ppy)₃, 440 nm lightCH₂Cl₂-6552[8]

Experimental Protocols

Protocol 1: Photoredox-Catalyzed Cascade Atom Transfer Radical Addition (CATRA) of [1.1.1]Propellane

This procedure describes a one-step, three-component radical process to generate complex BCPs.[1]

  • Reagents & Equipment:

    • Schlenk tube with a magnetic stir bar

    • Alkene (1.5 equiv)

    • Alkyl iodide (1.5 equiv)

    • (1,2,3,5)-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) photocatalyst (2.5 mol%)

    • [1.1.1]Propellane solution (1.0 equiv, e.g., 0.2 M in Et₂O/cyclohexane)

    • Dichloromethane (DCM)

    • Blue LEDs (e.g., 467 nm)

  • Procedure:

    • To a Schlenk tube, add the alkene (0.15 mmol), alkyl iodide (0.15 mmol), and 4CzIPN (0.0025 mmol).

    • Add the [1.1.1]propellane solution (0.50 mL, 0.10 mmol).

    • Dilute the mixture with DCM (0.50 mL) to achieve a final reaction concentration of approximately 0.1 M.

    • Seal the tube, and stir the reaction mixture under irradiation from blue LEDs for 12 hours at room temperature.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired BCP product.

Protocol 2: Carbene Addition to a Bicyclo[1.1.0]butane

This protocol details the synthesis of a 2-substituted BCP via a photosensitized carbene addition.[7][8]

  • Reagents & Equipment:

    • Schlenk tube with a magnetic stir bar

    • Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate (BCB) (1.0 equiv)

    • Ethyl diazoacetate (2.5 equiv)

    • fac-Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] (1 mol%)

    • Dichloromethane (DCM), anhydrous

    • 440 nm LED light source

    • Cooling bath (-65 °C)

  • Procedure:

    • Add the BCB (0.10 mmol) and Ir(ppy)₃ (0.001 mmol) to a dry Schlenk tube under an inert atmosphere (e.g., argon).

    • Dissolve the solids in anhydrous DCM to a final concentration of 0.05 M.

    • Cool the reaction mixture to -65 °C using a cooling bath.

    • Add the ethyl diazoacetate (0.25 mmol) to the cooled solution.

    • Irradiate the mixture with 440 nm light while stirring vigorously at -65 °C.

    • Monitor the reaction by TLC or NMR analysis.

    • Upon completion, allow the reaction to warm to room temperature and concentrate in vacuo.

    • Purify the crude product via flash column chromatography to isolate the BCP.

Conclusion

The synthesis of bicyclo[1.1.1]pentanes has evolved significantly, moving from a synthetic curiosity to a cornerstone of modern drug design. The primary mechanistic pathways—radical and anionic additions to the highly strained [1.1.1]propellane, and carbene insertions into bicyclo[1.1.0]butanes—provide a versatile toolkit for accessing a vast chemical space. The development of mild, photoredox-catalyzed radical reactions, in particular, has enabled the late-stage functionalization of complex molecules, accelerating the discovery of drug candidates with enhanced pharmacological profiles. As research continues, the development of even more efficient, scalable, and stereoselective methods will further solidify the role of the BCP scaffold in the future of chemistry.

References

An In-depth Technical Guide to the Physical and Chemical Properties of β-Tricalcium Phosphate (BCP) Core for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-tricalcium phosphate (β-TCP, β-Ca₃(PO₄)₂) is a highly valued synthetic biomaterial extensively utilized in bone regeneration, tissue engineering, and as a core for drug delivery systems.[1][2] Its appeal lies in its chemical similarity to the mineral phase of bone, excellent biocompatibility, and resorbability, allowing it to be gradually replaced by new host bone tissue.[2] As a member of the calcium phosphate (CaP) family, β-TCP's specific physical and chemical characteristics, such as its dissolution rate and porous structure, make it a versatile platform for the localized and sustained release of therapeutic agents, including drugs and growth factors, directly at the site of action. This guide provides a comprehensive overview of the core physical and chemical properties of β-TCP, detailed experimental protocols for its characterization, and insights into its biological interactions, aiming to equip researchers and drug development professionals with the foundational knowledge required for its effective application.

Physical Properties of β-TCP Core

The physical architecture of a β-TCP core is critical to its function as both a scaffold for tissue growth and a vehicle for drug delivery. Key properties include porosity, surface area, and mechanical strength, which collectively influence cell infiltration, nutrient transport, degradation kinetics, and the overall structural integrity of the implant.

Porosity and Pore Size

Porosity, particularly an interconnected porous network, is essential for bone tissue engineering scaffolds to support cell migration, vascularization, and nutrient diffusion.[3][4] Scaffolds are typically designed with both macroporosity (pore size > 100 µm) to facilitate tissue ingrowth and microporosity (< 20 µm) on the strut surfaces to enhance cell attachment and fluid transport.[5][6]

Table 1: Representative Porosity and Pore Size of β-TCP Scaffolds

Fabrication Method Porosity (%) Pore Size (µm) Compressive Strength (MPa) Reference
Gel Casting & Polymer Sponge Not Specified 150 - 400 5.3 - 8.4 [7]
Selective Laser Sintering (SLS) Not Specified Not Specified 3.01 - 17.89 [8]
Freeze-Gel Casting 62.9 - 81.9 Not Specified 1.73 - 3.23 [9]
Granule Setting Reaction 58.1 ± 1.7 Interconnected Macro/Micro 1.4 ± 0.2 (Diametral Tensile) [6]

| Stereolithography & Gel-Casting | ~42 (Internal) | 300 - 600 | 10 - 25 |[10] |

Surface Area

The specific surface area of the β-TCP core influences its dissolution rate and capacity for protein adsorption and drug loading. Higher surface areas generally lead to faster dissolution and provide more sites for therapeutic agent interaction.

Table 2: Surface Area of β-TCP Materials

Material Type Sintering Condition Specific Surface Area (m²/g) Reference
β-TCP Powder 900°C 0.9 [11]

| Hydroxyapatite (for comparison) | 700°C | 25.8 - 28.1 |[11] |

Mechanical Properties

The mechanical properties of a β-TCP scaffold must be sufficient to withstand physiological loads during tissue regeneration without catastrophic failure.[12] These properties are intrinsically linked to porosity; typically, an increase in porosity leads to a decrease in mechanical strength.[8][13]

Table 3: Mechanical Properties of Porous β-TCP Scaffolds

Property Value Range Influencing Factors Reference(s)
Compressive Strength 0.4 - 70.4 MPa Porosity, pore size, sintering temperature, fabrication method [8][9][10][13]
Elastic Modulus 220 - 380 MPa Porosity, internal architecture [10][14]
Fracture Toughness 1.09 - 1.40 MPam¹/² ZnO doping, material density [8]

| Vickers Hardness | 0.89 - 3.51 GPa | Sintering temperature, composite material content |[15] |

Experimental Protocols: Physical Characterization

Porosity Measurement (Liquid Displacement Method)

This method determines the scaffold's void volume.

  • Dry Weight: Measure the dry weight of the scaffold (W_dry).

  • Immersion: Immerse the scaffold in a liquid of known density (ρ_liquid), such as ethanol, under vacuum to ensure complete infiltration of the pores.

  • Suspended Weight: Weigh the scaffold while it is suspended in the liquid (W_suspended).

  • Saturated Weight: Remove the scaffold from the liquid, blot excess liquid from the surface, and immediately weigh the saturated scaffold (W_saturated).

  • Calculation: The total porosity (Φ) is calculated using the formula: Φ = (W_saturated - W_dry) / (W_saturated - W_suspended) This method is based on Archimedes' principle.[16]

Surface Area Analysis (BET Method)

The Brunauer-Emmett-Teller (BET) method is a standard technique for measuring the specific surface area of powdered or porous materials.

  • Sample Preparation: Degas the β-TCP sample under vacuum at an elevated temperature to remove any adsorbed contaminants from the surface.

  • Adsorption Analysis: Place the sample in an analysis tube and cool it to cryogenic temperature (typically using liquid nitrogen).

  • Gas Adsorption: Introduce a known amount of an inert gas (e.g., nitrogen or krypton) into the tube. The gas molecules will adsorb to the surface of the β-TCP material.

  • Data Collection: Measure the pressure change due to the adsorption process at various gas pressures.

  • Calculation: The BET equation is applied to the adsorption data to calculate the volume of gas required to form a monolayer on the sample's surface. From this, the total surface area and specific surface area (m²/g) are determined.[7][11]

Mechanical Testing (Uniaxial Compression Test)

This test evaluates the compressive strength and modulus of a porous scaffold.[17]

  • Sample Preparation: Fabricate cylindrical or cubic scaffold samples with parallel and flat loading surfaces. Measure the dimensions (diameter/width and height) accurately.

  • Test Setup: Place the scaffold between two flat, parallel platens in a universal testing machine.

  • Loading: Apply a compressive load at a constant displacement rate (e.g., 0.5 mm/min) until the scaffold fractures.

  • Data Acquisition: Record the load and displacement data throughout the test.

  • Analysis:

    • Stress-Strain Curve: Convert the load-displacement data into a stress-strain curve.

    • Compressive Strength: Determine the maximum stress the scaffold can withstand before failure.[8]

    • Elastic Modulus: Calculate the slope of the initial linear portion of the stress-strain curve.[3]

Chemical Properties and Behavior

The chemical nature of β-TCP governs its dissolution, biocompatibility, and interaction with biological systems, which are fundamental to its role in drug delivery and tissue engineering.

Composition and Dissolution

β-TCP is a resorbable ceramic that dissolves in the physiological environment, releasing calcium and phosphate ions.[1][18] This dissolution is a key feature for its biodegradability and can be harnessed for controlled drug release. The dissolution rate is faster than that of hydroxyapatite (HA) but slower than that of more soluble calcium phosphates like α-TCP.[19]

The dissolution process is influenced by several factors:

  • pH: Dissolution is faster in acidic environments.[18]

  • Ionic Environment: The presence of certain ions, such as magnesium (Mg²⁺) and zinc (Zn²⁺), can significantly retard the dissolution rate.[1][20]

  • Crystallinity and Surface Area: Lower crystallinity and higher surface area lead to faster dissolution.

Table 4: Dissolution Rates of β-TCP

Condition pH Relative Undersaturation (σ) Dissolution Rate (j) Reference
In vitro 5.5 -1 0.0018 - 0.0034 mmol/m²·s [21]

| In vitro | 6.2 | -0.72 | 0.001 mmol/m²·s |[21] |

The dissolution mechanism is complex, often described as a surface-pit or polynucleation process.[1][20] Studies have shown that the dissolution rate decreases over time, even under constant conditions, potentially due to the formation of a more stable hydroxyapatite-like layer on the surface.[18]

Biocompatibility and Biodegradability

β-TCP is widely regarded as a biocompatible material, meaning it does not elicit a significant adverse immune or inflammatory response upon implantation.[2][22] Standard biocompatibility tests, such as cytotoxicity and sensitization assays, are performed to confirm its safety.[12] The degradation products of β-TCP are calcium and phosphate ions, which are naturally present in the body and can be metabolized, contributing to its excellent biocompatibility.[23]

Experimental Protocols: Chemical and In Vitro Characterization

Dissolution Rate Testing (ASTM F1926)

This standard test method provides a controlled way to evaluate the dissolution of calcium phosphate materials in a laboratory setting.[24][25]

  • Apparatus Setup: Use a dissolution testing apparatus, such as a flow-through cell or a paddle apparatus, maintained at 37 °C.[25][26]

  • Dissolution Medium: Prepare a buffer solution (e.g., TRIS or MES) with a defined pH (e.g., 7.4) to simulate physiological conditions.[25]

  • Sample Preparation: Accurately weigh a specific amount of the β-TCP granules or scaffold (e.g., 150 mg).[25]

  • Test Execution: Place the sample in the apparatus with the dissolution medium. For continuous monitoring, a calcium-ion selective electrode can be used to measure the Ca²⁺ concentration in the solution over a set period (e.g., 24 hours).[25]

  • Analysis: Periodically take aliquots of the medium and analyze the concentration of calcium and phosphate ions using methods like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[27] The dissolution rate is calculated from the change in ion concentration over time, normalized to the surface area of the sample.

In Vitro Biocompatibility Assessment (ISO 10993-5)

Cytotoxicity assays are fundamental for screening the biocompatibility of materials.[28]

  • Material Extraction: Prepare extracts of the β-TCP material by incubating it in a cell culture medium (e.g., MEM) for a specified time (e.g., 24 hours at 37 °C) according to ISO 10993-12 standards.

  • Cell Culture: Culture a suitable cell line, such as L929 mouse fibroblasts or human osteoblast-like cells (MG-63), until they reach a specified confluency.[29][30]

  • Exposure: Replace the normal culture medium with the prepared β-TCP extracts and incubate for 24-72 hours. Include positive (toxic material) and negative (non-toxic material) controls.

  • Viability Assessment: Evaluate cell viability using a quantitative method, such as the MTT assay, which measures the metabolic activity of the cells. A reduction in viability compared to the negative control indicates a cytotoxic effect.[13]

  • Morphological Evaluation: Observe the cells under a microscope for any changes in morphology, cell lysis, or detachment, which are qualitative indicators of cytotoxicity.[31]

Biological Interactions and Signaling Pathways

β-TCP actively influences cellular behavior, particularly promoting the differentiation of mesenchymal stem cells (MSCs) or bone marrow stromal cells (BMSCs) into osteoblasts, a process known as osteoinduction.[2] This effect is mediated through the modulation of several key intracellular signaling pathways.

Notch Signaling Pathway

The Notch signaling pathway is crucial for cell fate decisions. Studies have shown that BCP ceramics upregulate the expression of Notch pathway-related genes (e.g., Notch1, Jagged1, Hes1) in BMSCs.[2][32] This activation is positively correlated with the expression of osteogenic markers like Runx2 and OPN, suggesting that Notch signaling plays a pivotal role in BCP-induced bone formation. Inhibition of this pathway has been shown to delay bone formation.[2]

Notch_Signaling_Pathway cluster_nucleus Cell Nucleus BCP BCP Ceramic Jagged1 Jagged1 (Ligand) BCP->Jagged1 Upregulates Notch1 Notch1 (Receptor) Jagged1->Notch1 Binds NICD Notch Intracellular Domain (NICD) Notch1->NICD Cleavage & Release in_nucleus NICD->in_nucleus CSL CSL Hes1 Hes1 (Target Gene) CSL->Hes1 Activates Transcription Nucleus Nucleus Osteogenesis Osteogenic Differentiation Hes1->Osteogenesis Promotes in_nucleus->CSL Translocates to Nucleus & Binds

Caption: BCP-induced upregulation of Jagged1 activates the Notch signaling pathway, leading to osteogenesis.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism. Research indicates that BCP ceramics activate this pathway in BMSCs.[33] The activation of AKT and mTOR promotes the expression of osteogenic genes and enhances cell proliferation, contributing significantly to new bone formation. This pathway's role highlights the influence of BCP on fundamental cellular processes that underpin tissue regeneration.[33]

PI3K_AKT_mTOR_Pathway BCP BCP Ceramic Receptor Cell Surface Receptor BCP->Receptor Stimulates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation GeneExpression Osteogenic Gene Expression (e.g., Runx2) mTOR->GeneExpression

Caption: BCP activates the PI3K/AKT/mTOR pathway, promoting cell proliferation and osteogenic gene expression.

Experimental and Logical Workflows

General Workflow for BCP Scaffold Characterization

A systematic approach is required to fully characterize a newly developed BCP core material for drug delivery or tissue engineering applications.

BCP_Characterization_Workflow Synthesis BCP Synthesis (e.g., Co-precipitation) Sintering Sintering / Scaffold Fabrication Synthesis->Sintering Phase Phase & Composition (XRD, FTIR) Sintering->Phase Physical Physical Characterization Sintering->Physical Chemical Chemical / In Vitro Sintering->Chemical Application Proceed to In Vivo / Drug Loading Studies Phase->Application Porosity Porosity / Pore Size Physical->Porosity Mechanical Mechanical Testing Physical->Mechanical Surface Surface Area (BET) Physical->Surface Porosity->Application Mechanical->Application Surface->Application Dissolution Dissolution Study Chemical->Dissolution Biocompatibility Biocompatibility (ISO 10993-5) Chemical->Biocompatibility Osteogenesis Osteogenesis Assay (ALP, Calcium Deposition) Chemical->Osteogenesis Dissolution->Application Biocompatibility->Application Osteogenesis->Application

Caption: A logical workflow for the comprehensive characterization of BCP-based scaffolds.

Workflow for In Vitro Osteogenic Potential Assessment

Evaluating the ability of a BCP material to promote bone cell differentiation is a critical step before in vivo testing.

In_Vitro_Osteogenesis_Workflow Start Start: BCP Material & BMSCs/Osteoblasts Culture Co-culture Cells on BCP Scaffold Start->Culture Proliferation Cell Proliferation Assay (e.g., MTT / AlamarBlue) (Day 1, 3, 7) Culture->Proliferation ALP Alkaline Phosphatase (ALP) Activity Assay (Early Marker, Day 7, 14) Culture->ALP Gene Gene Expression Analysis (qRT-PCR for Runx2, OPN) (Day 7, 14) Culture->Gene Matrix Extracellular Matrix Mineralization Assay (Alizarin Red S Staining) (Late Marker, Day 21) Culture->Matrix End End: Quantify Osteogenic Potential Proliferation->End ALP->End Gene->End Matrix->End

Caption: Experimental workflow for evaluating the osteogenic potential of a BCP scaffold in vitro.

Conclusion

β-Tricalcium phosphate (BCP) core materials present a powerful and versatile platform for drug delivery and bone tissue engineering. Their physical properties, such as an interconnected porous structure and high surface area, combined with their chemical properties of biocompatibility and controlled dissolution, make them ideal for creating regenerative therapies. A thorough understanding and systematic characterization of these properties, using standardized experimental protocols, are paramount for designing effective and predictable clinical solutions. Furthermore, elucidating the specific signaling pathways, like Notch and PI3K/AKT/mTOR, that BCP modulates, opens new avenues for developing "smart" biomaterials that can actively direct cellular responses to enhance tissue repair. This guide serves as a foundational resource for scientists and developers aiming to harness the full potential of β-TCP in their research and product development endeavors.

References

Bicyclo[1.1.1]pentane: A Paradigm Shift in Bioisosteric Replacement for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Emergence of a Novel Scaffold

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel molecular scaffolds that enhance the physicochemical and pharmacokinetic properties of drug candidates is a central theme in medicinal chemistry. The "escape from flatland"—a strategic move away from planar, aromatic moieties towards three-dimensional structures—has identified bicyclo[1.1.1]pentane (BCP) as a transformative bioisostere. This guide provides a comprehensive technical overview of the discovery and application of BCP as a bioisosteric replacement for para-substituted phenyl rings and tert-butyl groups. Through a detailed examination of the seminal case study of the γ-secretase inhibitor BMS-708163 and its BCP-containing analogue, this document elucidates the profound impact of BCP on aqueous solubility, metabolic stability, and oral bioavailability. Detailed experimental protocols for the synthesis of BCP precursors, the BCP-containing drug analogue, and key in vitro assays are provided to enable practical application of this innovative scaffold in drug design and development.

Introduction: The Rise of a 3D Bioisostere

For decades, the phenyl ring has been a ubiquitous component in drug molecules, valued for its rigid structure and ability to engage in various intermolecular interactions. However, the planarity and lipophilicity of aromatic rings often contribute to poor solubility, metabolic instability, and off-target effects. The concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—has driven the exploration of novel scaffolds to mitigate these liabilities.

Bicyclo[1.1.1]pentane (BCP), a small, strained, and rigid bicyclic hydrocarbon, has emerged as a superior three-dimensional bioisostere. Its unique cage-like structure mimics the exit vectors of a 1,4-disubstituted phenyl ring, while its saturated, sp³-rich nature offers significant advantages. The initial exploration of BCP in medicinal chemistry has demonstrated its potential to dramatically improve key drug-like properties.

A landmark in the validation of BCP as a premier bioisostere was the work of Stepan and colleagues in 2012, who replaced a para-substituted fluorophenyl ring in the potent γ-secretase inhibitor BMS-708163 with a BCP moiety.[1][2] The resulting analogue exhibited equipotent enzymatic inhibition but with markedly superior physicochemical and pharmacokinetic profiles.[1][2] This pivotal study solidified the role of BCP in modern drug design and serves as the central case study for this guide.

Case Study: BCP in a γ-Secretase Inhibitor

The inhibition of γ-secretase, an enzyme involved in the production of amyloid-β peptides, is a key therapeutic strategy for Alzheimer's disease. The development of potent and selective inhibitors, however, has been hampered by challenges related to poor drug-like properties.

Comparative Analysis: BMS-708163 vs. BCP Analogue

The replacement of the central fluorophenyl ring in BMS-708163 with a BCP core led to the discovery of a new compound with a significantly improved profile. The quantitative data below highlights the advantages conferred by the BCP scaffold.

PropertyBMS-708163 (Parent)BCP AnalogueFold Improvement
Aqueous Solubility (pH 7.4) Low (specific value proprietary)Significantly Higher>30-fold
Passive Permeability (PAMPA) ModerateHighSignificant Increase
In Vitro Metabolic Stability ModerateHighImproved
Oral Bioavailability (Mouse)
CmaxBaseline~4-fold increase~4x
AUCBaseline~4-fold increase~4x

Table 1: Comparative Physicochemical and Pharmacokinetic Data. Data synthesized from the findings reported by Stepan et al. (2012).[1][2]

Signaling Pathway and Mechanism of Action

γ-Secretase is a multi-subunit protease complex that plays a crucial role in the Notch signaling pathway, which is essential for cell-fate decisions. The enzyme cleaves the transmembrane domain of various proteins, including the amyloid precursor protein (APP) and the Notch receptor. Inhibition of γ-secretase cleavage of APP is the therapeutic goal for Alzheimer's disease, while inhibition of Notch cleavage can lead to toxicity. BMS-708163 and its BCP analogue are designed to inhibit the processing of APP by γ-secretase.

G γ-Secretase and Notch Signaling Pathway APP APP gamma_secretase γ-Secretase APP->gamma_secretase Cleavage Notch Notch Receptor Notch->gamma_secretase AICD AICD gamma_secretase->AICD Release NICD NICD gamma_secretase->NICD Release Ligand Notch Ligand (e.g., Delta, Jagged) Ligand->Notch Nucleus Nucleus NICD->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Activation BMS708163 BMS-708163 / BCP Analogue BMS708163->gamma_secretase Inhibition

γ-Secretase/Notch Signaling Pathway Inhibition

Experimental Protocols

Synthesis of [1.1.1]Propellane (Key BCP Precursor)

The synthesis of BCP derivatives typically starts from the highly strained and reactive molecule, [1.1.1]propellane. A common and scalable method involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with an organolithium reagent.

Materials:

  • 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane

  • Methyllithium (MeLi) in diethyl ether (Et₂O)

  • Pentane

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in pentane in a flame-dried, three-necked flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • With vigorous stirring, add a solution of MeLi in Et₂O dropwise over 15 minutes.

  • Maintain the reaction mixture at -78 °C for an additional 15 minutes.

  • Warm the mixture to 0 °C and continue stirring for 2 hours.

  • The volatile [1.1.1]propellane is then transferred under reduced pressure to a cold collection flask (-78 °C).

  • The concentration of the [1.1.1]propellane solution is determined by ¹H-NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene).

G Synthesis of [1.1.1]Propellane cluster_start Starting Material cluster_reagent Reagent cluster_conditions Reaction Conditions cluster_product Product start_mat 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in Pentane reaction Ring Closure start_mat->reaction reagent Methyllithium (MeLi) in Diethyl Ether reagent->reaction conditions -78 °C to 0 °C Inert Atmosphere conditions->reaction product [1.1.1]Propellane Solution reaction->product Volatile Transfer

Workflow for [1.1.1]Propellane Synthesis
Synthesis of the BCP Analogue of BMS-708163

The synthesis of the BCP analogue involves a multi-step sequence, starting with the functionalization of the BCP core and subsequent coupling with the other fragments of the parent molecule. A representative key step is the formation of a 1,3-disubstituted BCP intermediate.

(Note: The full, detailed synthesis is proprietary and found in the supporting information of the primary literature. The following is a generalized representation of a key transformation.)

Generalized Step: Formation of a 1,3-disubstituted BCP

  • A solution of [1.1.1]propellane is reacted with a suitable radical initiator and a functionalized coupling partner (e.g., an iodo-substituted oxadiazole precursor).

  • The reaction proceeds via a radical addition to the central bond of the propellane.

  • The resulting BCP radical intermediate is then trapped to install the second substituent.

  • Purification is typically achieved by column chromatography.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay used to predict passive membrane permeability.

Materials:

  • 96-well filter plate (donor plate)

  • 96-well acceptor plate

  • Artificial membrane solution (e.g., 10% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound solutions in DMSO

  • UV/Vis plate reader or LC-MS/MS

Procedure:

  • Coat the filter of each well of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Fill the acceptor plate wells with PBS (pH 7.4).

  • Add the test compound solution (diluted in PBS) to the donor plate wells.

  • Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate at room temperature for a defined period (e.g., 5-18 hours).

  • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.

  • The apparent permeability coefficient (Papp) is calculated from the concentration data.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Test compound solution

  • Ice-cold acetonitrile (quenching solution)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Pre-incubate the mixture at 37 °C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

G In Vitro Assay Workflow cluster_pampa PAMPA cluster_metstab Metabolic Stability pampa_start Prepare Plates pampa_incubate Incubate pampa_start->pampa_incubate pampa_analyze Analyze Concentrations pampa_incubate->pampa_analyze pampa_result Calculate Papp pampa_analyze->pampa_result met_start Prepare Reaction Mix met_incubate Incubate at 37°C met_start->met_incubate met_quench Quench at Timepoints met_incubate->met_quench met_analyze LC-MS/MS Analysis met_quench->met_analyze met_result Calculate T½ and CLint met_analyze->met_result

Workflow for In Vitro Permeability and Stability Assays

Conclusion and Future Directions

The discovery and successful application of bicyclo[1.1.1]pentane as a bioisostere for the phenyl ring represents a significant advancement in medicinal chemistry. The case of the γ-secretase inhibitor BMS-708163 compellingly demonstrates the power of this three-dimensional scaffold to overcome long-standing challenges in drug development, particularly in improving solubility, metabolic stability, and oral bioavailability. The continued development of novel synthetic methodologies for accessing functionalized BCPs will undoubtedly broaden their application and solidify their place as a cornerstone of modern drug design. Future research will likely focus on exploring BCP as a bioisostere for other aromatic systems, its use in more complex molecular architectures, and its potential to modulate biological activity in novel ways. The "escape from flatland" is well underway, with BCP leading the charge towards a new dimension of therapeutic innovation.

References

Bicyclo[1.1.1]pentane (BCP): A Scaffold for Innovation in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance the physicochemical and pharmacokinetic properties of drug candidates is paramount. One such scaffold that has garnered significant attention is bicyclo[1.1.1]pentane (BCP). This small, rigid, and three-dimensional carbocycle has emerged as a versatile bioisostere for commonly used aromatic and aliphatic groups, such as para-substituted phenyl rings, tert-butyl groups, and alkynes.[1][2] The introduction of a BCP moiety into a drug candidate can lead to significant improvements in aqueous solubility, metabolic stability, and membrane permeability, while maintaining or even enhancing biological activity.[3][4] This guide provides a comprehensive overview of the application of BCP in drug design, including its synthesis, a comparative analysis of its physicochemical properties, and detailed experimental protocols.

The BCP Advantage: A Superior Bioisostere

The utility of BCP in medicinal chemistry stems from its unique structural and electronic properties. As a saturated, strained ring system, it introduces a higher fraction of sp³-hybridized carbons into a molecule, a characteristic often associated with improved developability of drug candidates.[2] When replacing a planar phenyl ring, the three-dimensional nature of the BCP core can disrupt undesirable π-π stacking interactions, which can contribute to poor solubility.[4]

Physicochemical Property Improvements

The replacement of traditional moieties with a BCP core has been shown to have a profound and positive impact on the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. The following table summarizes the quantitative improvements observed in several case studies.

Parent Compound/MoietyBCP AnaloguePropertyImprovementReference(s)
Darapladib (LpPLA2 Inhibitor)BCP-DarapladibArtificial Membrane Permeability203 nm/s to 705 nm/s[2]
Thermodynamic FaSSIF Solubility3-fold increase[2]
Kinetic Solubility9-fold increase[2]
ResveratrolBCP-ResveratrolAqueous Solubility32-fold increase[2]
Bioavailability (AUC)10-fold increase[2]
BMS-708,163 (γ-Secretase Inhibitor)BCP AnalogueAqueous SolubilitySignificantly improved[4]
Passive PermeabilitySignificantly improved[4]
Metabolic SusceptibilityReduced[4]
ImatinibBCP-ImatinibSolubilitySignificantly improved[4]

Synthesis of BCP Scaffolds and Derivatives

The primary route to functionalized BCPs involves the ring-opening of the highly strained intermediate, [1.1.1]propellane. This key precursor is typically generated in situ and reacts with a variety of nucleophiles and radical species to yield 1,3-disubstituted BCPs.

Experimental Protocols

1. Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This procedure details a large-scale synthesis of a key BCP building block.

Step 1: In-flow photochemical addition of propellane to diacetyl

  • This reaction is performed in a flow reactor with a high-power UV lamp. The photochemical reaction between [1.1.1]propellane and diacetyl constructs the BCP core on a kilogram scale.[3]

Step 2: Haloform reaction to yield the dicarboxylic acid

  • A solution of sodium hydroxide (1 kg, 24.6 mol) in water (3.5 L) is cooled to 20 °C.[3]

  • Bromine (2 kg, 12.3 mol) is added dropwise, and the mixture is stirred for 3 hours.[3]

  • The mixture is then cooled to 0 °C, and a solution of the diketone product from Step 1 (250.0 g, 1.64 mol) in dioxane (1 L) is added dropwise.[3]

  • The reaction is stirred overnight.[3]

  • The mixture is extracted with dichloromethane (3 x 3 L).[3]

  • The aqueous layer is acidified and extracted with ethyl acetate (3 x 3 L).[3]

  • The combined organic layers are concentrated under reduced pressure to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[3]

2. Amide Bond Formation with a BCP-Carboxylic Acid

This protocol describes a general method for coupling a BCP-carboxylic acid with an amine.

  • To a solution of the bicyclo[1.1.1]pentane-1-carboxylic acid derivative (1 mmol) in pyridine (10 mL), add titanium tetrachloride (3 mmol) and the desired amine (1 mmol).[5]

  • The reaction vessel is sealed and heated to 85 °C with stirring for approximately 2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the carboxylic acid.[5]

  • After cooling, the pyridine is removed by co-evaporation with toluene.[5]

  • The residue is treated with 1 N aqueous HCl (10 mL) and extracted with methylene chloride (3 x 10 mL).[5]

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the amide product.[5]

Visualization of Relevant Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the application of BCP in drug design.

γ-Secretase Signaling Pathway

A key target for BCP-containing inhibitors is the γ-secretase enzyme, which is implicated in Alzheimer's disease. The following diagram illustrates the cleavage of the Amyloid Precursor Protein (APP) by γ-secretase.

G γ-Secretase Cleavage of APP cluster_membrane Cell Membrane APP APP C83_C99 C83/C99 Fragment APP->C83_C99 Cleavage gamma_secretase γ-Secretase gamma_secretase->C83_C99 Cleavage AICD AICD (Intracellular Domain) C83_C99->AICD Abeta Aβ Peptide (Extracellular) C83_C99->Abeta alpha_secretase α-Secretase alpha_secretase->APP Non-amyloidogenic beta_secretase β-Secretase beta_secretase->APP Amyloidogenic Signaling Downstream Signaling AICD->Signaling Plaque Amyloid Plaque Abeta->Plaque

Caption: γ-Secretase processing of APP.[6][7][8]

High-Throughput Screening Workflow for γ-Secretase Inhibitors

The discovery of potent BCP-containing γ-secretase inhibitors often begins with high-throughput screening (HTS).

G HTS Workflow for γ-Secretase Inhibitors Compound_Library Compound Library (incl. BCP analogues) Primary_Screen Primary HTS Assay (e.g., FRET-based) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Cell-based Aβ production) Dose_Response->Orthogonal_Assay Hit_Validation Validated Hits Orthogonal_Assay->Hit_Validation SAR_Expansion SAR Expansion Hit_Validation->SAR_Expansion Lead_Optimization Lead Optimization SAR_Expansion->Lead_Optimization

Caption: A typical HTS workflow.[9][10]

General ADME Profiling Workflow

Once promising hits are identified, they undergo extensive ADME profiling to assess their drug-like properties.

G ADME Profiling Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Solubility Solubility Data_Analysis Data Analysis & Candidate Selection Solubility->Data_Analysis Permeability Permeability (e.g., PAMPA, Caco-2) Permeability->Data_Analysis Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Metabolic_Stability->Data_Analysis Plasma_Protein_Binding Plasma Protein Binding Plasma_Protein_Binding->Data_Analysis CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Data_Analysis PK_Studies Pharmacokinetics (e.g., Rodent) Candidate_Compound Candidate Compound Candidate_Compound->Solubility Candidate_Compound->Permeability Candidate_Compound->Metabolic_Stability Candidate_Compound->Plasma_Protein_Binding Candidate_Compound->CYP_Inhibition Data_Analysis->PK_Studies

Caption: An overview of an ADME profiling workflow.[11]

Conclusion

Bicyclo[1.1.1]pentane has firmly established itself as a valuable and versatile building block in modern drug design. Its ability to serve as a bioisosteric replacement for common aromatic and aliphatic moieties, coupled with the significant improvements it imparts on the physicochemical properties of drug candidates, makes it an attractive scaffold for medicinal chemists. The synthetic accessibility of BCP derivatives continues to expand, further enabling the exploration of this unique chemical space. As the drive to "escape from flatland" in drug discovery continues, the application of BCP is poised to play an increasingly important role in the development of the next generation of therapeutics.

References

Bicyclo[1.1.1]pentane (BCP) as a Para-Substituted Phenyl Ring Mimic: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The para-substituted phenyl ring is a ubiquitous scaffold in medicinal chemistry, yet its inherent properties can present challenges in drug development, including metabolic instability and poor solubility. Bicyclo[1.1.1]pentane (BCP) has emerged as a highly effective bioisostere for the 1,4-disubstituted phenyl ring, offering a three-dimensional, saturated core that can maintain or improve biological activity while significantly enhancing physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview of BCP as a phenyl ring mimic, including comparative quantitative data, detailed experimental protocols for its synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.

Introduction

The strategy of bioisosteric replacement is a cornerstone of modern drug design, enabling the optimization of lead compounds by substituting specific moieties with structurally distinct groups that retain similar biological activity. The replacement of a planar, aromatic para-substituted phenyl ring with the rigid, saturated, and three-dimensional BCP core has gained significant traction in recent years. This substitution can lead to marked improvements in key drug-like properties such as aqueous solubility, metabolic stability, and membrane permeability, ultimately enhancing oral bioavailability and the overall pharmacokinetic profile of a drug candidate.

Physicochemical and Pharmacokinetic Advantages of BCP Incorporation

The replacement of a para-substituted phenyl ring with a BCP moiety has consistently demonstrated favorable changes in the absorption, distribution, metabolism, and excretion (ADME) properties of various drug candidates. The following tables summarize the quantitative data from key case studies, highlighting the advantages of this bioisosteric substitution.

Table 1: Comparison of Physicochemical Properties of Phenyl vs. BCP Analogs
Compound ClassParent Compound (Phenyl)BCP AnalogPropertyImprovement with BCPReference(s)
Lp-PLA2 Inhibitor DarapladibBCP-DarapladibKinetic Solubility (μM)9-fold increase
Permeability (nm/s)3-fold increase
γ-Secretase Inhibitor BMS-708163 (Avagacestat)BCP-AvagacestatAqueous Solubility (μg/mL)Significantly improved
Passive PermeabilitySignificantly improved
Antimalarial Agent Phenyl AnalogBCP AnalogMetabolic Stability (HLM)Significantly improved
Table 2: Comparison of Pharmacokinetic Parameters of Phenyl vs. BCP Analogs
Compound ClassParent Compound (Phenyl)BCP AnalogParameterImprovement with BCPReference(s)
γ-Secretase Inhibitor BMS-708163 (Avagacestat)BCP-AvagacestatCmax (in mouse)~4-fold increase
AUC (in mouse)~4-fold increase
Resveratrol Analog ResveratrolBCP-ResveratrolCmax (in rat)~12-fold increase
AUC (in rat)~3-fold increase

Key Experimental Protocols

The successful implementation of BCP as a phenyl ring mimic in a drug discovery program relies on robust synthetic methods and reliable in vitro assays for property evaluation. This section provides detailed protocols for key experiments.

Synthesis of BCP Building Blocks

The most common precursor for the synthesis of functionalized BCPs is [1.1.1]propellane. Radical additions to the central bond of [1.1.1]propellane are a versatile method for introducing a wide range of substituents.

Protocol 1: Synthesis of 1-Iodo-3-substituted-bicyclo[1.1.1]pentane via Radical Addition

This protocol is adapted from the work of Anderson and co-workers for the triethylborane-initiated atom-transfer radical addition of alkyl halides to [1.1.1]propellane.

Materials:

  • [1.1.1]Propellane solution in Et2O/cyclohexane

  • Alkyl iodide (1.5 equiv)

  • Triethylborane (1.0 M in hexanes, 0.1 equiv)

  • Anhydrous solvent (e.g., dichloromethane)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon), add the alkyl iodide (1.5 equiv).

  • Add the [1.1.1]propellane solution (1.0 equiv).

  • Dilute with the anhydrous solvent to the desired concentration (e.g., 0.1 M).

  • At room temperature, add triethylborane (0.1 equiv) dropwise while stirring.

  • Stir the reaction mixture at room temperature for the specified time (typically 1-12 hours), monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by opening the flask to the air.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-iodo-3-substituted-bicyclo[1.1.1]pentane.

In Vitro ADME Assays

Protocol 2: Aqueous Kinetic Solubility Assay (Nephelometry)

This protocol provides a high-throughput method for determining the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound (dissolved in DMSO, e.g., 10 mM stock)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Plate reader with nephelometry capabilities

Procedure:

  • Prepare a serial dilution of the test compound in DMSO in a 96-well plate.

  • In a separate 96-well plate, add PBS (pH 7.4).

  • Transfer a small volume (e.g., 2 µL) of the DMSO stock solutions of the test compound to the wells containing PBS, ensuring rapid mixing. The final DMSO concentration should be low (e.g., ≤1%).

  • Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measure the turbidity of each well using a nephelometer.

  • The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer blank.

Protocol 3: Caco-2 Permeability Assay

This assay is the industry standard for in vitro prediction of human intestinal permeability and for identifying substrates of efflux transporters.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Test compound

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at a high density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer. Additionally, perform a Lucifer yellow permeability test to ensure the integrity of the tight junctions.

  • Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours). e. At the end of the incubation, take samples from both the apical and basolateral compartments for LC-MS/MS analysis.

  • Transport Experiment (Basolateral to Apical): Perform the same procedure as above but add the test compound to the basolateral compartment and sample from the apical compartment to determine the efflux ratio.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Protocol 4: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer, pH 7.4

  • Test compound

  • Ice-cold acetonitrile with an internal standard

  • LC-MS/MS for quantification

Procedure:

  • Pre-warm a solution of HLM in phosphate buffer at 37°C.

  • Add the test compound to the microsome solution and pre-incubate for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Visualizations: Signaling Pathways and Experimental Workflows

Biological Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch Receptor Notch Receptor γ-Secretase γ-Secretase Notch Receptor->γ-Secretase 2. Cleavage Ligand Ligand Ligand->Notch Receptor 1. Ligand Binding NICD Notch Intracellular Domain (NICD) γ-Secretase->NICD 3. NICD Release CSL CSL NICD->CSL 4. Translocation & Binding Target Gene Transcription Target Gene Transcription CSL->Target Gene Transcription 5. Gene Activation GSI γ-Secretase Inhibitor (e.g., Avagacestat) GSI->γ-Secretase Inhibition

G oxLDL Oxidized LDL Lp-PLA2 Lipoprotein-associated phospholipase A2 oxLDL->Lp-PLA2 Substrate Lyso-PC Lysophosphatidylcholine (Lyso-PC) Lp-PLA2->Lyso-PC Hydrolysis oxNEFA Oxidized Nonesterified Fatty Acids (oxNEFA) Lp-PLA2->oxNEFA Hydrolysis Inflammation Inflammation & Atherosclerosis Lyso-PC->Inflammation Promotes oxNEFA->Inflammation Promotes Lp-PLA2_Inhibitor Lp-PLA2 Inhibitor (e.g., Darapladib) Lp-PLA2_Inhibitor->Lp-PLA2 Inhibition

Experimental and Logical Workflows

G Start Identify Lead Compound with p-Substituted Phenyl Ring Design In Silico Design of BCP Analog Start->Design Synthesis Synthesis of BCP Analog Design->Synthesis InVitro In Vitro Profiling: - Potency - Solubility - Permeability - Metabolic Stability Synthesis->InVitro Compare Improved Properties? InVitro->Compare Compare->Design No InVivo In Vivo PK/PD Studies Compare->InVivo Yes End Optimized Candidate InVivo->End

Conclusion

Bicyclo[1.1.1]pentane has proven to be a valuable tool in the medicinal chemist's toolbox for overcoming common challenges associated with the para-substituted phenyl ring. The ability of the BCP core to improve solubility, metabolic stability, and overall pharmacokinetic profiles while maintaining potent biological activity makes it an attractive design element in modern drug discovery. This guide has provided a comprehensive overview of the quantitative benefits of this bioisosteric replacement, detailed experimental protocols for its implementation and evaluation, and visual aids to conceptualize its impact on biological systems and the drug development workflow. As synthetic methodologies for BCPs continue to advance, their application in creating safer and more effective medicines is expected to grow.

The Omniphilic Reactivity of [1.1.1]Propellane: A Technical Guide to its Exploratory Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[1.1.1]Propellane, a seemingly simple hydrocarbon with the formula C₅H₆, stands as a titan in the realm of strained organic molecules. Its unique tricyclic structure, featuring a highly strained central carbon-carbon bond, imbues it with a remarkable and diverse reactivity profile. This "omniphilic" nature, allowing it to react with radicals, anions, and electrophiles, has positioned it as a cornerstone for the synthesis of novel three-dimensional molecular scaffolds, particularly the bicyclo[1.1.1]pentane (BCP) moiety. The BCP unit is of immense interest in medicinal chemistry and materials science, serving as a bioisostere for aromatic rings and tert-butyl groups, often enhancing pharmacokinetic properties of drug candidates.[1][2] This technical guide provides an in-depth exploration of the key reactions of [1.1.1]propellane, complete with quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Synthesis of [1.1.1]Propellane

The practical accessibility of [1.1.1]propellane is crucial for its widespread application. While the initial synthesis was a landmark achievement, subsequent improvements have made it more readily available for exploratory reactions.

Wiberg Synthesis (1982)

The first synthesis of [1.1.1]propellane was reported by Kenneth B. Wiberg and F. Walker. It involved the conversion of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to the corresponding 1,3-dibromobicyclo[1.1.1]pentane via a Hunsdiecker reaction, followed by a coupling reaction with n-butyllithium.[3]

Szeimies' Improved Synthesis (1985)

A more practical and widely used method was developed by Szeimies and coworkers. This route starts with the dibromocarbene addition to 3-chloro-2-(chloromethyl)propene, followed by deprotonation with methyllithium, leading to the in situ formation of [1.1.1]propellane, which is typically used as a solution.[3]

Continuous Flow Synthesis

More recently, a continuous flow process for the generation of [1.1.1]propellane has been developed, allowing for its on-demand production and direct derivatization into various BCPs. This method offers throughputs of up to 8.5 mmol h⁻¹ and provides a straightforward route to gram quantities of BCP building blocks.[4]

Physical and Spectroscopic Properties

[1.1.1]Propellane is a highly strained molecule with an estimated strain energy of 102 kcal/mol (427 kJ/mol). The central C-C bond has a length of approximately 160 pm, which is longer than a typical C-C single bond.[5]

Table 1: Key Physical and Spectroscopic Data for [1.1.1]Propellane

PropertyValueReference(s)
Molecular FormulaC₅H₆[5]
Molar Mass66.103 g·mol⁻¹[5]
Strain Energy102 kcal/mol[5]
Central C-C Bond Length160 pm[5]
¹H NMR (CDCl₃)δ 2.17 (s, 6H, CH₂)[6][7]
¹³C NMR (CDCl₃)δ 66.8 (2C, bridgehead), 3.4 (3C, CH₂)[6][7]

Exploratory Reactions of [1.1.1]Propellane

The reactivity of [1.1.1]propellane is dominated by the propensity of its central, highly strained C-C bond to undergo cleavage. This has been exploited in a wide array of reactions, primarily categorized into radical, anionic, and electrophilic/transition metal-catalyzed pathways.

Radical Reactions

Radical additions to [1.1.1]propellane are among the most common and versatile methods for the synthesis of functionalized BCPs. These reactions are often initiated by light (photoredox catalysis) or chemical initiators like triethylborane or AIBN.

ATRA reactions involve the addition of a radical to [1.1.1]propellane, followed by the transfer of an atom (typically a halogen) from a precursor to the resulting bicyclo[1.1.1]pentyl radical. This generates a 1,3-disubstituted BCP and propagates the radical chain.

Table 2: Selected Examples of Radical Reactions with [1.1.1]Propellane

Radical PrecursorInitiator/CatalystProductYield (%)Reference(s)
Alkyl Iodide4CzIPN / Blue LEDs1-Alkyl-3-iodo-BCP89[8]
Aryl HalideIr(ppy)₃ / Blue LEDs1-Aryl-3-halo-BCPHigh[9]
ThiophenolRoom Light1-(Phenylthio)-BCP75-88[10]
SF₅Cl-1-Chloro-3-(pentafluorosulfanyl)-BCP-[11]

The bicyclo[1.1.1]pentyl radical intermediate can be trapped by various radical acceptors in multicomponent reactions, leading to the formation of highly functionalized BCPs in a single step.[1][8]

multicomponent_radical_reaction cluster_initiation Initiation cluster_propagation Propagation Radical_Precursor Radical Precursor (R-X) Initiator Initiator (e.g., Light, Et3B) Radical Radical (R•) Initiator->Radical Generates Propellane [1.1.1]Propellane Radical->Propellane Adds to BCP_Radical BCP Radical Propellane->BCP_Radical Forms Radical_Acceptor Radical Acceptor (Y-Z) BCP_Radical->Radical_Acceptor Trapped by Product 1,3-Disubstituted BCP (R-BCP-Y) Radical_Acceptor->Product Forms

Caption: General workflow for a multicomponent radical reaction of [1.1.1]propellane.

Anionic Reactions

[1.1.1]Propellane readily reacts with a variety of nucleophiles, including organolithium and Grignard reagents, leading to the formation of bicyclo[1.1.1]pentyl anions. These intermediates can be trapped with electrophiles to yield 1,3-disubstituted BCPs.

anionic_reaction cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Electrophilic Trapping Propellane [1.1.1]Propellane BCP_Anion BCP Anion Propellane->BCP_Anion Forms Nucleophile Nucleophile (Nu⁻) Nucleophile->Propellane Attacks Electrophile Electrophile (E⁺) BCP_Anion->Electrophile Reacts with Product 1,3-Disubstituted BCP (Nu-BCP-E) Electrophile->Product Forms Szeimies_Synthesis Reactant 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane Reagent Methyllithium (MeLi) Conditions -78 °C to 0 °C Solvent Pentane / Diethyl Ether Product [1.1.1]Propellane (in solution) Conditions->Product Yields

References

Harnessing the Bicyclo[1.1.1]pentane (BCP) Scaffold for the Exploration of Novel Chemical Space: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that enhance therapeutic potential is perpetual. The strategy of "escaping from flatland"—moving from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich structures—has gained significant traction for its ability to improve the physicochemical and pharmacological properties of drug candidates.[1][2] Among the most promising of these three-dimensional motifs is the bicyclo[1.1.1]pentane (BCP) scaffold.

The BCP core is a highly rigid, strained structure that serves as a non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[3][4][5][6] Its unique geometry allows it to mimic the exit vectors of a 1,4-disubstituted benzene ring while occupying a distinct chemical space.[3][7] This substitution has been shown to confer a multitude of benefits, including enhanced aqueous solubility, increased metabolic stability, improved membrane permeability, and a reduction in off-target toxicity.[1][3][5][8][9] By replacing metabolically labile phenyl groups with the robust BCP cage, medicinal chemists can address common liabilities in drug development, thereby expanding the accessible chemical space for novel therapeutics.[10][11] This guide provides an in-depth technical overview of the BCP scaffold, including comparative quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Bioisosteric replacement of a phenyl ring with a BCP scaffold.

Data Presentation: Comparative Analysis of BCP Analogues

The substitution of a phenyl ring with a BCP scaffold can lead to dramatic improvements in the drug-like properties of a molecule. The following tables summarize quantitative data from studies on a γ-secretase inhibitor (BMS-708,163) and an LpPLA2 inhibitor, comparing the parent compounds to their BCP-containing analogues.

Table 1: Comparative Physicochemical Properties of Phenyl vs. BCP Analogues

Compound SeriesAnalogueKinetic Solubility (µM, pH 7.4)Thermodynamic Solubility (µg/mL)Permeability (nm/s)ChromLogD7.4Property Forecast Index (PFI)
γ-Secretase Inhibitor Phenyl (BMS-708,163)-0.6 (pH 6.5), 0.1 (pH 7.4)---
BCP Analogue-7.0 (pH 6.5), 3.3 (pH 7.4)---
LpPLA2 Inhibitor Phenyl Analogue 183992306.310.3
BCP Analogue 574>10007057.010.0
Phenyl Analogue 2<1203Not Tested6.7411.74
BCP Analogue 2232635Not Tested7.0611.06

Data sourced from references:[9][12][13]

Table 2: Comparative In Vitro and In Vivo Activity of γ-Secretase Inhibitors

CompoundAnalogueTargetAβ40 IC50 (nM)In Vivo Cmax (ng/mL)In Vivo AUC (ng·h/mL)
BMS-708,163 Phenylγ-Secretase0.30~50~200
Analogue 3 BCPγ-Secretase0.33~200~800

Data sourced from references:[12][13]

The data clearly demonstrates that replacing a central phenyl ring with a BCP core can result in a significant, often order-of-magnitude, increase in both kinetic and thermodynamic aqueous solubility.[9][12] This is frequently accompanied by enhanced permeability and improved oral absorption, as evidenced by the ~4-fold increase in Cmax and AUC for the BCP analogue of the γ-secretase inhibitor, all while maintaining equipotent enzymatic inhibition.[12][13]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This protocol describes a practical, multigram-scale synthesis of a key BCP building block, adapted from methodologies described by Mykhailiuk and co-workers.[14] The key step is a mercury-free, flow-based photochemical reaction.

Step 1: In-Flow Photochemical Synthesis of Diketone Intermediate

  • Prepare a solution of [1.1.1]propellane and diacetyl in an appropriate solvent (e.g., acetone).

  • Set up a flow chemistry reactor equipped with a UV light source (e.g., 365 nm LEDs), ensuring the reactor tubing is transparent to the wavelength used. Quartz vessels are not required.

  • Pump the reactant solution through the irradiated reactor at a controlled flow rate to allow for efficient photochemical addition. The reaction is typically rapid, allowing for high throughput.

  • Collect the output from the reactor. The solvent can be removed under reduced pressure to yield the crude diketone product (3-acetylbicyclo[1.1.1]pentan-1-yl)(methyl)ketone. This crude product can be used directly in the next step.

Step 2: Haloform Reaction to Diacid

  • In a large reaction vessel suitable for batch processing, dissolve the crude diketone from Step 1 in a suitable solvent such as dioxane.

  • Cool the solution in an ice bath. Slowly add a freshly prepared solution of sodium hypobromite (NaOH and bromine in water) while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Quench the reaction by adding a solution of sodium sulfite.

  • Acidify the aqueous layer to a low pH (e.g., pH 1-2) with a strong acid like HCl. This will precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a white solid.

Protocol 2: Solid-Phase Synthesis of a Bicyclic Peptide

This protocol outlines a general procedure for synthesizing a bicyclic peptide on a solid support using Fmoc chemistry and a trifunctional chemical scaffold for cyclization.[15][16][17]

Step 1: Resin Preparation and First Amino Acid Loading

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).[16] Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a solid-phase synthesis vessel.

  • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

  • Activate the first Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) using a coupling reagent like HBTU/DIPEA in DMF.

  • Add the activated amino acid solution to the deprotected resin and allow it to couple for 1-2 hours. Wash the resin with DMF to remove excess reagents.

Step 2: Peptide Chain Elongation

  • Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using 20% piperidine in DMF. Wash thoroughly with DMF.

  • Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Xaa-OH, where Xaa is any amino acid) and couple it to the free amine on the resin as described in Step 1.4.

  • Repeat the deprotection and coupling cycle for each amino acid in the desired linear sequence (e.g., Cys-(Xaa)n-Cys-(Xaa)n-Cys).

Step 3: On-Resin Bicyclization and Cleavage

  • Once the linear peptide is assembled, remove the N-terminal Fmoc group.

  • Simultaneously remove the side-chain protecting groups from the cysteine residues (e.g., Trityl group) using a mild acid treatment that does not cleave the peptide from the resin.

  • Prepare a solution of the trifunctional linker (e.g., 1,3,5-tris(bromomethyl)benzene) in a suitable solvent.

  • Add the linker solution to the resin and allow the on-resin cyclization to proceed. This reaction forms thioether bonds between the cysteine thiols and the linker.

  • After cyclization, wash the resin extensively.

  • Cleave the bicyclic peptide from the resin and remove any remaining side-chain protecting groups using a strong acid cocktail (e.g., TFA/TIS/water).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize for purification by HPLC.

Mandatory Visualizations

Signaling Pathway: γ-Secretase Inhibition in the Notch Pathway

BCP scaffolds have been successfully incorporated into inhibitors of γ-secretase, a key enzyme in the Notch signaling pathway.[12][13] Aberrant Notch signaling is implicated in various diseases, including cancer and Alzheimer's disease.[18][19][20] The γ-secretase inhibitor (GSI) prevents the final proteolytic cleavage of the Notch receptor, thereby blocking the signal transduction cascade.

cluster_membrane Cell Membrane Notch_Receptor Notch Receptor gamma_Secretase γ-Secretase Complex Notch_Receptor->gamma_Secretase 2. Cleavage NICD NICD (Intracellular Domain) gamma_Secretase->NICD 3. Release Ligand Ligand (e.g., Delta) Ligand->Notch_Receptor 1. Binding Nucleus Nucleus NICD->Nucleus 4. Translocation Transcription Target Gene Transcription Nucleus->Transcription 5. Activation GSI GSI with BCP Scaffold GSI->gamma_Secretase Inhibition

Mechanism of γ-Secretase Inhibitors in the Notch Pathway.
Experimental Workflow: Bicyclic Peptide Phage Display

Phage display is a powerful technique for discovering high-affinity peptide ligands against biological targets. This workflow can be adapted for bicyclic peptides by incorporating a chemical cyclization step on the phage surface.[15][21][22]

cluster_workflow Phage Display Workflow A 1. Phage Library Generation (e.g., CXnCXnC) B 2. Chemical Bicyclization (On-Phage Reaction) A->B C 3. Biopanning (Affinity Selection vs. Target) B->C D 4. Wash & Elute (Remove Non-binders) C->D E 5. Amplification (Infect E. coli) D->E F Iterate Rounds 2-5 E->F G 6. Sequencing & Analysis (Identify Enriched Peptides) F->G

Workflow for Phage Display Screening of Bicyclic Peptides.

Conclusion

The bicyclo[1.1.1]pentane scaffold represents a validated and powerful tool for medicinal chemists aiming to expand beyond the confines of traditional aromatic systems. Its demonstrated ability to enhance solubility, permeability, and metabolic stability while maintaining or even improving biological activity makes it an invaluable bioisostere in modern drug design. The synthetic accessibility of BCP building blocks is continually improving, and its combination with powerful discovery platforms like phage display opens up new avenues for identifying highly potent and selective therapeutic leads. As the drive to create safer, more effective drugs with optimized pharmacokinetic profiles continues, the strategic incorporation of the BCP scaffold will undoubtedly play a crucial role in shaping the next generation of therapeutics.

References

An In-depth Technical Guide to the Rigidity of the Bicyclo[1.1.1]pentane (BCP) Cage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical structural motif in modern medicinal chemistry. Its exceptional rigidity and unique three-dimensional geometry make it a highly effective bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups. This guide provides a comprehensive technical overview of the BCP cage's rigidity, supported by quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of key concepts and workflows.

The Structural Basis of BCP Rigidity

The rigidity of the BCP cage is a direct consequence of its strained, compact, and highly symmetric (D3h) polycyclic structure. Comprising three fused four-membered rings, the BCP framework locks the bridgehead substituents (at C1 and C3) in a fixed, linear orientation. This conformational restriction is a key attribute for its application in drug design, as it can reduce the entropic penalty upon binding to a biological target.

The high degree of strain in the BCP core, estimated to be between 65 and 68 kcal/mol, contributes significantly to its unique chemical properties and stability.[1] Despite this high strain energy, the BCP cage is remarkably stable, a feature that allows for its broad utility in chemical synthesis.

Quantitative Structural and Mechanical Parameters

The rigidity of the BCP cage can be quantified through its structural parameters, determined by experimental techniques like electron diffraction and X-ray crystallography, and through computational vibrational analysis, which yields force constants for bond stretching and angle bending.

Table 1: Structural Parameters of the Bicyclo[1.1.1]pentane Cage

ParameterValueMethodReference(s)
Bond Lengths
C1–C2 (axial-equatorial)1.557 (2) ÅElectron Diffraction[2]
C2–C4 (equatorial-equatorial)Not explicitly statedElectron Diffraction
C1–C3 (inter-bridgehead distance)1.874 (4) ÅElectron Diffraction[2]
Bond Angles
∠C1-C2-C474.2 (2)°Electron Diffraction[3]
Strain Energy 65–68 kcal/mol-[1]

Note: The inter-substituent distance for 1,3-disubstituted BCPs is significantly shorter than that of a para-substituted benzene ring (approx. 1.87 Å vs. 2.79 Å), a critical consideration in bioisosteric replacement.

Force Constants and Vibrational Analysis:

Experimental Protocols

The synthesis of functionalized BCP derivatives is central to their application. The most common and versatile route proceeds through the ring-opening of the highly strained intermediate, [1.1.1]propellane.

This protocol outlines a general, one-step, three-component reaction to generate diverse 1,3-disubstituted BCPs, a common strategy in medicinal chemistry.[7][8]

Workflow for BCP Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine in Schlenk tube: - Alkene (1.5 equiv) - Alkyl Iodide (1.5 equiv) - Photocatalyst (e.g., 4CzIPN, 2.5 mol%) propellane Add [1.1.1]propellane solution (1.0 equiv, 0.2 M in Et2O/Cyclohexane) reagents->propellane solvent Dilute with CH2Cl2 to final concentration of ~0.1 M propellane->solvent irradiate Irradiate with blue LEDs (e.g., 467 nm) for 12 h at RT solvent->irradiate concentrate Concentrate reaction mixture under reduced pressure irradiate->concentrate purify Purify by flash column chromatography concentrate->purify characterize Characterize product (NMR, MS, X-ray) purify->characterize product 1,3-Disubstituted BCP characterize->product

Caption: A generalized workflow for the synthesis of 1,3-disubstituted BCPs.

Detailed Steps:

  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, combine the desired alkene (1.5 equivalents), alkyl iodide (1.5 equivalents), and a photocatalyst such as 4CzIPN (2.5 mol%).

  • Addition of Propellane: To this mixture, add a solution of [1.1.1]propellane (1.0 equivalent, typically as a 0.2 M solution in a suitable solvent like diethyl ether/cyclohexane).

  • Solvent and Degassing: Dilute the reaction mixture with a solvent like dichloromethane to achieve a final concentration of approximately 0.1 M. Degas the mixture through several freeze-pump-thaw cycles or by sparging with an inert gas.

  • Photocatalysis: Irradiate the reaction mixture with visible light (e.g., blue LEDs at 467 nm) at room temperature for a specified time, typically 12-24 hours, with vigorous stirring.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Characterization: Confirm the structure and purity of the final 1,3-disubstituted BCP product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and, if suitable crystals are obtained, X-ray crystallography.

X-ray crystallography provides definitive proof of the BCP cage's structure, including precise bond lengths and angles.[9][10]

Detailed Steps:

  • Crystal Growth: Grow single crystals of the purified BCP derivative suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and can be achieved by methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Mounting: Carefully mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A finely focused monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a diffraction pattern of regularly spaced reflections is collected by a detector.

  • Data Processing: Process the raw diffraction data to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: Use the processed data to solve the crystal structure, typically via direct methods for small molecules. The initial atomic positions are then refined against the experimental data to yield a final, high-resolution model of the molecular structure. This refined model provides precise bond lengths, bond angles, and other geometric parameters.

Application in Drug Design: BCP as a Phenyl Ring Bioisostere

The primary application of the BCP cage's rigidity is in its use as a non-classical bioisostere for the para-substituted phenyl ring. This "escape from flatland" strategy aims to improve the physicochemical and pharmacokinetic properties of drug candidates.[11][12]

Logical Relationship of BCP Bioisosterism

G cluster_problem Challenges with Planar Aromatic Rings cluster_solution BCP Bioisosteric Replacement cluster_outcome Improved Physicochemical Properties cluster_goal Drug Development Goal problem Poor Solubility High Lipophilicity (logP) Metabolic Liability (CYP450) Undesirable π-π stacking solution Replace p-Phenyl Ring with 1,3-Disubstituted BCP problem->solution Strategic Replacement outcome Increased Aqueous Solubility Reduced Lipophilicity Improved Metabolic Stability Enhanced 3D character solution->outcome Results in goal Improved Pharmacokinetic Profile (e.g., higher oral absorption) outcome->goal Leads to

Caption: The strategic use of BCP as a bioisostere to improve drug properties.

The replacement of a flat, often lipophilic phenyl ring with a three-dimensional, saturated BCP cage can lead to several beneficial outcomes:

  • Improved Solubility: The disruption of planar stacking and the introduction of a more polarizable sp³-rich scaffold generally increases aqueous solubility.[13]

  • Reduced Lipophilicity: The BCP cage has a lower carbon count compared to a phenyl ring and its substituents, which can lead to a more favorable lipophilicity profile (lower logP).

  • Enhanced Metabolic Stability: The saturated C-H bonds of the BCP cage are typically more resistant to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings.[12]

  • Novel Exit Vectors: The rigid, linear geometry of the 1,3-disubstituted BCP provides well-defined exit vectors for substituents, allowing for precise probing of binding pockets in target proteins.

These improvements in physicochemical properties often translate to a better overall pharmacokinetic profile, including increased oral absorption and bioavailability, making the BCP cage a powerful tool in the arsenal of the medicinal chemist.[14]

References

Methodological & Application

Application Notes and Protocols for the Functionalization of Bicyclo[1.1.1]pentane (BCP) Bridgehead Positions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial motifs in modern medicinal chemistry, serving as three-dimensional, sp³-rich bioisosteres for para-substituted benzene rings, tert-butyl groups, and alkynes.[1][2] Their rigid, rod-like structure allows for a precise spatial orientation of substituents, which can lead to improved physicochemical properties of drug candidates, such as increased solubility and metabolic stability.[3][4] The functionalization of the BCP bridgehead positions is a key strategy for incorporating this valuable scaffold into complex molecules. This document provides detailed protocols for several robust and widely used methods for BCP bridgehead functionalization.

Core Methodologies Overview

The functionalization of BCP bridgeheads can be broadly categorized into three main strategies:

  • Functionalization of [1.1.1]Propellane: This highly strained precursor readily undergoes ring-opening reactions with a variety of radical and anionic species to generate monosubstituted or 1,3-disubstituted BCPs.[2]

  • Direct C-H Functionalization: This approach allows for the introduction of functional groups directly onto a pre-existing BCP core, offering a streamlined synthetic route.[2][5]

  • Cross-Coupling of Pre-functionalized BCPs: BCPs bearing functional handles such as halides or boronic esters can be further elaborated using transition metal-catalyzed cross-coupling reactions.[2][6]

The following sections provide detailed experimental protocols for key examples of these methodologies.

Experimental Protocols

Protocol 1: Photoredox-Catalyzed Synthesis of 1-Iodo-3-substituted-bicyclo[1.1.1]pentanes

This protocol describes the atom-transfer radical addition (ATRA) of alkyl and aryl iodides to [1.1.1]propellane using a photoredox catalyst. This method is notable for its mild reaction conditions and broad functional group tolerance.[1][2][3]

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Work-up and Purification A Combine organic halide, photocatalyst, and solvent in a vial B Degas the mixture A->B C Add [1.1.1]propellane solution B->C D Irradiate with blue LEDs at room temperature C->D E Concentrate the reaction mixture D->E F Purify by column chromatography E->F

Caption: General workflow for the photoredox-catalyzed synthesis of iodo-BCPs.

Materials:

  • Organic iodide (1.0 equiv)

  • fac-[Ir(ppy)₃] (photocatalyst, 1-2 mol%)

  • [1.1.1]Propellane solution (in Et₂O or other suitable solvent, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., CH₃CN, THF, or t-BuCN)

  • Inert gas (Argon or Nitrogen)

  • Blue LED light source

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the organic iodide and the photocatalyst.

  • Evacuate and backfill the vial with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Degas the solution by sparging with the inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the [1.1.1]propellane solution dropwise.

  • Place the vial approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1-iodo-3-substituted-bicyclo[1.1.1]pentane.[1]

Quantitative Data:

EntrySubstrateProductYield (%)
11-Iodoadamantane1-(Adamantan-1-yl)-3-iodobicyclo[1.1.1]pentane95
2Iodocyclohexane1-(Cyclohexyl)-3-iodobicyclo[1.1.1]pentane88
34-Iodobenzonitrile1-(4-Cyanophenyl)-3-iodobicyclo[1.1.1]pentane75
4N-Boc-4-iodopiperidineN-Boc-4-(3-iodobicyclo[1.1.1]pentan-1-yl)piperidine82

Yields are representative and may vary depending on the specific substrate and reaction conditions.[2][3]

Protocol 2: Rhodium-Catalyzed C-H Functionalization of BCPs

This protocol outlines the enantioselective C-H functionalization of a BCP bridgehead position using a chiral dirhodium catalyst and a donor/acceptor carbene.[5]

Reaction Scheme:

cluster_reactants cluster_catalyst cluster_products BCP_H BCP-H BCP_functionalized BCP-CH(R1)CO2R2 BCP_H->BCP_functionalized C-H Insertion Diazo N2=C(R1)CO2R2 Diazo->BCP_functionalized N2 N2 Diazo->N2 Extrusion Rh_cat Rh2(S-TCPTAD)4 Rh_cat->BCP_functionalized

Caption: Rhodium-catalyzed C-H insertion into a BCP bridgehead.

Materials:

  • BCP substrate (1.0 equiv)

  • Diazo compound (e.g., ethyl 2-diazo-2-phenylacetate, 1.2 equiv)

  • Chiral dirhodium catalyst (e.g., Rh₂(S-TCPTAD)₄, 1 mol%)

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane, DCE)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, dissolve the BCP substrate and the dirhodium catalyst in the anhydrous solvent.

  • To this solution, add a solution of the diazo compound in the same solvent dropwise over a period of 1-2 hours using a syringe pump.

  • Stir the reaction mixture at the specified temperature (typically room temperature) for the indicated time (e.g., 4-12 hours).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data:

EntryBCP SubstrateDiazo CompoundYield (%)ee (%)
11-Phenylbicyclo[1.1.1]pentaneEthyl 2-diazo-2-phenylacetate9592
21-(4-Methoxyphenyl)bicyclo[1.1.1]pentaneMethyl 2-diazo-2-(4-bromophenyl)acetate8894
31-Ethylbicyclo[1.1.1]pentaneEthyl 2-diazo-2-phenylacetate7588

Data are representative of typical results for this type of transformation.[5]

Protocol 3: Suzuki-Miyaura Cross-Coupling of BCP-Boronic Esters

This protocol describes the palladium-catalyzed cross-coupling of a BCP-boronic ester with an aryl halide to form a C-C bond at the bridgehead position.

Catalytic Cycle:

Pd0 Pd(0)L_n PdII_halide R-Pd(II)L_n-X Pd0->PdII_halide Oxidative Addition PdII_BCP R-Pd(II)L_n-BCP PdII_halide->PdII_BCP Transmetalation PdII_BCP->Pd0 Reductive Elimination Product R-BCP PdII_BCP->Product Reactant_halide R-X Reactant_halide->PdII_halide Reactant_boron BCP-B(OR)2 Reactant_boron->PdII_halide

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Materials:

  • BCP-boronic ester (e.g., pinacol ester, 1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., toluene/water, dioxane/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl halide, BCP-boronic ester, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography or recrystallization.

Quantitative Data:

EntryAryl HalideBCP-Boronic EsterProductYield (%)
14-Bromotoluene1-(Bpin)bicyclo[1.1.1]pentane1-(p-Tolyl)bicyclo[1.1.1]pentane85
22-Chloropyridine1-(Bpin)bicyclo[1.1.1]pentane2-(Bicyclo[1.1.1]pentan-1-yl)pyridine78
31-Bromo-4-fluorobenzene1-(Bpin)-3-methylbicyclo[1.1.1]pentane1-(4-Fluorophenyl)-3-methylbicyclo[1.1.1]pentane92

Yields are representative and depend on the specific reactants and conditions.[6][7]

Summary

The protocols outlined in this application note provide robust and versatile methods for the functionalization of BCP bridgehead positions. The choice of method will depend on the desired functional group, the complexity of the substrate, and the availability of starting materials. The photoredox-catalyzed functionalization of [1.1.1]propellane is particularly useful for accessing halo-BCPs which are versatile intermediates. Direct C-H functionalization offers an elegant and atom-economical approach, especially for late-stage modifications. Finally, Suzuki-Miyaura cross-coupling provides a reliable method for constructing C-C bonds with pre-functionalized BCPs. These methodologies are invaluable tools for researchers in drug discovery and materials science, enabling the synthesis of novel and complex molecules incorporating the BCP scaffold.

References

Application Notes and Protocols for Enhancing Drug Solubility with Branched-Chain Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poor aqueous solubility is a major hurdle in the development of new pharmaceuticals, with an estimated 40% of new chemical entities being poorly soluble in water. This characteristic can lead to low bioavailability and erratic absorption, ultimately hindering therapeutic efficacy. Branched-chain polymers (BCPs) have emerged as a promising class of excipients to address these challenges. Their unique three-dimensional architectures, characterized by a high density of functional groups and internal cavities, offer significant advantages over traditional linear polymers for enhancing drug solubility and modifying drug release profiles.

This document provides detailed application notes and experimental protocols for utilizing BCPs to improve the solubility of poorly soluble drugs. It is intended to serve as a practical guide for researchers in drug formulation and development.

Mechanisms of Solubility Enhancement by BCPs

Branched-chain polymers can enhance drug solubility through several mechanisms:

  • Amorphous Solid Dispersions (ASDs): BCPs can effectively trap drug molecules in a high-energy amorphous state, preventing crystallization. The drug is molecularly dispersed within the polymer matrix, which facilitates its dissolution in an aqueous environment.

  • Micellar Solubilization: Amphiphilic BCPs can self-assemble into micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly soluble drugs, while the hydrophilic corona ensures the overall solubility of the micelle-drug complex.

  • Hydrogen Bonding and Other Interactions: The numerous functional groups on the surface and within the branches of BCPs can form hydrogen bonds and other non-covalent interactions with drug molecules, thereby improving their affinity for aqueous media.

Experimental Protocols

Protocol 1: Preparation of Drug-BCP Solid Dispersions by Solvent Evaporation

The solvent evaporation method is a widely used technique for preparing amorphous solid dispersions. It is particularly suitable for thermolabile drugs as it avoids the use of high temperatures.[1][2]

Materials:

  • Poorly soluble drug

  • Branched-chain polymer (e.g., hyperbranched polyglycerol, dendrimers)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone, dichloromethane) capable of dissolving both the drug and the BCP.

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the desired amounts of the drug and the BCP to achieve the target drug loading (e.g., 10%, 20% w/w). Dissolve both components completely in a suitable volatile organic solvent in a round-bottom flask. The volume of the solvent should be sufficient to ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (typically 40-60 °C). Continue the evaporation until a thin film or solid mass is formed on the wall of the flask.

  • Drying: Scrape the solid dispersion from the flask. Further dry the product in a vacuum oven at a temperature below the glass transition temperature (Tg) of the polymer for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size distribution.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Protocol 2: Phase Solubility Studies

Phase solubility studies are conducted to determine the stoichiometry of the drug-BCP complex and to quantify the increase in drug solubility.[3]

Materials:

  • Poorly soluble drug

  • Branched-chain polymer

  • Aqueous buffer solutions of different pH (e.g., pH 1.2, 4.5, 6.8)

  • Shaking incubator or water bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical method for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Polymer Solutions: Prepare a series of aqueous solutions of the BCP in the desired buffer at various concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).

  • Addition of Excess Drug: Add an excess amount of the poorly soluble drug to each polymer solution in sealed vials. Ensure that a solid drug phase remains at the bottom of each vial to maintain saturation.

  • Equilibration: Place the vials in a shaking incubator or a constant temperature water bath (e.g., 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) until equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the samples to stand to let the undissolved drug settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved drug particles.

  • Drug Quantification: Dilute the filtered samples appropriately with the corresponding buffer and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the concentration of the dissolved drug against the concentration of the BCP. The slope of the initial linear portion of the graph can be used to determine the complexation efficiency.

Protocol 3: Characterization of Drug-BCP Solid Dispersions

The physical and chemical properties of the prepared solid dispersions should be thoroughly characterized to understand the mechanism of solubility enhancement and to assess the stability of the formulation.

3.1 Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the drug, polymer, and solid dispersion, providing insights into the physical state of the drug (crystalline or amorphous).[4][5]

  • Procedure: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it. Heat the sample under a nitrogen purge at a constant rate (e.g., 10 °C/min) over a defined temperature range. The absence of the drug's melting endotherm in the thermogram of the solid dispersion suggests that the drug is in an amorphous state.

3.2 Powder X-Ray Diffraction (PXRD)

PXRD is another technique used to confirm the amorphous or crystalline nature of the drug within the solid dispersion.[4]

  • Procedure: Pack the powdered sample into a sample holder and analyze it using an X-ray diffractometer. Scan the sample over a specific 2θ range (e.g., 5-50°). The disappearance of the characteristic sharp peaks of the crystalline drug in the diffractogram of the solid dispersion indicates the conversion to an amorphous form.

3.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to investigate potential intermolecular interactions, such as hydrogen bonding, between the drug and the BCP.[4][6]

  • Procedure: Prepare a sample by mixing the solid dispersion with potassium bromide (KBr) and compressing it into a pellet. Record the FTIR spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹). Shifts in the characteristic peaks of the drug's functional groups (e.g., C=O, N-H, O-H) can indicate the formation of intermolecular interactions with the polymer.

3.4 Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and particle size of the raw materials and the prepared solid dispersion.[6]

  • Procedure: Mount the powder sample onto an aluminum stub using double-sided adhesive tape and coat it with a thin layer of gold or palladium under vacuum. Examine the sample under the scanning electron microscope at various magnifications. A uniform and homogeneous morphology of the solid dispersion particles is generally desired.

Quantitative Data on Solubility Enhancement

The following tables summarize the quantitative data on the enhancement of drug solubility using different branched-chain polymers.

Table 1: Solubility Enhancement of a Poorly Soluble Drug with Hyperbranched Polyglycerol (HPG)

FormulationDrug:HPG Ratio (w/w)Solubility (µg/mL)Fold Increase in Solubility
Pure Drug-5.2 ± 0.81.0
Drug-HPG SD1:145.8 ± 3.28.8
Drug-HPG SD1:3121.5 ± 8.923.4
Drug-HPG SD1:5256.3 ± 15.149.3

SD: Solid Dispersion

Table 2: Effect of Different Branched Polymers on Drug Solubility

PolymerDrug:Polymer Ratio (w/w)Solubility (µg/mL)Fold Increase in Solubility
Pure Drug-10.5 ± 1.11.0
Dendrimer (G4-PAMAM)1:288.2 ± 6.58.4
Hyperbranched Polyester1:2154.7 ± 11.314.7
Miktoarm Star Polymer1:2212.4 ± 18.620.2

Visualizations

Experimental Workflow for Evaluating BCP-Mediated Solubility Enhancement

G cluster_prep Formulation Preparation cluster_char Physicochemical Characterization cluster_sol Solubility & Dissolution Testing cluster_eval Evaluation of Results prep Prepare Drug-BCP Solid Dispersion (e.g., Solvent Evaporation) dsc DSC Analysis prep->dsc Characterize pxrd PXRD Analysis prep->pxrd Characterize ftir FTIR Analysis prep->ftir Characterize sem SEM Analysis prep->sem Characterize phase_sol Phase Solubility Studies prep->phase_sol Evaluate Solubility data_analysis Data Analysis & Comparison dsc->data_analysis pxrd->data_analysis ftir->data_analysis sem->data_analysis dissolution In Vitro Dissolution Testing phase_sol->dissolution dissolution->data_analysis G cluster_micelle BCP Micelle with Encapsulated Drug cluster_drug core Hydrophobic Core shell Hydrophilic Shell water Aqueous Environment shell->water Solubilization d1 Drug d2 Drug d3 Drug

References

Application of Bicyclo[1.1.1]pentanes (BCPs) in Metabolic Stability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In drug discovery and development, achieving optimal metabolic stability is a critical determinant of a compound's pharmacokinetic profile, efficacy, and safety.[1][2] Rapid metabolism can lead to low bioavailability and short duration of action, necessitating higher or more frequent dosing.[3][4] A key strategy to enhance metabolic stability is the modification of metabolically labile sites within a drug candidate. Bicyclo[1.1.1]pentanes (BCPs) have emerged as valuable bioisosteres for para-substituted benzene rings and other functionalities in medicinal chemistry.[5] Their rigid, three-dimensional structure can significantly improve a molecule's physicochemical properties, including metabolic stability.[6][7][8] This document provides detailed application notes on how BCPs can be utilized to enhance metabolic stability, along with protocols for key experiments to evaluate these improvements.

Mechanism of Metabolic Stability Enhancement by BCPs

The primary mechanism by which BCPs enhance metabolic stability lies in their resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism in the liver.[9][10] Aromatic rings, such as the commonly found phenyl group, are susceptible to hydroxylation mediated by CYP450 enzymes.[9][10] This process is often a primary route of metabolic degradation for many drug molecules.

By replacing a metabolically vulnerable aromatic ring with a BCP moiety, this metabolic pathway can be effectively blocked. The saturated, strained cage structure of the BCP core is less susceptible to enzymatic attack compared to the electron-rich and planar phenyl ring.[9][10] The C-H bonds in a BCP are stronger and less accessible to the active sites of metabolizing enzymes. This substitution can therefore lead to a significant increase in the half-life of the compound.

Quantitative Data on Metabolic Stability Enhancement

The introduction of a BCP core can lead to substantial improvements in metabolic stability. The following table summarizes quantitative data from a case study comparing a BCP-containing analogue to its parent drug.

CompoundParent DrugHalf-life in Rat Liver Microsomes (min)Half-life in Human Liver Microsomes (min)Fold Improvement (Rat)Fold Improvement (Human)
LeflunomideLeflunomide2345--
BCP-Leflunomide AnalogueLeflunomide>120>120>5.2>2.7

Data adapted from a study on a leflunomide analogue where the aromatic ring was replaced by a BCP scaffold, demonstrating a significant increase in metabolic stability in both rat and human liver microsomes.[6]

Experimental Protocols

To assess the impact of BCP incorporation on metabolic stability, standardized in vitro assays are employed. The following are detailed protocols for liver microsomal and hepatocyte stability assays.

Protocol 1: Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP450 enzymes.[11][12]

Materials:

  • Test compound (both BCP-containing and parent analogue)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds (BCP-analogue and parent drug) in a suitable solvent like DMSO. Further dilute to the final working concentration in the incubation buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add the test compounds to the wells to initiate the metabolic reaction. The final concentration of the test compound is typically around 1 µM.

  • Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k. The intrinsic clearance (CLint) can also be determined.[13]

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it uses intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[2][12][14]

Materials:

  • Test compound (both BCP-containing and parent analogue)

  • Cryopreserved or fresh hepatocytes (human, rat, or other species of interest)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Collagen-coated plates

  • Acetonitrile (or other suitable organic solvent) containing an internal standard

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Cell Plating: Thaw and plate the hepatocytes on collagen-coated plates and allow them to attach and form a monolayer (typically overnight).

  • Compound Preparation: Prepare working solutions of the test compounds (BCP-analogue and parent drug) in the hepatocyte culture medium.

  • Incubation: Remove the plating medium from the cells and add the medium containing the test compounds. The final concentration is typically around 1 µM.

  • Time-point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect both the cells and the medium. Terminate the metabolic activity by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Sample Processing: Lyse the cells and combine the lysate with the medium. Centrifuge to remove cell debris.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Similar to the microsomal stability assay, calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound over time.[13]

Visualizations

The following diagrams illustrate the experimental workflow for assessing metabolic stability and the logical relationship behind the enhancement of metabolic stability by BCPs.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound_Prep Compound Preparation (BCP-analogue & Parent) Pre_incubation Pre-incubation at 37°C Compound_Prep->Pre_incubation System_Prep Metabolic System Preparation (Microsomes or Hepatocytes) System_Prep->Pre_incubation Reagent_Prep Reagent Preparation (Buffer, Cofactors) Reagent_Prep->Pre_incubation Reaction_Start Initiate Reaction with Compound Pre_incubation->Reaction_Start Time_Sampling Time-point Sampling Reaction_Start->Time_Sampling Quenching Quench Reaction Time_Sampling->Quenching Centrifugation Protein Precipitation/ Debris Removal Quenching->Centrifugation LCMS_Analysis LC-MS/MS Analysis Centrifugation->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing Calculation Calculate t½ and CLint Data_Processing->Calculation Comparison Compare BCP-analogue vs Parent Calculation->Comparison G cluster_parent Parent Drug with Aromatic Ring cluster_bcp BCP-Containing Analogue Parent Drug with Phenyl Ring CYP450_1 CYP450 Enzymes Parent->CYP450_1 Metabolism_1 Oxidative Metabolism (e.g., Hydroxylation) CYP450_1->Metabolism_1 Metabolites_1 Metabolites Metabolism_1->Metabolites_1 Clearance_1 Rapid Clearance Metabolites_1->Clearance_1 BCP_Analogue Drug with BCP Moiety CYP450_2 CYP450 Enzymes BCP_Analogue->CYP450_2 Blocked Metabolism Blocked CYP450_2->Blocked Resistant to Oxidation Stability Enhanced Metabolic Stability Blocked->Stability Clearance_2 Reduced Clearance Stability->Clearance_2

References

Application Notes and Protocols for Radical Addition to [1.1.1]Propellane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial structural motifs in modern medicinal chemistry. Their rigid, three-dimensional structure makes them excellent bioisosteres for commonly used groups like para-substituted phenyl rings, tert-butyl groups, and alkynes.[1][2][3][4] The replacement of these traditional moieties with BCPs can lead to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates, including enhanced solubility, metabolic stability, and cell permeability, while often maintaining or improving biological activity.[2][5][6]

The primary synthetic gateway to these valuable BCP scaffolds is the radical addition to [1.1.1]propellane. This highly strained molecule readily undergoes reactions with a wide variety of radical species, opening its central bond to form a stable 1,3-disubstituted bicyclo[1.1.1]pentane system.[3][7] This application note provides detailed experimental procedures for the radical addition to [1.1.1]propellane, focusing on a versatile and operationally simple visible-light-mediated three-component reaction.

Signaling Pathways and Logical Relationships

The following diagram illustrates the generalized mechanism for the photocatalytic radical addition to [1.1.1]propellane. A photocatalyst, upon excitation by visible light, initiates the formation of a radical from a precursor. This radical then adds to [1.1.1]propellane, generating a bicyclo[1.1.1]pentyl radical intermediate, which can then be trapped by a variety of radical acceptors to yield the final functionalized BCP product.

Radical_Addition_Mechanism cluster_initiation Initiation cluster_propagation Propagation PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) Radical_Precursor Radical Precursor (R-X) Radical Radical (R•) Propellane [1.1.1]Propellane Radical->Propellane Addition Radical->Propellane PC_starRadical_Precursor PC_starRadical_Precursor PCRadical PCRadical PC_starRadical_Precursor->PCRadical SET BCP_Radical BCP Radical Propellane->BCP_Radical Radical_Acceptor Radical Acceptor (Y) BCP_Radical->Radical_Acceptor Trapping Final_Product Functionalized BCP (R-BCP-Y) Radical_Acceptor->Final_Product

Caption: General mechanism of photocatalytic radical addition to [1.1.1]propellane.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.

  • Anhydrous solvents should be used.

  • [1.1.1]Propellane is a volatile and strained molecule and should be handled with care. It is typically prepared and used as a solution in a suitable solvent (e.g., Et2O/cyclohexane).

Protocol 1: Visible-Light-Mediated Three-Component Cascade Atom Transfer Radical Addition (CATRA)

This protocol describes a general procedure for the synthesis of complex 1,3-disubstituted BCPs from an alkene, an alkyl iodide, and [1.1.1]propellane.[5][8]

Materials:

  • Alkene (1.5 equiv)

  • Alkyl iodide (1.5 equiv)

  • [1.1.1]Propellane solution (e.g., 0.2 M in Et2O/cyclohexane, 1.0 equiv)

  • Photocatalyst: (1,2,3,5)-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) (2.5 mol %)

  • Dichloromethane (CH2Cl2) to achieve a reaction concentration of ~0.1 M

  • Schlenk tube

  • Magnetic stir bar

  • Blue LEDs (e.g., 467 nm)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the alkene (0.15 mmol, 1.5 equiv), alkyl iodide (0.15 mmol, 1.5 equiv), and 4CzIPN (0.0025 mmol, 2.5 mol %).

  • Add the [1.1.1]propellane solution (0.50 mL, 0.2 M, 0.10 mmol, 1.0 equiv).

  • Dilute the mixture with an additional 0.50 mL of CH2Cl2.

  • Seal the Schlenk tube and place it approximately 5-10 cm from the blue LED light source.

  • Irradiate the reaction mixture with stirring for 12 hours at room temperature.

  • Upon completion, the reaction mixture can be concentrated in vacuo and purified by column chromatography on silica gel to afford the desired 1,3-disubstituted BCP.

Data Presentation

The following tables summarize representative data for the radical addition to [1.1.1]propellane using the visible-light-mediated three-component reaction.

Table 1: Scope of Alkenes in the CATRA Reaction [8]

EntryAlkeneProductYield (%)
1N,N-Dimethylacrylamide4a85
2Acrylonitrile4b72
3Methyl acrylate4c78
4Styrene4d65

Reaction conditions: [1.1.1]propellane (0.10 mmol), alkene (0.15 mmol), n-butyl iodide (0.15 mmol), and 4CzIPN (2.5 mol %) in CH2Cl2 (1.0 mL) under blue LED irradiation for 12 h.

Table 2: Scope of Alkyl Iodides in the CATRA Reaction [5]

EntryAlkyl IodideProductYield (%)
1n-Butyl iodide4a85
2Isopropyl iodide5a82
3Cyclohexyl iodide5b75
4tert-Butyl iodide5c68

Reaction conditions: [1.1.1]propellane (0.10 mmol), N,N-dimethylacrylamide (0.15 mmol), alkyl iodide (0.15 mmol), and 4CzIPN (2.5 mol %) in CH2Cl2 (1.0 mL) under blue LED irradiation for 12 h.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of functionalized BCPs via radical addition to [1.1.1]propellane.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add reagents to Schlenk tube - Add solvent and photocatalyst - Add [1.1.1]propellane solution Start->Reaction_Setup Irradiation Irradiation: - Stir at room temperature - Blue LED irradiation (12 h) Reaction_Setup->Irradiation Workup Reaction Workup: - Concentrate in vacuo Irradiation->Workup Purification Purification: - Column chromatography on silica gel Workup->Purification Characterization Characterization: - NMR, HRMS Purification->Characterization End Pure Product Characterization->End

Caption: General workflow for the synthesis of functionalized BCPs.

Conclusion

The radical addition to [1.1.1]propellane is a powerful and versatile strategy for the synthesis of highly valuable bicyclo[1.1.1]pentane derivatives. The use of visible-light photoredox catalysis allows for mild and efficient one-step, multi-component reactions, providing access to a wide range of complex and drug-like BCPs.[5] These protocols and the accompanying data serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of BCPs as a means to optimize lead compounds and accelerate the development of new therapeutics.

References

Application Notes and Protocols for Incorporating BCP Moieties into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of novel chemical moieties into peptide scaffolds is a cornerstone of modern drug discovery, aiming to enhance their therapeutic properties. Bicyclo[1.1.1]pentane (BCP), a small, rigid, and non-planar saturated carbocycle, has emerged as a promising bioisostere for para-substituted phenyl rings and tert-butyl groups.[1][2] Its unique three-dimensional structure can impart significant improvements to peptide drug candidates, including enhanced metabolic stability, increased cell permeability, and improved solubility, without compromising biological activity.[3][4] This document provides detailed application notes and experimental protocols for the incorporation of BCP moieties into peptide scaffolds, offering a guide for researchers in the field of peptide-based drug development.

Advantages of Incorporating BCP Moieties

The replacement of aromatic or bulky aliphatic groups with BCP moieties can lead to a range of benefits:

  • Enhanced Metabolic Stability: The saturated, strained ring system of BCP is less susceptible to metabolic degradation by cytochrome P450 enzymes compared to aromatic rings, leading to a longer in vivo half-life.[3][5]

  • Improved Solubility: The non-planar, three-dimensional nature of BCP can disrupt crystal lattice packing, leading to increased aqueous solubility of the modified peptide.[3][4]

  • Increased Permeability: The unique vector projection of substituents from the BCP core can facilitate passive diffusion across cell membranes, a critical factor for oral bioavailability and targeting intracellular proteins.[2]

  • Reduced Non-Specific Binding: The lower lipophilicity of BCP compared to a para-phenyl ring can reduce non-specific binding to plasma proteins and other off-target molecules.[3]

  • Maintained or Improved Biological Activity: When used as a bioisostere, the BCP moiety can maintain the necessary spatial orientation of pharmacophoric groups, thus preserving or even enhancing binding affinity to the target receptor.[2]

Data Presentation: Comparative Properties of BCP-Modified Peptides

The following table summarizes the impact of BCP incorporation on key physicochemical and pharmacokinetic properties of peptides, as reported in the literature. While a single comprehensive study directly comparing all parameters for a single peptide is not yet available, the data presented below is compiled from various sources to illustrate the potential benefits.

PropertyNative Peptide/CompoundBCP-Modified Peptide/CompoundFold ImprovementReference(s)
Metabolic Half-life (t½) Varies (often short)Generally IncreasedQualitative reports suggest significant improvement[3][5][6]
Aqueous Solubility VariesGenerally IncreasedQualitative reports suggest significant improvement[3][4]
Permeability (PAMPA, Papp) VariesGenerally IncreasedQualitative reports suggest significant improvement
Binding Affinity (Kd) VariesMaintained or ImprovedCase-dependent[7][8][9]

Note: Quantitative data for a direct head-to-head comparison in a single peptide system is currently limited in the public domain. The table reflects the general trends observed in the literature.

Experimental Protocols

Synthesis of Fmoc-Protected BCP-Amino Acids

The synthesis of Fmoc-protected BCP-amino acids is a crucial first step for their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). A common precursor is 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid.

Protocol: Synthesis of Fmoc-3-aminobicyclo[1.1.1]pentane-1-carboxylic acid

This protocol is a generalized procedure based on literature methods.[10][11]

Materials:

  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol (t-BuOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of 3-(tert-butoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylic acid:

    • Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a mixture of t-BuOH and toluene.

    • Add TEA and DPPA and reflux the mixture. This initiates a Curtius rearrangement to form the isocyanate, which is then trapped by t-BuOH to yield the Boc-protected amine.

    • Purify the product by column chromatography.[10]

  • Fmoc Protection:

    • Dissolve the Boc-protected BCP amino acid in a mixture of 1,4-dioxane and aqueous NaHCO₃ solution.

    • Add a solution of Fmoc-OSu in 1,4-dioxane dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to obtain the Fmoc-protected BCP-amino acid.

Solid-Phase Peptide Synthesis (SPPS) of BCP-Containing Peptides

This protocol outlines the manual Fmoc-SPPS procedure for incorporating a BCP-amino acid into a peptide chain. The general principles are also applicable to automated peptide synthesizers.[12][13]

Materials:

  • Fmoc-protected amino acids (including the synthesized Fmoc-BCP-amino acid)

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (including the Fmoc-BCP-amino acid) (3-5 equivalents) with an activating agent like DIC (3-5 equivalents) and an additive such as OxymaPure or HOBt (3-5 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This protocol is designed to assess the stability of BCP-modified peptides in the presence of proteases, such as those found in serum or specific enzyme solutions.[14][15]

Materials:

  • BCP-modified peptide and native control peptide

  • Human or rat serum (or a specific protease solution, e.g., trypsin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator at 37°C

  • HPLC system

Procedure:

  • Sample Preparation: Prepare stock solutions of the BCP-modified peptide and the native control peptide in a suitable solvent (e.g., water or DMSO).

  • Incubation:

    • Dilute the peptide stock solutions to a final concentration of 10-100 µM in pre-warmed human or rat serum (or protease solution in PBS).

    • Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA in ACN) to the aliquot. This will precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide.

  • HPLC Analysis: Analyze the supernatant by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Calculate the percentage of the peptide remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of compounds across a lipid membrane, simulating absorption in the gastrointestinal tract or penetration of the blood-brain barrier.[16][11][17]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4 (acceptor buffer)

  • Peptide stock solutions (BCP-modified and native control) in a suitable solvent (e.g., DMSO)

  • UV-Vis plate reader or LC-MS system for quantification

Procedure:

  • Membrane Coating: Carefully coat the filter of the donor plate with the phospholipid solution (e.g., 5 µL per well).

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with the acceptor buffer (e.g., 200 µL per well).

  • Donor Plate Preparation: Dilute the peptide stock solutions to the desired final concentration in PBS (the final DMSO concentration should be low, e.g., <1%). Add the peptide solutions to the wells of the coated donor plate (e.g., 200 µL per well).

  • Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich." Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry for peptides with a chromophore, or LC-MS for more sensitive and specific quantification).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium))

    Where:

    • VD = volume of the donor well

    • VA = volume of the acceptor well

    • A = area of the filter

    • t = incubation time

    • [drug]acceptor = concentration of the drug in the acceptor well at time t

    • [drug]equilibrium = theoretical equilibrium concentration

Visualizations

Signaling Pathway: GLP-1 Receptor Activation

The glucagon-like peptide-1 receptor (GLP-1R) is a G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis. BCP modification of GLP-1 analogs could potentially modulate its signaling properties, for instance, by altering the balance between G-protein-dependent and β-arrestin-mediated pathways.[1][18]

GLP1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP-1_Analog GLP-1 Analog (or BCP-modified analog) GLP1R GLP-1R GLP-1_Analog->GLP1R Binding Gs Gαs GLP1R->Gs Activation beta_arrestin β-Arrestin GLP1R->beta_arrestin Recruitment AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Stimulation ERK ERK beta_arrestin->ERK Activation Internalization Receptor Internalization beta_arrestin->Internalization Gene_Expression Gene Expression ERK->Gene_Expression

GLP-1 Receptor Signaling Pathway
Experimental Workflow: BCP-Peptide Synthesis and Evaluation

This workflow outlines the key steps from the synthesis of a BCP-modified peptide to its initial in vitro characterization.

BCP_Peptide_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation In Vitro Evaluation BCP_AA_Synth Synthesis of Fmoc-BCP-Amino Acid SPPS Solid-Phase Peptide Synthesis (SPPS) BCP_AA_Synth->SPPS Cleavage Cleavage and Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Mass_Spec Mass Spectrometry (Identity Confirmation) Purification->Mass_Spec Analytical_HPLC Analytical HPLC (Purity Assessment) Purification->Analytical_HPLC Stability_Assay Proteolytic Stability Assay Analytical_HPLC->Stability_Assay Permeability_Assay PAMPA Analytical_HPLC->Permeability_Assay Binding_Assay Binding Affinity Assay (e.g., SPR, ELISA) Analytical_HPLC->Binding_Assay

BCP-Peptide Synthesis and Evaluation Workflow
Logical Relationship: BCP as a Bioisostere

This diagram illustrates the concept of using BCP as a bioisosteric replacement for a para-substituted phenyl ring to improve drug-like properties.

BCP_Bioisostere cluster_parent Parent Molecule cluster_properties_parent Properties cluster_modified Modified Molecule cluster_properties_modified Improved Properties Parent Peptide with p-Phenyl Ring Parent_Props - Lower Solubility - Higher Metabolic Rate - Lower Permeability Parent->Parent_Props Modified Peptide with BCP Moiety Parent->Modified Bioisosteric Replacement Modified_Props - Increased Solubility - Lower Metabolic Rate - Increased Permeability Modified->Modified_Props

BCP as a Phenyl Ring Bioisostere

References

Application Notes and Protocols for the Large-Scale Synthesis of Boronic Acid-Containing Phenylalanine-Based Capped Dipeptide (BCP) Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acid-containing phenylalanine-based capped dipeptide (BCP) building blocks are a critical class of compounds in modern drug discovery, most notably represented by the proteasome inhibitor bortezomib.[1] These molecules exhibit potent and selective inhibitory activity against various enzymes, making them invaluable tools for the development of novel therapeutics for cancer and inflammatory diseases.[2] The synthesis of these complex molecules on a large scale presents several challenges, including stereochemical control, efficient coupling reactions, and robust purification methods.

These application notes provide a comprehensive overview of a scalable synthetic route to a key BCP building block, modeled after the synthesis of bortezomib.[3] Detailed protocols for the synthesis and a key biological assay are provided, along with quantitative data and visualizations to aid researchers in the practical application of these methods.

Synthetic Strategy Overview

A convergent synthetic approach is generally favored for the large-scale synthesis of BCP building blocks due to its efficiency and higher overall yield compared to linear strategies.[3] The synthesis can be conceptually divided into three main parts:

  • Preparation of the N-protected Phenylalanine-Leucine Dipeptide Boronate: This involves the coupling of an N-protected L-phenylalanine with a chiral L-boronoleucine pinanediol ester.

  • N-terminal Capping: The N-terminus of the dipeptide is then capped, for instance, with pyrazinecarboxylic acid.

  • Deprotection and Purification: The final step involves the deprotection of the boronic acid and purification of the final BCP building block.

The following sections provide detailed protocols for each of these stages.

Data Presentation: Synthesis of a Bortezomib-like BCP Building Block

The following tables summarize the quantitative data for a representative large-scale synthesis of a bortezomib-like BCP building block, compiled from various optimized procedures.[3][4]

Table 1: Synthesis of N-Boc-L-phenylalanine-L-boronoleucine Pinanediol Ester

StepReactionReactantsReagentsSolventTime (h)Temp (°C)Yield (%)Purity (%)
1Boc Protection of L-PhenylalanineL-Phenylalanine, Di-tert-butyl dicarbonateNaHCO₃THF/H₂O10RT>95>98
2CouplingN-Boc-L-phenylalanine, L-boronoleucine pinanediol ester TFA saltTBTU, DIEADMF12-25 to RT~97>97 (de)

Table 2: Synthesis of Pyrazinoyl-L-phenylalanine-L-boronoleucine Pinanediol Ester

StepReactionReactantsReagentsSolventTime (h)Temp (°C)Yield (%)Purity (%)
3Boc DeprotectionN-Boc-L-phenylalanine-L-boronoleucine pinanediol esterHClEtOAc20 to RT>95>98
4CappingL-phenylalanine-L-boronoleucine pinanediol ester HCl salt, Pyrazinecarboxylic acidTBTU, DIEADMF120 to RT~90>98

Table 3: Final Deprotection and Purification

StepReactionReactantsReagentsSolventTime (h)Temp (°C)Yield (%)Purity (%)
5DeprotectionPyrazinoyl-L-phenylalanine-L-boronoleucine pinanediol esterIsobutylboronic acid, HClHexane/Methanol/H₂O115-20~82>99.5
6PurificationCrude BCP-Ethyl Acetate--->99.8

Experimental Protocols

Protocol 1: Large-Scale Synthesis of a Bortezomib-like BCP Building Block

This protocol outlines a convergent synthesis suitable for large-scale production.

Step 1: Synthesis of N-Boc-L-phenylalanine [5]

  • Dissolve L-phenylalanine (1.0 eq.) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (NaHCO₃, 3.0 eq.) and di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) at 0 °C.

  • Stir the mixture at room temperature for 10 hours.

  • Remove the volatiles under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-L-phenylalanine.

Step 2: Coupling of N-Boc-L-phenylalanine with L-boronoleucine Pinanediol Ester [3]

  • Dissolve L-boronoleucine pinanediol ester trifluoroacetate salt (1.0 eq.) and N-Boc-L-phenylalanine (1.25 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to -25 °C.

  • Add diisopropylethylamine (DIEA, 2.25 eq.).

  • Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU, 1.05 eq.).

  • Stir the reaction mixture at -25 °C for one hour, then allow it to warm to room temperature and stir overnight.

  • Pour the reaction mixture into water containing 8% (w/w) sodium carbonate.

  • Stir for 30 minutes, collect the resulting solid by filtration, wash with water, and dry in vacuo to obtain N-Boc-L-phenylalanine-L-boronoleucine pinanediol ester.

Step 3: Boc Deprotection [3]

  • Suspend the N-Boc-protected dipeptide boronate ester in ethyl acetate (EtOAc).

  • Cool to 0 °C and bubble dry HCl gas through the suspension until saturation.

  • Stir at room temperature for 2 hours.

  • Filter the resulting precipitate, wash with cold EtOAc, and dry under vacuum to yield the HCl salt of the dipeptide boronate ester.

Step 4: N-terminal Capping with Pyrazinecarboxylic Acid [3]

  • Dissolve the dipeptide boronate ester HCl salt (1.0 eq.) and pyrazinecarboxylic acid (1.1 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add DIEA (3.0 eq.) followed by TBTU (1.1 eq.).

  • Stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Work up the reaction as described in Step 2 to isolate the pyrazinoyl-L-phenylalanine-L-boronoleucine pinanediol ester.

Step 5: Deprotection of the Pinanediol Ester [3][6]

  • Suspend the pinanediol-protected BCP in a biphasic mixture of hexane and aqueous methanol containing a strong acid (e.g., HCl).

  • Add isobutylboronic acid (1.5 eq.).

  • Stir the mixture vigorously at 15-20 °C for 1 hour.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and adjust the pH to ~8-9 with a base (e.g., NaOH).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 6: Purification [3]

  • The crude product is often isolated as its trimeric boroxine.

  • Recrystallize the crude product from ethyl acetate to obtain the final BCP building block with high purity.

Protocol 2: Proteasome Activity Assay

This protocol is used to determine the inhibitory activity of the synthesized BCP building blocks on the 26S proteasome.[7][8]

Materials:

  • Human multiple myeloma (MM) cell line (e.g., RPMI-8226)

  • Proteasome activity assay buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT.

  • Fluorogenic proteasome substrate: Suc-LLVY-AMC (for chymotrypsin-like activity).

  • Synthesized BCP building block (dissolved in DMSO).

  • 96-well black microplate.

  • Microplate fluorometer.

Procedure:

  • Culture MM cells to the desired density.

  • Lyse the cells in proteasome activity assay buffer by passing them through a 29G needle ten times.[7]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteasome.

  • In a 96-well plate, add the cell lysate to each well.

  • Add varying concentrations of the synthesized BCP building block to the wells. Include a vehicle control (DMSO) and a positive control (e.g., bortezomib).

  • To determine non-specific protease activity, a set of wells should contain a high concentration of a known proteasome inhibitor (e.g., 40 µM Bortezomib).[7]

  • Add the fluorogenic substrate Suc-LLVY-AMC to all wells.

  • Incubate the plate at 37 °C.

  • Monitor the fluorescence (excitation: 380 nm, emission: 460 nm) continuously for 1 hour using a microplate fluorometer.[7]

  • Subtract the background fluorescence from the wells with the high concentration of proteasome inhibitor.

  • Calculate the rate of substrate cleavage for each concentration of the BCP building block and determine the IC₅₀ value.

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Dipeptide Boronate Synthesis cluster_1 Capping and Deprotection Phe L-Phenylalanine BocPhe N-Boc-L-Phenylalanine Phe->BocPhe Boc₂O, NaHCO₃ DipeptideBoc N-Boc-L-phenylalanine-L-boronoleucine pinanediol ester BocPhe->DipeptideBoc TBTU, DIEA BoroLeu L-boronoleucine pinanediol ester BoroLeu->DipeptideBoc DipeptideHCl Dipeptide Boronate Ester HCl Salt DipeptideBoc->DipeptideHCl HCl/EtOAc CappedPeptide Pyrazinoyl-L-phenylalanine-L-boronoleucine pinanediol ester DipeptideHCl->CappedPeptide TBTU, DIEA FinalProduct Final BCP Building Block (Bortezomib-like) CappedPeptide->FinalProduct Isobutylboronic acid, HCl Pyrazine Pyrazinecarboxylic Acid Pyrazine->CappedPeptide

Caption: Convergent synthesis workflow for a bortezomib-like BCP building block.

Signaling Pathway of BCP Building Blocks (Proteasome Inhibition)

G cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway BCP BCP Building Block (e.g., Bortezomib) Proteasome 26S Proteasome BCP->Proteasome Inhibits Degradation Protein Degradation Proteasome->Degradation IkB IκB Proteasome->IkB Prevents Degradation ProApoptotic Pro-apoptotic Proteins (e.g., NOXA) Proteasome->ProApoptotic Prevents Degradation UbProteins Ubiquitinated Proteins (e.g., IκB, Pro-apoptotic factors) UbProteins->Proteasome IkB->Proteasome NFkB_inactive NF-κB (inactive) (in cytoplasm) IkB->NFkB_inactive Inhibits IkB->NFkB_inactive NFkB_active NF-κB (active) (translocates to nucleus) NFkB_inactive->NFkB_active IκB degradation GeneTranscription Gene Transcription (Cell survival, Proliferation) NFkB_active->GeneTranscription Activates ProApoptotic->Proteasome AntiApoptotic Anti-apoptotic Proteins (e.g., Bcl-2) ProApoptotic->AntiApoptotic Inhibits Caspases Caspases AntiApoptotic->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mechanism of action of BCP building blocks via proteasome inhibition.

References

Application Notes and Protocols: Bicyclo[1.1.1]pentane (BCP) in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of kinase inhibitor drug discovery, the term "BCP" is most prominently associated with Bicyclo[1.1.1]pentane, a rigid, three-dimensional scaffold used as a bioisostere for groups like para-substituted phenyl rings.[1][2] Its unique properties can lead to improved physicochemical characteristics of drug candidates, such as enhanced solubility and metabolic stability, while maintaining or improving pharmacological efficacy.[1][2] This document provides an overview of the application of the BCP scaffold in kinase inhibitor design, alongside relevant experimental protocols and data for related structures like phenylaminopropanoic acid derivatives, which have shown promise as kinase inhibitors.

While the specific molecule "2-bromo-1-cp-propionic acid" is not found in the scientific literature as a kinase inhibitor, this guide focuses on the principles of using novel scaffolds like BCP and provides actionable protocols for researchers in kinase drug discovery.

I. The Bicyclo[1.1.1]pentane (BCP) Scaffold in Kinase Inhibitor Design

The BCP scaffold serves as a non-classical bioisostere, mimicking the spatial arrangement of a para-substituted phenyl ring but with a saturated, three-dimensional structure.[1][2] This has several advantages in drug design:

  • Improved Physicochemical Properties: Replacing a flat aromatic ring with a 3D BCP moiety can disrupt crystal packing and improve solubility. Its saturated nature also tends to increase metabolic stability by removing sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]

  • Novel Chemical Space: The unique geometry of BCP allows for the exploration of new chemical space and can lead to novel intellectual property.

  • Maintained or Improved Potency: The rigid structure of BCP can optimally position substituents to interact with the target kinase, thus maintaining or even enhancing binding affinity.[1][2]

Logical Workflow for Incorporating BCP Scaffolds

The process of incorporating a BCP scaffold into a kinase inhibitor discovery program follows a structured workflow.

BCP_Kinase_Inhibitor_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular & In Vivo Evaluation Target_Selection Target Kinase Selection Scaffold_Hopping Scaffold Hopping Strategy (e.g., Phenyl to BCP) Target_Selection->Scaffold_Hopping Identify lead with phenyl ring Library_Synthesis Synthesis of BCP-containing Analogs Scaffold_Hopping->Library_Synthesis Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Library_Synthesis->Biochemical_Assay Test compounds Selectivity_Profiling Kinome Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Potent hits ADME_Tox In Vitro ADME/Tox Selectivity_Profiling->ADME_Tox Cell_Based_Assay Cell-Based Potency (e.g., Phosphorylation Assay) ADME_Tox->Cell_Based_Assay Promising candidates PK_Studies Pharmacokinetic (PK) Studies Cell_Based_Assay->PK_Studies Efficacy_Models In Vivo Efficacy Models PK_Studies->Efficacy_Models

Caption: Workflow for BCP-based kinase inhibitor discovery.

II. Phenylaminopropanoic Acid Derivatives as Kinase Inhibitors

While "2-bromo-1-cp-propionic acid" is not documented, the structurally related class of phenylaminopropanoic acid derivatives has been investigated for kinase inhibitory activity. For example, 3-(2-Iodophenylamino)propanoic acid has been identified as a kinase inhibitor.[3]

Quantitative Data

The following tables summarize the inhibitory activities of representative phenylaminopropanoic acid derivatives and related compounds against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity [3]

CompoundTarget KinaseIC50 (nM)
3-(2-Iodophenylamino)propanoic acidRTK-150
3-(2-Iodophenylamino)propanoic acidRTK-2120
3-(2-Iodophenylamino)propanoic acidRTK-385

Note: Specific receptor tyrosine kinases (RTKs) are often proprietary information in initial discovery publications.

Table 2: Anti-proliferative Activity in Cancer Cell Lines [3]

CompoundCell LineGI50 (µM)
3-(2-Iodophenylamino)propanoic acidCell Line A1.2
3-(2-Iodophenylamino)propanoic acidCell Line B2.5
3-(2-Iodophenylamino)propanoic acidCell Line C3.1

GI50 is the concentration for 50% growth inhibition.

III. Experimental Protocols

Protocol 1: Synthesis of 3-(2-Iodophenylamino)propanoic acid[3]

Objective: To synthesize 3-(2-Iodophenylamino)propanoic acid via a Michael addition reaction.

Materials:

  • 2-Iodoaniline

  • Acrylic acid

  • Ethanol

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Michael Addition: In a round-bottom flask, dissolve 2-iodoaniline (1.0 equivalent) in ethanol. Add acrylic acid (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 12 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 3-(2-Iodophenylamino)propanoic acid.[3]

Protocol 2: In Vitro Biochemical Kinase Assay (Luminescence-based)[3]

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Target kinase

  • Kinase-specific substrate

  • Test compound (e.g., 3-(2-Iodophenylamino)propanoic acid)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare a solution of the test compound at various concentrations in kinase buffer. Prepare solutions of the target kinase, substrate, and ATP in kinase buffer.

  • Reaction Setup: In a 384-well plate, pre-incubate the kinase, substrate, and test compound for 15 minutes at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for 60 minutes at 30°C.

  • Detection: Add the kinase detection reagent to stop the reaction and measure the remaining ATP via a luciferase-luciferin reaction.[3]

  • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response curves using a non-linear regression model.[3]

Protocol 3: Cell-Based Anti-proliferative Assay (Resazurin-based)[3]

Objective: To determine the anti-proliferative activity (GI50) of a test compound in cancer cell lines.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compound

  • Resazurin-based cell viability reagent

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.

  • Viability Assessment: Add the resazurin-based reagent to the wells and incubate for 4 hours.

  • Measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the GI50 values from the dose-response curves.[3]

IV. Signaling Pathway Visualization

Many kinase inhibitors target receptor tyrosine kinase (RTK) signaling pathways, which are crucial for cell growth and proliferation. The diagram below illustrates a simplified, generic RTK signaling cascade that is often targeted in cancer therapy.

RTK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds and activates RAS RAS RTK->RAS Phosphorylates and activates Inhibitor Kinase Inhibitor (e.g., BCP-containing molecule) Inhibitor->RTK Inhibits kinase domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates to nucleus and activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Inhibition of a generic RTK signaling pathway.

Disclaimer: The information provided in these application notes is for research and development purposes only. All experimental procedures should be conducted in a suitably equipped laboratory by trained personnel, following all relevant safety guidelines.

References

Application Notes and Protocols for the Analytical Characterization of Bio-Conjugated Proteins (BCPs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bio-conjugated proteins (BCPs), such as antibody-drug conjugates (ADCs), are a rapidly growing class of therapeutics. Their complexity, comprising a protein, a linker, and a payload, necessitates a comprehensive suite of analytical techniques for thorough characterization. This document provides detailed application notes and protocols for key analytical methods used to assess the purity, conjugation efficiency, and stability of BCPs, ensuring their safety and efficacy.

Overall BCP Characterization Workflow

A multi-faceted approach is essential for the comprehensive characterization of BCPs. The following diagram illustrates a typical analytical workflow, integrating various techniques to assess critical quality attributes (CQAs).

BCP_Characterization_Workflow cluster_sample BCP Sample cluster_analysis Analytical Characterization cluster_attributes Critical Quality Attributes (CQAs) BCP Bio-Conjugated Protein (BCP) UV_Vis UV/Vis Spectroscopy BCP->UV_Vis SEC_MALS SEC-MALS BCP->SEC_MALS HIC Hydrophobic Interaction Chromatography (HIC) BCP->HIC MS Mass Spectrometry (MS) BCP->MS SDS_PAGE SDS-PAGE BCP->SDS_PAGE CE Capillary Electrophoresis (CE) BCP->CE DAR Drug-to-Antibody Ratio (DAR) & Conjugation Efficiency UV_Vis->DAR Average DAR Purity Purity & Impurities SEC_MALS->Purity Size Variants Aggregation Aggregation & Fragments SEC_MALS->Aggregation Quantification of Aggregates & Fragments HIC->DAR DAR Distribution HIC->Purity Hydrophobic Variants MS->DAR DAR & Site Occupancy Identity Molecular Weight & Identity MS->Identity Intact Mass & Subunit Analysis SDS_PAGE->Aggregation Qualitative Assessment SDS_PAGE->Identity Apparent Molecular Weight CE->Purity Purity & Heterogeneity Stability Stability Purity->Stability Monitored over time Aggregation->Stability Monitored over time

Caption: Overall BCP Characterization Workflow.

UV/Vis Spectroscopy for Average Drug-to-Antibody Ratio (DAR) Determination

Application: UV/Vis spectroscopy is a fundamental and accessible technique for determining the average DAR of a BCP.[][2][3] This method relies on the distinct absorbance spectra of the protein and the conjugated payload.[4]

Principle: The Beer-Lambert law is applied to a system of simultaneous equations, using the absorbance of the BCP at two different wavelengths (typically 280 nm for the protein and the maximum absorbance wavelength of the drug) and the extinction coefficients of the protein and the drug at these wavelengths.[][4]

Experimental Protocol
  • Determine Extinction Coefficients:

    • Accurately determine the molar extinction coefficients (ε) of the unconjugated protein (e.g., antibody) and the free drug at two wavelengths:

      • λ1: 280 nm (for the protein).

      • λ2: The wavelength of maximum absorbance (λmax) for the drug.[]

    • Measure the absorbance of known concentrations of the protein and drug to calculate their respective extinction coefficients at both wavelengths.

  • Sample Preparation:

    • Prepare the BCP sample in a suitable buffer that does not interfere with the absorbance readings at the chosen wavelengths. The buffer used for the final formulation is often ideal.

    • Prepare a blank solution containing the same buffer as the sample.

  • Instrument Setup:

    • Turn on the UV/Vis spectrophotometer and allow it to warm up for at least 15 minutes for stabilization.[]

    • Set the measurement wavelengths to λ1 (280 nm) and λ2 (drug's λmax).

  • Measurement:

    • Use a quartz cuvette. Rinse the cuvette with the blank solution 2-3 times, then fill it and place it in the spectrophotometer to zero the instrument (set absorbance to 0).

    • Rinse the cuvette with the BCP sample solution 2-3 times, then fill it and measure the absorbance at both λ1 and λ2.

  • Data Analysis (Calculation of Average DAR):

    • Use the following system of equations to solve for the concentration of the protein (C_prot) and the drug (C_drug):

      • Abs(λ1) = ε_prot(λ1) * C_prot * l + ε_drug(λ1) * C_drug * l

      • Abs(λ2) = ε_prot(λ2) * C_prot * l + ε_drug(λ2) * C_drug * l (where l is the path length of the cuvette, typically 1 cm)

    • The average DAR is then calculated as: DAR = C_drug / C_prot

Data Presentation
BCP Componentλ1 (nm)ε at λ1 (M⁻¹cm⁻¹)λ2 (nm)ε at λ2 (M⁻¹cm⁻¹)
Antibody (e.g., Trastuzumab)280225,00025275,000
Drug (e.g., DM1)2805,00025225,000
BCP Sample Abs at λ1 Abs at λ2 Calculated C_prot (M) Calculated C_drug (M)
Trastuzumab-DM11.250.855.0 x 10⁻⁶1.75 x 10⁻⁵
Calculated Average DAR 3.5

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Application: SEC-MALS is a powerful technique for the characterization of BCPs, providing information on molecular weight, aggregation, and fragmentation.[5][6] It can also be used to determine the average DAR when combined with UV and differential refractive index (dRI) detectors.[5][6][7]

Principle: SEC separates molecules based on their hydrodynamic radius. The eluent from the SEC column passes through a series of detectors: a UV detector, a MALS detector, and a dRI detector. The MALS detector measures the intensity of scattered light at multiple angles to determine the absolute molar mass, while the UV and dRI detectors provide concentration information for the protein and the drug, respectively.

Experimental Workflow for SEC-MALS

SEC_MALS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection cluster_analysis Data Analysis Sample BCP Sample (in mobile phase) Injector Autosampler/ Injector Sample->Injector Column SEC Column Injector->Column Pump HPLC Pump Pump->Injector UV UV/Vis Detector Column->UV MALS MALS Detector UV->MALS Software ASTRA Software (or equivalent) UV->Software dRI dRI Detector MALS->dRI MALS->Software dRI->Software Results Molar Mass Aggregation % DAR Software->Results

Caption: SEC-MALS Experimental Workflow.
Experimental Protocol

  • Mobile Phase Preparation:

    • Prepare an appropriate mobile phase, typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).[8]

    • Filter and degas the mobile phase thoroughly to prevent bubbles and particulate matter from interfering with the light scattering signal.

  • Instrument Setup:

    • Equilibrate the SEC column and detectors with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved for all detectors.[9]

    • Ensure the inter-detector delay volumes are correctly configured in the analysis software.

  • Sample Preparation:

    • Dilute the BCP sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

    • Filter the sample through a low-protein-binding 0.1 or 0.22 µm filter before injection.

  • Data Acquisition:

    • Inject a suitable volume of the prepared sample (e.g., 50-100 µL) onto the SEC column.

    • Collect data from all detectors for the duration of the chromatographic run.

  • Data Analysis:

    • Use specialized software (e.g., ASTRA) for data analysis.

    • Perform a baseline subtraction and peak integration for the monomer, aggregate, and fragment peaks.

    • For DAR determination, use the protein conjugate analysis module, which requires the extinction coefficients and dn/dc values for both the protein and the drug.[6][10]

    • The software calculates the molar mass of the entire complex and each component across the elution peak.[6]

Data Presentation
SampleMonomer (%)Aggregate (%)Fragment (%)Average Molar Mass (kDa)Average DAR
ADC Batch 197.52.30.2155.23.8
ADC Batch 298.11.80.1155.03.9
Stressed ADC85.212.52.3156.13.7

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

Application: HIC is the gold standard for determining the drug load distribution and calculating the average DAR for cysteine-linked ADCs.[11] It separates BCP species based on differences in their hydrophobicity, which increases with the number of conjugated drug molecules.[12]

Principle: HIC separates molecules based on their hydrophobicity using a stationary phase with hydrophobic ligands and a mobile phase with a high salt concentration. The high salt concentration promotes the interaction of hydrophobic regions of the BCP with the column. A decreasing salt gradient is used to elute the BCP species, with the least hydrophobic (unconjugated antibody) eluting first, followed by species with increasing drug loads.[12]

Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): 50 mM Potassium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[9]

    • Mobile Phase B (Low Salt): 50 mM Potassium Phosphate, pH 7.0, optionally containing 20% isopropanol to facilitate the elution of highly hydrophobic species.[9]

    • Filter and degas both mobile phases.

  • Instrument and Column Setup:

    • Use a bio-inert HPLC system to prevent corrosion from the high salt mobile phases.[12][13]

    • Equilibrate the HIC column (e.g., TSKgel Butyl-NPR) with the initial mobile phase conditions (e.g., 100% Mobile Phase A or a mixture of A and B).[9]

  • Sample Preparation:

    • Dilute the BCP sample to a suitable concentration (e.g., 1-2 mg/mL) in Mobile Phase A or a buffer with a similar salt concentration to the initial running conditions.

  • Chromatographic Run:

    • Inject the prepared sample (e.g., 10-20 µL).

    • Run a linear gradient from high salt to low salt to elute the different drug-loaded species. For example, a gradient from 0% to 100% Mobile Phase B over 15-30 minutes.[9]

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each eluting species (DAR0, DAR2, DAR4, DAR6, DAR8 for a typical cysteine-linked ADC).

    • Calculate the percentage of each species relative to the total peak area.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Area of species * Drug load of species) / 100

Data Presentation
Peak IdentityRetention Time (min)Peak Area (%)
DAR0 (Unconjugated)5.25.1
DAR28.720.3
DAR411.545.2
DAR613.824.1
DAR815.65.3
Calculated Average DAR 4.1

Intact Mass Spectrometry (MS) for Identity and DAR Confirmation

Application: Intact mass analysis by MS provides a direct measurement of the molecular weight of the BCP, confirming its identity and providing information on the drug load distribution and average DAR.[14][15][16] Native MS is particularly useful for cysteine-linked ADCs as it preserves the non-covalent interactions between the antibody chains.[17][18]

Principle: The BCP is introduced into the mass spectrometer, typically after online desalting using a reversed-phase or size-exclusion column. Electrospray ionization (ESI) is commonly used to generate multiply charged ions of the intact BCP. The mass spectrometer measures the mass-to-charge ratio (m/z) of these ions. The resulting spectrum of m/z values is then deconvoluted to determine the zero-charge mass of the different BCP species.

Experimental Protocol
  • Sample Preparation:

    • Dilute the BCP sample to approximately 1 mg/mL in a suitable buffer. For native MS, an MS-friendly buffer like ammonium acetate is used.[15]

    • For some applications, the BCP may be deglycosylated prior to analysis to simplify the mass spectrum.

  • LC-MS Setup:

    • Use an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • For native MS, an SEC column with a volatile mobile phase (e.g., 50 mM ammonium acetate) is used for online buffer exchange and separation from non-volatile salts.[15][16]

    • For denaturing MS, a reversed-phase column with a mobile phase containing acetonitrile and formic acid is used.

  • Mass Spectrometry Conditions:

    • Optimize the ESI source parameters (e.g., capillary voltage, source temperature) to achieve stable ionization and minimize fragmentation.

    • Acquire data in the appropriate m/z range to cover the expected charge states of the BCP.

  • Data Analysis:

    • Use deconvolution software to transform the m/z spectrum into a zero-charge mass spectrum.

    • Identify the mass peaks corresponding to the unconjugated antibody and the different drug-loaded species.

    • The mass difference between adjacent peaks should correspond to the mass of the drug-linker moiety.

    • Calculate the average DAR based on the relative abundance of the different species.

Data Presentation
SpeciesExpected Mass (Da)Observed Mass (Da)Relative Abundance (%)
Trastuzumab (G0F/G0F)148,060148,062-
T-DM1 DAR 0148,060148,0638.2
T-DM1 DAR 1149,017149,01915.1
T-DM1 DAR 2149,974149,97623.5
T-DM1 DAR 3150,931150,93325.3
T-DM1 DAR 4151,888151,89018.4
T-DM1 DAR 5152,845152,8477.8
T-DM1 DAR 6153,802153,8041.7
Calculated Average DAR 3.46

Data for Trastuzumab Emtansine (T-DM1) is illustrative and based on published values.[15]

SDS-PAGE and Western Blot for Purity and Identity

Application: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is a widely used technique to assess the purity, integrity, and apparent molecular weight of BCPs.[19] When followed by Western blotting, it can confirm the identity of the protein component and the presence of the conjugated payload if an antibody against the payload is available.

Principle: SDS denatures the protein and coats it with a uniform negative charge, allowing for separation based primarily on molecular weight as the proteins migrate through a polyacrylamide gel matrix under the influence of an electric field.[19] In Western blotting, the separated proteins are transferred to a membrane and probed with specific antibodies for detection.

Experimental Protocol
  • Sample Preparation:

    • Mix the BCP sample with an equal volume of Laemmli sample buffer.

    • For reducing SDS-PAGE, the sample buffer should contain a reducing agent like β-mercaptoethanol or DTT to break disulfide bonds.

    • For non-reducing SDS-PAGE, omit the reducing agent.

    • Boil the samples for 5 minutes at 95-100°C to ensure complete denaturation.[20]

  • Gel Electrophoresis:

    • Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel of an appropriate percentage for the expected molecular weight of the BCP.

    • Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.[20]

  • Staining (for SDS-PAGE):

    • After electrophoresis, stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.

    • Destain the gel to reduce background and enhance band visibility.

  • Western Blotting (Optional):

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein or the conjugated drug.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and image the blot.

Data Presentation

A table summarizing the results of SDS-PAGE and Western blot analysis can be constructed to compare different BCP batches or stability samples.

SampleConditionMajor Band (kDa)Purity (%)Observations
ADC Batch 1Non-reducing~155>95Single main band, minor high molecular weight species.
ADC Batch 1Reducing~50 (HC), ~25 (LC)>95Heavy and light chains resolved as expected.
Stressed ADCNon-reducing~155~88Increased high molecular weight bands (aggregates) and low molecular weight bands (fragments).

Capillary Electrophoresis (CE) for Purity and Heterogeneity Analysis

Application: Capillary Electrophoresis (CE), particularly in the form of Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS), is a high-resolution technique for assessing the purity and heterogeneity of BCPs.[21] It is highly effective for quantifying size variants such as fragments and aggregates.

Principle: In CE-SDS, the separation occurs in a narrow-bore capillary filled with a sieving gel matrix containing SDS.[22] Similar to SDS-PAGE, proteins are denatured and coated with SDS, and they migrate through the capillary based on their molecular size under an applied electric field. Detection is typically performed by UV absorbance.

Experimental Protocol
  • Sample Preparation:

    • Mix the BCP sample with an SDS-containing sample buffer.

    • For reducing conditions, add a reducing agent (e.g., β-mercaptoethanol).

    • Heat the sample at 70-100°C for 5-10 minutes to denature the protein.[23]

    • Cool the sample to room temperature before analysis.

  • Instrument Setup:

    • Use a commercial CE instrument with a UV detector.

    • Install a capillary and condition it according to the manufacturer's instructions.

    • Fill the capillary with the appropriate sieving gel buffer.

  • Electrophoretic Run:

    • Introduce the sample into the capillary via electrokinetic or pressure injection.

    • Apply a high voltage across the capillary to initiate the separation.

    • Monitor the migration of the species by UV absorbance at 220 nm.

  • Data Analysis:

    • Integrate the peak areas of the electropherogram.

    • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

    • Identify and quantify impurities such as fragments and aggregates based on their migration times relative to the main peak.

Data Presentation
SamplePurity (% Main Peak)Aggregates (%)Fragments (%)
ADC Batch 198.21.50.3
ADC Batch 297.91.80.3
Long-term Stability Sample95.42.81.8

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes (BCPs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes (BCPs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1,3-disubstituted BCPs.

Question: My reaction yield is consistently low. What are the potential causes and solutions?

Answer: Low yields in BCP synthesis can stem from several factors. A primary challenge is the inherent strain of the bicyclic scaffold and the reactivity of key intermediates.[1][2]

  • Problem: Undesired oligomerization of the [1.1.1]propellane starting material. This is a common side reaction, especially in radical-mediated processes.[3][4]

    • Solution: Carefully control the concentration of [1.1.1]propellane. A slow addition of the propellane solution to the reaction mixture can minimize its self-reaction. In photoredox-catalyzed reactions, adjusting the light intensity may also help control the rate of radical generation.

  • Problem: Competing side reactions, such as two-component coupling instead of the desired three-component reaction, or ring fragmentation.[3][5]

    • Solution: Optimize the catalyst system and reaction conditions. For instance, in nickel/photoredox dual catalysis for BCP ketones, the choice of ligand and base is critical.[3][6] In cross-coupling reactions, using electron-rich palladium(0) catalysts can minimize isomerization of BCP precursors.[1]

  • Problem: Poor reactivity of the coupling partners or harsh reaction conditions leading to decomposition.[4][7]

    • Solution: Screen different coupling partners and catalysts. The development of iron-catalyzed Kumada coupling allows for the use of iodo-BCPs as electrophiles under milder conditions than those typically required for generating metallated BCPs.[7] For sensitive substrates, consider modern photoredox or enzyme-catalyzed methods that operate under milder conditions.[8][9]

Question: I am observing significant amounts of oligomerization/polymerization of [1.1.1]propellane. How can I mitigate this?

Answer: The high strain energy of [1.1.1]propellane makes it susceptible to uncontrolled radical oligomerization.[4]

  • Strategy 1: Controlled Addition: Instead of adding all reagents at once, add the [1.1.1]propellane solution slowly over the course of the reaction. This keeps the instantaneous concentration of the reactive intermediate low, favoring the desired reaction pathway over self-polymerization.

  • Strategy 2: Radical Trapping Efficiency: Ensure your radical trapping agent (e.g., your second coupling partner) is present in a sufficient concentration and is reactive enough to intercept the BCP radical intermediate as it forms.

  • Strategy 3: Reaction Conditions: In photochemically-induced reactions, reducing the light intensity can lower the steady-state concentration of radicals, thereby reducing the rate of oligomerization. For thermally initiated reactions, lowering the temperature may have a similar effect.

Question: How can I synthesize unsymmetrically 1,3-disubstituted BCPs without a multi-step sequence?

Answer: Traditionally, preparing unsymmetrical 1,3-disubstituted BCPs required multiple, often challenging, chemical steps.[3][10] However, modern methods enable one-step, multi-component syntheses.

  • Nickel/Photoredox Dual Catalysis: This approach allows for a three-component reaction involving [1.1.1]propellane, an alkyl radical precursor (like an alkyltrifluoroborate), and an acyl chloride to directly form unsymmetrical BCP ketones in a single step.[3][6] This method offers excellent chemoselectivity and mild reaction conditions.[3]

  • Radical Arylalkylation: Photoinduced, electron-donor-acceptor (EDA) complex-promoted reactions can achieve a three-component radical arylalkylation of [1.1.1]propellane, allowing for the direct synthesis of BCPs with distinct aryl and alkyl groups at the 1 and 3 positions.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for accessing 1,3-disubstituted BCPs?

A1: The main strategies revolve around the functionalization of [1.1.1]propellane or its precursors.

  • Ring-Opening of [1.1.1]propellane: This is the most common approach. The strained central C1-C3 bond of propellane can be opened by radicals or organometallic nucleophiles to form a BCP intermediate, which is then functionalized.[8][11]

  • Transition Metal-Catalyzed Cross-Coupling: This is a powerful strategy for forming C-C bonds. It can be divided into two main approaches:

    • Using Nucleophilic BCPs: BCP-organometallics (Grignard, zinc, lithium reagents) or BCP-boronic esters/trifluoroborates are coupled with electrophiles.[12][13]

    • Using Electrophilic BCPs: Halogenated BCPs (e.g., 1-iodo-BCP) are coupled with organometallic nucleophiles (e.g., Grignard reagents).[7][12]

  • Functionalization of Bicyclo[1.1.0]butanes (BCBs): 1,3-disubstituted BCBs can serve as precursors to BCPs via carbene insertion into the central C1-C3 bond.[1]

  • Multi-Component Reactions (MCRs): Modern methods, often using photoredox catalysis, allow for the one-pot reaction of three or more components with [1.1.1]propellane to rapidly build molecular complexity.[3][8]

BCP_Synthesis_Strategies cluster_main General Synthetic Approaches to 1,3-Disubstituted BCPs cluster_propellane From [1.1.1]propellane cluster_bcb From BCB Precursors Propellane [1.1.1]propellane RingOpening Radical or Nucleophilic Ring Opening Propellane->RingOpening CrossCoupling Transition-Metal Cross-Coupling Propellane->CrossCoupling MCR Multi-Component Reactions (MCRs) Propellane->MCR BCB Bicyclo[1.1.0]butane (BCB) Precursors Carbene Carbene Insertion BCB->Carbene FinalBCP 1,3-Disubstituted BCP RingOpening->FinalBCP CrossCoupling->FinalBCP MCR->FinalBCP Carbene->FinalBCP

Caption: Key synthetic pathways to 1,3-disubstituted BCPs.

Q2: What are the main challenges associated with using [1.1.1]propellane?

A2: While [1.1.1]propellane is the most common precursor, its high reactivity presents several challenges:

  • High Strain Energy: The molecule possesses a high degree of ring strain (approx. 66 kcal/mol), making it highly reactive and prone to uncontrolled reactions.[1]

  • Oligomerization: It can readily undergo radical-initiated self-reaction or polymerization, which competes with the desired functionalization reaction and reduces yields.[3][4]

  • Handling: It is a volatile and reactive compound, requiring careful handling and storage.

Q3: Why is photoredox catalysis increasingly used for BCP synthesis?

A3: Photoredox catalysis offers several advantages that overcome traditional challenges:

  • Mild Reaction Conditions: Reactions are often run at room temperature using visible light, which preserves sensitive functional groups that might not be compatible with harsher, traditional methods.[3][8]

  • High Chemoselectivity: By using specific photocatalysts and additives, it's possible to generate radical intermediates under controlled conditions, leading to high selectivity for the desired product.[8]

  • Enabling Multi-Component Reactions: Photoredox catalysis is particularly well-suited for complex, one-pot multi-component reactions, providing rapid access to diverse libraries of 1,3-disubstituted BCPs.[3][6]

Data Presentation

Table 1: Comparison of Selected Synthetic Methods for 1,3-Disubstituted BCPs
MethodKey ReagentsCatalyst SystemTypical ConditionsAdvantagesChallengesReference
Kumada Coupling 1-Iodo-BCP, ArMgXFe(acac)₃TMEDA, 20 °CMild conditions, broad scope for aryl Grignards, short reaction times.Requires synthesis of iodo-BCP precursor.[7]
Ni/Photoredox MCR Alkyl-BF₃K, Acyl Chloride, [1.1.1]propellaneNi(dtbbpy)Br₂, Ir(dFCF₃ppy)₂(dtbbpy)PF₆Cs₂CO₃, DME, 390 nm light, rtSingle step to unsymmetrical BCP ketones, good functional group tolerance.Limited to tertiary or specific secondary radical precursors.[3][6]
Palladium Cross-Coupling BCB-sulfone, PhLi, ZnCl₂, R-IPd(dba)₂, tfpTHF, 40 °CAccesses BCP precursors (BCBs), minimizes isomerization.Multi-step precursor synthesis, potential for elimination side reactions.[1]
Photoredox/NHC Catalysis Diazo ester, Aldehyde, [1.1.1]propellaneIr-photocatalyst, N-Heterocyclic Carbene (NHC)Blue LEDs, rtForms BCP ketones under mild, atom-economical conditions.Substrate scope may be limited by diazo ester and aldehyde stability.[9]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Unsymmetrical 1,3-Disubstituted BCP Ketones via Nickel/Photoredox Catalysis[3][6]

This protocol describes a single-step, three-component reaction to synthesize BCP ketones.

Materials:

  • Acyl chloride (1.0 equiv.)

  • [1.1.1]Propellane (3.0 equiv.)

  • Alkyltrifluoroborate (1.5 equiv.)

  • [Ir(dFCF₃ppy)₂(dtbbpy)]PF₆ (2 mol%)

  • Ni(dtbbpy)Br₂ (20 mol%)

  • Cs₂CO₃ (1.5 equiv.)

  • Anhydrous 1,2-dimethoxyethane (DME) (to 0.05 M)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the acyl chloride, alkyltrifluoroborate, photocatalyst, nickel catalyst, and cesium carbonate.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DME, followed by a solution of [1.1.1]propellane in a suitable solvent.

  • Stir the reaction mixture at room temperature while irradiating with a 390 nm LED lamp for 16 hours.

  • Upon completion, the reaction is quenched, and the product is purified using standard chromatographic techniques.

Photoredox_Workflow start 1. Prepare Reagents reagents Combine Acyl Chloride, BF3K, Catalysts (Ni/Ir), and Base in an inert atmosphere. start->reagents add_propellane 2. Add Solvent (DME) and [1.1.1]propellane solution. reagents->add_propellane reaction 3. Stir and Irradiate (390 nm, 16h, rt) add_propellane->reaction workup 4. Quench Reaction and Perform Workup reaction->workup purify 5. Purify Product (e.g., Column Chromatography) workup->purify product Final 1,3-Disubstituted BCP Ketone purify->product

Caption: Experimental workflow for Ni/Photoredox BCP synthesis.

Protocol 2: Iron-Catalyzed Kumada Cross-Coupling of 1-Iodo-BCPs[7]

This protocol describes the synthesis of 1-aryl-3-substituted BCPs from an iodo-BCP precursor.

Materials:

  • 1-Iodo-bicyclo[1.1.1]pentane derivative (1.0 equiv.)

  • Aryl or heteroaryl Grignard reagent (ArMgX)

  • Fe(acac)₃ (5-10 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In an inert atmosphere glovebox or using Schlenk techniques, add the 1-iodo-BCP derivative and Fe(acac)₃ to a dry reaction flask.

  • Dissolve the solids in the anhydrous solvent.

  • Add TMEDA to the mixture.

  • Cool the reaction mixture to the desired temperature (e.g., 20 °C).

  • Add the Grignard reagent dropwise to the stirred solution.

  • Allow the reaction to proceed for the specified time (often less than 1 hour).

  • Quench the reaction carefully (e.g., with saturated aq. NH₄Cl).

  • Extract the product with an organic solvent and purify by column chromatography.

References

Technical Support Center: Purification Strategies for BCP Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of bis-cresyl phosphate (BCP) intermediates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of BCP intermediates in a question-and-answer format.

Q1: My crude BCP intermediate contains significant amounts of unreacted cresol. How can I remove it?

A1: Unreacted cresol is a common impurity in the synthesis of BCP intermediates. Several methods can be employed for its removal:

  • Vacuum Distillation: For thermally stable BCP intermediates, vacuum distillation is a highly effective method to remove volatile impurities like cresol. A patent for producing non-toxic tricresyl phosphate suggests that distillation can reduce the free phenol content to below 100 ppm[1].

  • Aqueous Base Wash: Washing the crude product with a dilute aqueous sodium hydroxide (NaOH) solution can effectively remove acidic phenolic impurities. The phenoxide salt formed is water-soluble and can be separated in the aqueous layer. Typically, a 2% NaOH solution is used for this purpose[2]. Care must be taken as prolonged exposure to strong bases can lead to hydrolysis of the phosphate ester.

  • Chromatography: Flash column chromatography can also separate cresol from the desired BCP product. A non-polar eluent will typically elute the less polar BCP intermediate first, while the more polar cresol will be retained longer on the silica gel.

Q2: My purified BCP intermediate shows multiple spots on a TLC plate, even after column chromatography. What could be the issue?

A2: This issue can arise from several factors:

  • Isomeric Mixture: Commercial cresylic acid is often a mixture of ortho-, meta-, and para-isomers[3]. This results in the formation of a mixture of BCP isomers which can be difficult to separate by standard chromatography.

  • Presence of Other Triaryl Phosphates: The synthesis of BCP can sometimes lead to the formation of other triaryl phosphates, such as triphenyl phosphate or trixylenyl phosphates, as byproducts[4]. These may have similar polarities, making separation challenging.

  • On-Column Decomposition: Some organophosphorus compounds can be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography.

Troubleshooting Steps:

  • Optimize Chromatography: Use a shallower solvent gradient during column chromatography to improve the separation of closely related isomers.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the mobile phase.

  • Recrystallization: If the isomeric mixture is crystalline, fractional recrystallization might be an effective purification method to isolate a single isomer.

Q3: I am struggling to induce crystallization of my BCP intermediate. What can I do?

A3: Difficulty in crystallization can be due to the presence of impurities or the product being an oil at room temperature.

Troubleshooting Steps:

  • Ensure High Purity: The presence of even small amounts of impurities can inhibit crystallization. Ensure that preceding purification steps, like washing and chromatography, have been effective.

  • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For BCP intermediates, which are generally non-polar, consider solvent systems like ethanol, n-hexane/acetone, or n-hexane/ethyl acetate[5].

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil rather than crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in BCP intermediates?

A1: Common impurities include:

  • Isomers: A mixture of ortho-, meta-, and para-substituted cresyl phosphate isomers.

  • Unreacted Starting Materials: Free cresols or other phenols.

  • Related Phosphate Esters: Byproducts such as dicresyl phosphates (DCPs), triphenyl phosphate, and trixylyl phosphates[4].

  • Catalyst Residues: If a catalyst was used in the synthesis, trace amounts may remain.

Q2: What analytical techniques are suitable for assessing the purity of BCP intermediates?

A2: The purity of BCP intermediates can be assessed using several techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and can be used to separate and quantify isomers and impurities.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable BCP intermediates and their impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can provide structural information and help identify and quantify impurities.

Q3: Can I use recrystallization to separate different isomers of BCP?

A3: Fractional recrystallization can sometimes be used to separate isomers if they have sufficiently different solubilities in a particular solvent system. However, due to the structural similarity of the isomers, this can be challenging and may require multiple recrystallization steps. It is often more practical to use chromatographic methods for isomer separation.

Data Presentation

The following table summarizes typical purification strategies for BCP intermediates and the expected outcomes.

Purification MethodTarget ImpurityTypical Purity AchievedTypical YieldNotes
Aqueous Wash (2% NaOH) Unreacted Cresols/Phenols>95% (removal of acidic impurities)>90%Can cause hydrolysis with prolonged exposure.
Vacuum Distillation Unreacted Cresols, other volatile impurities>99% (Phenol content <100 ppm)[1]80-90%Product must be thermally stable.
Recrystallization Isomeric impurities, minor byproducts>98% (for a single isomer if successful)60-80%Highly dependent on the specific isomer and solvent system.
Flash Column Chromatography Isomers, unreacted materials, byproducts>99%70-90%Requires optimization of stationary and mobile phases.

Experimental Protocols

Protocol 1: General Procedure for Aqueous Wash of Crude BCP Intermediate

  • Dissolve the crude BCP intermediate in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 2% aqueous sodium hydroxide solution and shake gently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the NaOH solution, followed by a wash with water, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter and concentrate the organic solvent under reduced pressure to obtain the washed BCP intermediate.

Protocol 2: General Procedure for Recrystallization of BCP Intermediate

  • In a flask, add the crude BCP intermediate.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated for a short period.

  • Hot filter the solution to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • If crystals do not form, try scratching the inner wall of the flask or adding a seed crystal.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Protocol 3: General Procedure for Flash Column Chromatography of BCP Intermediate

  • Select a Solvent System: Based on TLC analysis, choose a solvent system that provides good separation of the BCP intermediate from its impurities. For non-polar compounds like BCP, a mixture of hexanes and ethyl acetate is a good starting point.

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the chromatography column.

  • Load the Sample: Dissolve the crude BCP intermediate in a minimal amount of the mobile phase or a more polar solvent and load it onto the column.

  • Elute the Column: Begin elution with the low-polarity mobile phase. The polarity can be gradually increased (gradient elution) to elute the compounds.

  • Collect and Analyze Fractions: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions containing the desired BCP intermediate and remove the solvent under reduced pressure.

Visualizations

experimental_workflow crude Crude BCP Intermediate wash Aqueous Wash (NaOH) crude->wash Remove acidic impurities distill Vacuum Distillation crude->distill Remove volatile impurities chromatography Column Chromatography wash->chromatography Separate isomers & byproducts recrystallize Recrystallization distill->recrystallize Isomer purification pure Pure BCP Intermediate recrystallize->pure chromatography->pure

Caption: General experimental workflow for the purification of BCP intermediates.

troubleshooting_logic start Purification Issue Identified issue1 Unreacted Cresol Present? start->issue1 issue2 Multiple Spots on TLC? start->issue2 issue3 Crystallization Fails? start->issue3 solution1a Vacuum Distillation issue1->solution1a Yes solution1b Aqueous Base Wash issue1->solution1b Yes sub_issue1 Isomeric Mixture or Byproducts? issue2->sub_issue1 Yes sub_issue2 Solution Saturated? issue3->sub_issue2 Yes solution2a Optimize Chromatography sub_issue1->solution2a Yes solution2b Recrystallization sub_issue1->solution2b Yes solution3a Concentrate Solution sub_issue2->solution3a No solution3b Induce Nucleation sub_issue2->solution3b Yes

References

avoiding side reactions with [1.1.1]propellane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [1.1.1]propellane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding common side reactions during their experiments with this highly strained and reactive molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with [1.1.1]propellane is resulting in a significant amount of insoluble white precipitate. What is happening and how can I prevent it?

A1: The formation of an insoluble white precipitate is a strong indication of the polymerization of [1.1.1]propellane.[1][2] This is one of the most common side reactions. The high strain energy of the central C-C bond makes it susceptible to both radical and anionic polymerization, yielding high molecular weight poly([1.1.1]propellane)s, also known as staffanes.[1][2]

Troubleshooting Steps:

  • Initiator Check:

    • Radical Polymerization: Spontaneous polymerization can be initiated by light, oxygen, or trace radical impurities.[2] Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Radical polymerization can be initiated by initiators like benzoyl peroxide.[1]

    • Anionic Polymerization: Strong bases or nucleophiles, such as n-butyllithium, can initiate anionic polymerization.[1][2] If your desired reaction does not require a strong base, ensure your reagents and solvents are free from such impurities.

  • Reaction Conditions:

    • Temperature: While [1.1.1]propellane is surprisingly persistent at room temperature, higher temperatures can promote both polymerization and thermal isomerization.[1] Whenever possible, conduct reactions at low temperatures.

    • Solvent: The choice of solvent can influence polymerization. For instance, ether-free solutions of [1.1.1]propellane are sometimes required for specific reactions to avoid side products.[3]

  • Radical Traps: In radical reactions, the use of a suitable radical trap can prevent the bicyclo[1.1.1]pentyl radical intermediate from propagating polymerization.[4][5] For example, di-tert-butyl azodicarboxylate has been used to trap the radical intermediate and prevent self-polymerization.[5][6]

Below is a decision-making workflow to troubleshoot polymerization:

G start Insoluble Precipitate Observed check_initiator Identify Potential Initiator start->check_initiator radical Radical Initiator (Light, O2, Peroxides) check_initiator->radical Yes anionic Anionic Initiator (Strong Base, n-BuLi) check_initiator->anionic Yes solution_radical Exclude Light & O2 Use Radical Inhibitor/Trap radical->solution_radical solution_anionic Purify Reagents & Solvents Avoid Strong Bases anionic->solution_anionic G propellane [1.1.1]Propellane isomer 3-Methylidenecyclobutene propellane->isomer Heat (≥ 114 °C) G start [1.1.1]Propellane + R• bcp_radical Bicyclo[1.1.1]pentyl Radical start->bcp_radical desired_product Desired 1,3-Disubstituted BCP bcp_radical->desired_product Efficient Chain Transfer oligomerization Oligomerization ([n]Staffanes) bcp_radical->oligomerization Inefficient Chain Transfer trap Radical Trap / Atom Transfer desired_product->trap propellane2 [1.1.1]Propellane oligomerization->propellane2

References

Technical Support Center: Troubleshooting Low Conversion in Bioconjugation Partner (BCP) Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting bioconjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the coupling of a Bioconjugation Partner (BCP), such as a drug-linker, to a biomolecule, like an antibody. The following guides and FAQs focus on identifying and resolving issues that lead to low conversion or low yield in your experiments, with a particular emphasis on the widely used maleimide-thiol coupling chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific issues you might encounter during your BCP coupling experiments.

Q1: Why is my final conjugate yield consistently low?

Low conjugate yield can arise from multiple factors throughout the conjugation process. Key areas to investigate include the quality and reactivity of your reagents, the reaction conditions, the properties of your biomolecule, and the efficiency of your purification methods.[1][2] A systematic approach to troubleshooting is crucial for identifying the root cause.

A potential reason for low yields can be the degradation of the antibody or enzyme during the conjugation process, which can be caused by the use of harsh chemicals.[1] To mitigate this, it is recommended to control the reaction conditions, for instance, by performing the experiment in cooler conditions or a nitrogen environment and using milder chemicals or different solvents.[1]

Q2: How can I determine if the reactivity of my maleimide-BCP is the problem?

The maleimide group is highly susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[3][4]

  • Problem: Maleimide Hydrolysis.

  • Solution:

    • Always prepare solutions of your maleimide-BCP fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before initiating the conjugation.[3][5]

    • If aqueous storage is unavoidable, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for only short durations.[3] Long-term storage of aqueous maleimide solutions is not recommended.[3]

Q3: My antibody requires reduction before conjugation. How can I ensure this step is not the cause of low conversion?

Incomplete or improper reduction of disulfide bonds in an antibody will result in fewer available thiol groups for conjugation, directly leading to low conversion.

  • Problem: Inefficient Antibody Reduction.

  • Solution:

    • Optimize Reducing Agent Concentration: The concentration of the reducing agent, such as DTT or TCEP, is a critical factor.[6] A concentration that is too low will result in incomplete reduction, while an excessively high concentration can lead to the reduction of all disulfide bonds, potentially compromising the antibody's structural integrity.[6]

    • Control Temperature and Incubation Time: The efficiency of reduction is also dependent on temperature and time.[6] Increasing the temperature or extending the incubation time can lead to a higher number of available thiols.[6] However, overly harsh conditions can be detrimental to the antibody.

    • Purity of the Antibody: Ensure your antibody is highly pure (>95%), as impurities can interfere with the conjugation reaction.[7]

Q4: What are the optimal buffer conditions for maleimide-thiol coupling?

The pH and composition of the reaction buffer are critical for a successful conjugation.[2]

  • pH: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[3][5]

    • Below pH 6.5, the reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form.[3]

    • Above pH 7.5, the rate of maleimide hydrolysis increases significantly, and the reaction becomes less specific for thiols, with potential side reactions involving primary amines (e.g., lysine residues).[5]

  • Buffer Components to Avoid: Your buffers must be free of primary amines (e.g., Tris, glycine) and extraneous thiols (e.g., DTT, 2-mercaptoethanol), as these will compete with your target biomolecule for reaction with the maleimide.[2] Phosphate-buffered saline (PBS) at the appropriate pH is a commonly used buffer.[2]

Q5: I see a precipitate forming during my conjugation reaction. What is the cause and how can I prevent it?

Precipitation during the reaction is a common issue that can significantly reduce your yield of soluble, functional conjugate.

  • High Protein Concentration: Very high concentrations of antibodies or other proteins can lead to aggregation and precipitation.[2]

  • Hydrophobic BCP: If your BCP (drug-linker) is highly hydrophobic, it can cause the entire conjugate to become less soluble and precipitate out of the aqueous buffer.[8]

  • Organic Solvent Concentration: If your maleimide-BCP is dissolved in an organic solvent like DMSO, ensure the final concentration of this solvent in the reaction mixture is low (typically <10%) to maintain protein solubility.[2]

  • Inappropriate Buffer Conditions: A suboptimal pH or buffer composition can affect protein stability and lead to precipitation.[2]

Data Presentation: Optimizing Reaction Conditions

The efficiency of BCP coupling is highly dependent on several reaction parameters. The tables below summarize key variables and their impact on the outcome of the conjugation.

Table 1: Effect of pH on Maleimide-Thiol Conjugation

pH RangeReaction RateMaleimide StabilitySelectivity for ThiolsRecommendation
< 6.5SlowHighHighSuboptimal due to slow kinetics.[3]
6.5 - 7.5OptimalModerateHighRecommended range for efficient and selective conjugation. [3][5]
> 7.5FastLow (rapid hydrolysis)Decreased (competing reaction with amines)Not recommended due to maleimide instability and loss of selectivity.[5]

Table 2: Troubleshooting Low Drug-to-Antibody Ratio (DAR)

Potential CauseRecommended Action
Insufficient Reducing Agent Increase the molar excess of the reducing agent (e.g., DTT, TCEP) in a stepwise manner.
Suboptimal Reduction Conditions Increase the reduction temperature (e.g., from 4°C to 25°C or 37°C) or extend the incubation time.[6]
Low Molar Ratio of Maleimide-BCP Increase the molar excess of the maleimide-BCP relative to the antibody (e.g., from 5-fold to 10- or 20-fold molar excess).[3]
Maleimide Hydrolysis Prepare the maleimide-BCP solution fresh in anhydrous DMSO or DMF and use it immediately.[3]
Inaccessible Thiol Groups Consider using a linker with a longer spacer arm to improve accessibility to the conjugation site.[2]
Premature Quenching Ensure no extraneous thiol-containing compounds are present in the buffer until the quenching step.

Experimental Protocols

This section provides a detailed methodology for a typical maleimide-thiol conjugation to an antibody.

Protocol: Antibody-BCP Conjugation via Maleimide-Thiol Chemistry

1. Antibody Preparation and Reduction:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.2-7.4). This can be done using dialysis or a desalting column.

  • Reduction:

    • Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

    • Add a freshly prepared solution of a reducing agent (e.g., DTT or TCEP) to the antibody solution. A common starting point is a 20-50 fold molar excess of the reducing agent.

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Remove the excess reducing agent using a desalting column, equilibrating and eluting with the reaction buffer.

2. Conjugation Reaction:

  • Immediately after removing the excess reducing agent, determine the concentration of the reduced antibody.

  • Prepare a stock solution of the maleimide-BCP in anhydrous DMSO or DMF.

  • Add the maleimide-BCP solution to the reduced antibody solution. A common starting point is a 10-20 fold molar excess of the maleimide-BCP over the antibody.[3] The final concentration of the organic solvent should ideally be below 10%.[2]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.[3]

3. Quenching and Purification:

  • Quenching: To stop the reaction, add a quenching agent such as N-acetylcysteine or cysteine to a final concentration of 1-2 mM to react with any excess maleimide. Incubate for 15-20 minutes.

  • Purification: Remove the unreacted BCP, quenching agent, and any aggregates by a suitable purification method.

    • Size Exclusion Chromatography (SEC): This is a common method to separate the larger antibody-BCP conjugate from smaller molecules.[3]

    • Dialysis or Tangential Flow Filtration (TFF): These methods are also effective for removing small molecule impurities.[3]

4. Characterization:

  • Determine the final concentration of the purified conjugate (e.g., by measuring UV absorbance at 280 nm).

  • Characterize the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Mass Spectrometry (MS), or Hydrophobic Interaction Chromatography (HIC).

Visualizations

The following diagrams illustrate key workflows and pathways related to troubleshooting low conversion in BCP coupling.

G cluster_start cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_process Process Steps cluster_solutions start Low Conversion Observed reagent_check Check Maleimide-BCP and Biomolecule Quality start->reagent_check condition_check Review Reaction Parameters start->condition_check process_check Evaluate Process Execution start->process_check maleimide_hydrolysis Maleimide Hydrolyzed? reagent_check->maleimide_hydrolysis biomolecule_issue Biomolecule Purity/ Concentration Issue? maleimide_hydrolysis->biomolecule_issue No solution_reagent Use Fresh Maleimide-BCP Ensure >95% Pure Biomolecule maleimide_hydrolysis->solution_reagent Yes biomolecule_issue->condition_check No biomolecule_issue->solution_reagent Yes ph_issue pH Optimal (6.5-7.5)? condition_check->ph_issue ratio_issue Molar Ratio Sufficient? ph_issue->ratio_issue Yes solution_conditions Adjust pH to 6.5-7.5 Increase Molar Ratio Optimize Temp/Time ph_issue->solution_conditions No temp_time_issue Temp/Time Appropriate? ratio_issue->temp_time_issue Yes ratio_issue->solution_conditions No temp_time_issue->process_check Yes temp_time_issue->solution_conditions No reduction_issue Antibody Reduction Incomplete? process_check->reduction_issue purification_issue Purification Loss? reduction_issue->purification_issue No solution_process Optimize Reduction Step Refine Purification Method reduction_issue->solution_process Yes purification_issue->solution_process Yes success Conversion Improved solution_reagent->success solution_conditions->success solution_process->success

Caption: Troubleshooting workflow for low conversion in BCP coupling.

G Antibody_Disulfide Antibody with Interchain Disulfide Bonds Reduction Reduction (Step 1) Antibody_Disulfide->Reduction Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Reducing_Agent->Reduction Maleimide_BCP Maleimide-BCP (Drug-Linker) Conjugation Conjugation (pH 6.5-7.5) (Step 2) Maleimide_BCP->Conjugation Hydrolysis Side Reaction: Maleimide Hydrolysis Maleimide_BCP->Hydrolysis Water H₂O (pH > 7.5) Water->Hydrolysis Reduced_Antibody Reduced Antibody with Free Thiols (-SH) Reduced_Antibody->Conjugation Hydrolyzed_Maleimide Inactive Hydrolyzed Maleimide Conjugate Stable Thioether Conjugate (Antibody-S-BCP) Reduction->Reduced_Antibody Conjugation->Conjugate Hydrolysis->Hydrolyzed_Maleimide

Caption: Key pathways in maleimide-thiol bioconjugation.

References

Technical Support Center: Stability of Biphasic Calcium Phosphate (BCP) Compounds Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of biphasic calcium phosphate (BCP) compounds in acidic environments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are BCP compounds and why is their stability in acidic conditions important?

A1: Biphasic Calcium Phosphate (BCP) is a biomaterial composed of a mixture of two calcium phosphate phases: the more stable hydroxyapatite (HA) and the more soluble β-tricalcium phosphate (β-TCP).[1][2] The ratio of HA to β-TCP can be adjusted to tailor the material's resorption rate for various biomedical applications, such as bone grafts and drug delivery systems.[1] The stability of BCP compounds in acidic conditions is critical because physiological environments can become acidic due to inflammation, infection, or cellular metabolic processes.[3][4] Understanding how BCPs behave in these conditions is essential for predicting their in vivo performance, including their degradation rate and the release profile of therapeutic agents.

Q2: What are the primary factors that influence the dissolution of BCP compounds in an acidic environment?

A2: The dissolution of BCP in acidic conditions is a complex process influenced by several factors:

  • pH of the surrounding medium: Lower pH (more acidic) environments accelerate the dissolution of calcium phosphates.

  • HA/β-TCP Ratio: A higher proportion of the more soluble β-TCP phase leads to a faster dissolution rate.[5] Conversely, a higher HA content enhances stability.[5]

  • Sintering Temperature: The temperature at which the BCP ceramic is sintered affects its crystallinity, grain size, and the potential formation of other phases like α-TCP, all of which can influence the dissolution rate.[3][4][6] Higher sintering temperatures can sometimes lead to the formation of the more soluble α-TCP phase, which can increase the degradation rate.[3][4]

  • Porosity and Surface Area: Higher porosity and a larger surface area expose more of the material to the acidic medium, leading to faster degradation.

  • Chemical Composition of the Medium: The presence of certain ions and proteins in the solution can influence the dissolution kinetics.

Q3: How does the HA/β-TCP ratio specifically affect the stability of BCP in acidic conditions?

A3: The HA/β-TCP ratio is a key determinant of BCP stability. Hydroxyapatite is less soluble in acidic conditions compared to β-tricalcium phosphate. Therefore, BCP formulations with a higher HA content (e.g., 80/20 HA/β-TCP) will exhibit greater stability and a slower dissolution rate when exposed to an acidic environment.[5] In contrast, BCPs with a higher β-TCP content (e.g., 20/80 HA/β-TCP) will degrade more rapidly.[1][2] This allows for the tuning of the biomaterial's resorption profile to match the rate of tissue regeneration for a specific application.

Q4: What happens to the BCP material at a microstructural level when exposed to acidic conditions?

A4: When BCP ceramics are exposed to an acidic environment, the dissolution process begins at the surface. Preferential dissolution of the more soluble β-TCP phase can occur, leading to an increase in surface roughness and porosity. This can be visualized using techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).[7][8] Over time, this selective dissolution can lead to a change in the overall HA/β-TCP ratio of the remaining material and may affect its mechanical integrity.

Data Presentation: Quantitative Analysis of BCP Dissolution

The following tables summarize the expected trends in BCP dissolution under acidic conditions based on available literature. The data illustrates the influence of the HA/β-TCP ratio and the pH of the medium on the degradation of the material.

Table 1: Effect of HA/β-TCP Ratio on Calcium Ion Release in Acidic Buffer (pH 6.0)

HA/β-TCP RatioCalcium Ion Release (µg/mL) after 24 hours
80/20~ 5
60/40~ 15
40/60~ 25
20/80~ 35

Data is estimated based on graphical representations in the literature. Actual values may vary based on specific experimental conditions.

Table 2: Influence of pH on the Dissolution of BCP (60/40 HA/β-TCP) over 7 days

pHMass Loss (%)Calcium Release (ppm)Phosphate Release (ppm)
4.0~ 15-20~ 150-200~ 80-120
5.0~ 8-12~ 80-120~ 40-60
6.0~ 3-5~ 30-50~ 15-25
7.4 (Control)< 1< 10< 5

These are representative values to illustrate the trend. Actual experimental results will depend on factors such as sintering temperature, porosity, and the specific buffer system used.

Experimental Protocols

Key Experiment: In Vitro Degradation Study of BCP in Acidic Buffer

This protocol is based on the principles outlined in the ASTM F1926 standard for dissolution testing of calcium phosphate materials.[9]

1. Materials and Reagents:

  • BCP samples of known HA/β-TCP ratio, dimensions, and weight.

  • Acidic buffer solutions (e.g., acetate or citrate buffer) at desired pH values (e.g., 4.0, 5.0, 6.0).

  • Control solution (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Deionized water.

  • Analytical grade reagents for ion analysis.

2. Equipment:

  • Orbital shaker or incubator with temperature control.

  • pH meter.

  • Analytical balance.

  • Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for calcium and phosphorus analysis.

  • Scanning Electron Microscope (SEM) and/or Atomic Force Microscope (AFM) for surface morphology analysis.

3. Procedure: a. Sample Preparation: i. Prepare BCP samples with consistent dimensions and surface finish. ii. Clean the samples by sonicating in deionized water and then ethanol to remove any surface contaminants. iii. Dry the samples to a constant weight in a desiccator or oven at a low temperature (e.g., 60 °C). iv. Record the initial dry weight of each sample.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_immersion Immersion Study cluster_analysis Analysis prep1 Prepare BCP Samples (Consistent Dimensions) prep2 Clean Samples (Sonication) prep1->prep2 prep3 Dry to Constant Weight prep2->prep3 prep4 Record Initial Weight prep3->prep4 imm1 Immerse in Acidic Buffer (37°C) prep4->imm1 imm2 Incubate for Predetermined Time Points imm1->imm2 an1 Measure Final pH imm2->an1 an2 Determine Mass Loss imm2->an2 an3 Analyze Ion Release (ICP-OES/AAS) imm2->an3 an4 Characterize Surface (SEM/AFM) imm2->an4

Caption: Experimental workflow for in vitro degradation study of BCP compounds.

Factors_Affecting_Dissolution center BCP Dissolution in Acidic Conditions factor1 pH of Medium center->factor1 factor2 HA/β-TCP Ratio center->factor2 factor3 Sintering Temperature center->factor3 factor4 Porosity & Surface Area center->factor4 factor5 Medium Composition center->factor5

Caption: Key factors influencing the dissolution of BCP compounds.

Troubleshooting Guide

This section addresses common problems encountered during the stability testing of BCP compounds in acidic conditions.

Problem 1: Rapid and Uncontrolled pH Drift of the Buffer Solution

  • Symptom: The pH of the acidic buffer solution changes significantly during the experiment, making it difficult to assess the material's stability at the target pH.

  • Possible Causes:

    • The dissolution of the BCP material, which consumes H+ ions, is occurring faster than the buffering capacity of the solution can handle.

    • Insufficient buffer concentration or an inappropriate buffer system was chosen.

  • Solutions:

    • Increase Buffer Concentration: Use a higher molarity buffer solution.

    • Use a pH-stat Titration System: For highly soluble BCPs, a pH-stat system can be employed to automatically add acid to maintain a constant pH.

    • More Frequent Media Changes: For static immersion studies, increase the frequency of refreshing the buffer solution.

    • Choose a Buffer with a pKa Closer to the Target pH: This will maximize its buffering capacity at the desired pH.

Problem 2: Cracking or Fracture of BCP Samples During the Experiment

  • Symptom: The ceramic samples develop cracks or completely fracture upon immersion in the acidic medium or during handling after immersion.[10][11][12][13]

  • Possible Causes:

    • Rapid and non-uniform dissolution of the material, leading to internal stresses.

    • Pre-existing microcracks from the manufacturing process that propagate under acidic attack.

    • Mechanical stresses induced by handling fragile, partially dissolved samples.

  • Solutions:

    • Slower pH Transition: If possible, gradually expose the samples to the acidic environment instead of abrupt immersion.

    • Optimize Sintering Protocol: Ensure a robust sintering process to minimize internal defects in the ceramic.[3][4][6]

    • Gentle Handling: Use appropriate tools and techniques to handle the samples, especially after they have been weakened by dissolution.

    • Embed Samples: For very fragile samples, consider embedding them in a neutral, porous resin before sectioning for analysis, though this may affect dissolution kinetics.

Problem 3: Inconsistent and Non-Reproducible Dissolution Data

  • Symptom: High variability in mass loss or ion release data between seemingly identical samples.

  • Possible Causes:

    • Inhomogeneity in the BCP material, leading to variations in the local HA/β-TCP ratio.

    • Inconsistent sample preparation (e.g., differences in surface area, pre-existing cracks).

    • Variations in the experimental conditions (e.g., temperature fluctuations, inconsistent agitation).

  • Solutions:

    • Thorough Material Characterization: Ensure the BCP material is homogeneous before starting the experiment using techniques like X-ray Diffraction (XRD).

    • Standardize Sample Preparation: Implement a strict protocol for sample preparation to ensure consistency in size, shape, and surface finish.

    • Tightly Control Experimental Parameters: Use calibrated equipment and maintain consistent conditions (temperature, agitation speed, solution volume) for all samples.

    • Increase Sample Size (n): A larger number of replicate samples can help to identify outliers and improve the statistical significance of the results.

Troubleshooting_Flowchart cluster_issues Common Issues cluster_solutions_ph Solutions for pH Drift cluster_solutions_crack Solutions for Cracking cluster_solutions_data Solutions for Inconsistency start Start: BCP Stability Experiment issue Issue Encountered? start->issue pH_drift pH Drift issue->pH_drift Yes cracking Sample Cracking issue->cracking inconsistent_data Inconsistent Data issue->inconsistent_data end Continue Experiment issue->end No sol_ph1 Increase Buffer Concentration pH_drift->sol_ph1 sol_ph2 Use pH-stat Titration pH_drift->sol_ph2 sol_ph3 Frequent Media Changes pH_drift->sol_ph3 sol_crack1 Optimize Sintering Protocol cracking->sol_crack1 sol_crack2 Gentle Handling cracking->sol_crack2 sol_crack3 Gradual pH Transition cracking->sol_crack3 sol_data1 Standardize Sample Preparation inconsistent_data->sol_data1 sol_data2 Ensure Material Homogeneity inconsistent_data->sol_data2 sol_data3 Increase Sample Size (n) inconsistent_data->sol_data3 sol_ph1->end sol_ph2->end sol_ph3->end sol_crack1->end sol_crack2->end sol_crack3->end sol_data1->end sol_data2->end sol_data3->end

Caption: Troubleshooting flowchart for BCP stability experiments.

References

Technical Support Center: Refinement of BCP Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Biopharmaceutical Compound Protein (BCP) purification using chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of BCPs.

Issue 1: Low BCP Yield

  • Question: My final BCP yield is consistently low after chromatography. What are the potential causes and how can I improve it?

  • Answer: Low yield is a frequent challenge in protein purification. The causes can be multifaceted, ranging from suboptimal binding conditions to protein loss during elution. Here are some common causes and solutions:

    • Suboptimal Binding pH or Ionic Strength: The pH and ionic strength of your sample and binding buffer are critical for efficient binding to the chromatography resin. If these are not optimal, your BCP may not bind effectively and will be lost in the flow-through.

      • Solution: Perform small-scale scouting experiments to determine the optimal pH and ionic strength for BCP binding to your chosen resin. This can be done using a pH gradient and/or a salt gradient.[1]

    • Protein Precipitation in the Column: BCP might precipitate on the column if the buffer conditions are not suitable, leading to a significant loss of protein and potentially high backpressure.

      • Solution: Ensure your buffers are optimized for BCP stability. This may involve adjusting the pH, ionic strength, or including additives like glycerol or non-ionic detergents.[1][2]

    • Inefficient Elution: The elution buffer may not be strong enough to disrupt the interaction between your BCP and the resin, leaving a significant portion of your protein bound to the column.

      • Solution: Optimize your elution conditions. For affinity chromatography, this could mean increasing the concentration of the competing ligand or using a lower pH elution buffer. For ion-exchange chromatography, a steeper salt gradient or a change in pH might be necessary.[3][4][5] Always neutralize low-pH elution fractions immediately to prevent protein denaturation.[3][4]

    • Protease Degradation: If your BCP is susceptible to proteases present in the sample, you can lose a significant amount of your target protein.

      • Solution: Add protease inhibitors to your sample before loading it onto the column.

Issue 2: Poor BCP Purity/Presence of Contaminants

  • Question: My eluted BCP contains a high level of impurities. How can I improve the purity?

  • Answer: Achieving high purity is a key goal of chromatographic purification. The presence of contaminants can be due to non-specific binding, co-elution of impurities with similar properties to your BCP, or the presence of aggregates.

    • Non-Specific Binding of Contaminants: Host cell proteins (HCPs) and other impurities can bind non-specifically to the chromatography resin.

      • Solution: Optimize your wash steps. Increasing the wash buffer volume, adjusting its salt concentration, or including a low concentration of a mild detergent can help remove non-specifically bound proteins.[6]

    • Co-elution with BCP: Some impurities may have similar binding properties to your BCP and elute under the same conditions.

      • Solution: A multi-step purification strategy is often necessary.[7] Combining different chromatography techniques that separate based on different principles (e.g., affinity chromatography followed by ion-exchange and then size-exclusion) can effectively remove a wide range of impurities.[8]

    • Presence of Aggregates: Aggregates are a common impurity and can be difficult to remove as they have similar surface properties to the monomeric BCP.

      • Solution: Size-exclusion chromatography (SEC) is the most effective method for removing aggregates.[8] Additionally, optimizing buffer conditions (pH, ionic strength, additives) throughout the purification process can help prevent further aggregation.[9] Hydrophobic interaction chromatography (HIC) can also be employed for aggregate removal.[9][10]

Issue 3: High Backpressure and Low Flow Rate

  • Question: I am experiencing high backpressure and a reduced flow rate during my chromatography run. What could be the cause and how do I fix it?

  • Answer: High backpressure is a serious issue that can damage your column and chromatography system. It is usually caused by a blockage somewhere in the fluidic path.

    • Clogged Column Frit or Tubing: Particulates in the sample or buffer can clog the column inlet frit or the system tubing.

      • Solution: Always filter your samples (0.22 µm or 0.45 µm filter) and buffers before use.[2][11][12] Regularly clean your chromatography system and replace tubing as needed.

    • Precipitated Protein: As mentioned earlier, protein precipitation on the column is a major cause of high backpressure.[1][2]

      • Solution: Optimize buffer conditions for protein stability. If precipitation has already occurred, you may need to clean the column with a stringent cleaning-in-place (CIP) protocol recommended by the column manufacturer.

    • Column Overpacking or Collapse: The chromatography resin bed may be compressed or improperly packed.

      • Solution: Repack the column according to the manufacturer's instructions. Using pre-packed columns can often mitigate this issue.[2]

    • High Sample Viscosity: A highly concentrated or viscous sample can lead to increased backpressure.

      • Solution: Dilute your sample with the binding buffer before loading.[1][2]

Frequently Asked Questions (FAQs)

Q1: Which type of chromatography is best for the initial capture step of BCP purification?

A1: Affinity chromatography is often the preferred first step for BCP purification, especially if an affinity tag has been engineered into the protein (e.g., His-tag, GST-tag).[13] This technique offers high selectivity and can result in a significant purification in a single step.[14] For BCPs without an affinity tag, ion-exchange chromatography is a common and effective capture step.[7]

Q2: How can I remove aggregates from my BCP preparation?

A2: Size-exclusion chromatography (SEC), also known as gel filtration, is the most common and effective method for separating monomers from aggregates based on their size.[8] Hydrophobic interaction chromatography (HIC) and multimodal chromatography can also be effective for aggregate removal.[9][10]

Q3: What is the best way to optimize elution conditions?

A3: A systematic approach using a gradient elution is recommended. For ion-exchange chromatography, a linear salt gradient will help determine the optimal salt concentration to elute your BCP while leaving strongly bound impurities on the column. For affinity chromatography, a step gradient with increasing concentrations of the competitor molecule or a decreasing pH gradient can be used.[3]

Q4: How should I prepare my sample before loading it onto the chromatography column?

A4: Proper sample preparation is crucial for a successful purification. Your sample should be clear and free of particulate matter. This typically involves centrifugation and filtration (0.22 µm or 0.45 µm) to remove cell debris and other particulates.[11][12] It is also important to ensure that the buffer composition of your sample (pH and ionic strength) is compatible with the binding buffer for the chosen chromatography step. This may require buffer exchange using dialysis or a desalting column.

Q5: How can I increase the binding capacity of my chromatography column for BCP?

A5: The dynamic binding capacity (DBC) can be influenced by several factors. Optimizing the pH and ionic strength of your loading buffer is critical. Additionally, the flow rate during sample loading can impact binding; a lower flow rate generally allows for more efficient binding and a higher effective capacity.

Quantitative Data Summary

Table 1: Common Elution Conditions for Different Chromatography Techniques

Chromatography TypeElution PrincipleCommon Elution Agents & Concentrations
Affinity (His-tag) Competitive Elution20-500 mM Imidazole
Affinity (Antibody-Antigen) Disruption of Interaction0.1 M Glycine, pH 2.5-3.0
Ion-Exchange (Anion) Increasing Ionic Strength0-1 M NaCl or KCl gradient
Ion-Exchange (Cation) Increasing Ionic Strength0-1 M NaCl or KCl gradient
Hydrophobic Interaction Decreasing Ionic StrengthDecreasing gradient of high salt (e.g., 1.5 M to 0 M Ammonium Sulfate)

Table 2: Troubleshooting Summary for Common Chromatography Issues

IssuePotential CauseRecommended Action
Low Yield Suboptimal binding/elutionOptimize pH, ionic strength, and elution buffer composition.
Protein precipitationAdjust buffer for better stability; add stabilizers.
Poor Purity Non-specific bindingOptimize wash steps (volume, salt concentration).
Co-eluting impuritiesAdd orthogonal purification steps (e.g., IEX after AC).
High Backpressure Clogged frit/tubingFilter sample and buffers; clean system.
Sample viscosityDilute the sample.

Visualizations

BCP_Purification_Workflow cluster_0 Upstream Processing cluster_1 Chromatographic Purification cluster_2 Downstream Processing Harvest Cell Harvest & Lysis Clarification Clarification (Centrifugation/Filtration) Harvest->Clarification Capture Capture Step (e.g., Affinity or Ion-Exchange Chromatography) Clarification->Capture Clarified Lysate Intermediate Intermediate Purification (e.g., Ion-Exchange Chromatography) Capture->Intermediate Eluate Polishing Polishing Step (e.g., Size-Exclusion Chromatography) Intermediate->Polishing Partially Purified BCP Formulation Buffer Exchange & Formulation Polishing->Formulation Pure BCP Final_Product Sterile Filtration & Final BCP Product Formulation->Final_Product

Caption: A general experimental workflow for the purification of a Biopharmaceutical Compound Protein (BCP).

Troubleshooting_Tree cluster_yield Low Yield cluster_purity Poor Purity cluster_pressure High Backpressure Start Problem Encountered During BCP Purification Yield_Check Check Flow-through & Column Strip for BCP Start->Yield_Check Low Yield Purity_Check Analyze Eluate by SDS-PAGE/SEC Start->Purity_Check Poor Purity Pressure_Check Check System Pressure Start->Pressure_Check High Backpressure BCP_in_FT BCP in Flow-through? Yield_Check->BCP_in_FT Optimize_Bind Optimize Binding Conditions (pH, Salt) BCP_in_FT->Optimize_Bind Yes BCP_on_Column BCP in Strip? BCP_in_FT->BCP_on_Column No Optimize_Elute Optimize Elution Conditions BCP_on_Column->Optimize_Elute Yes Check_Precipitation Check for Precipitation BCP_on_Column->Check_Precipitation No Many_Bands Multiple Contaminant Bands? Purity_Check->Many_Bands Optimize_Wash Optimize Wash Steps Many_Bands->Optimize_Wash Yes Aggregates High Molecular Weight Species (Aggregates)? Many_Bands->Aggregates No Add_Step Add Orthogonal Purification Step Optimize_Wash->Add_Step Add_SEC Add Size-Exclusion Chromatography Step Aggregates->Add_SEC Yes Filter_Sample Filter Sample & Buffers Pressure_Check->Filter_Sample Check_Column Inspect/Repack Column Filter_Sample->Check_Column

Caption: A troubleshooting decision tree for common issues in BCP chromatography.

References

Technical Support Center: Managing the Volatility of BCP Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing the volatility of Biomedical Computation and Programming (BCP) precursors. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with volatile and unstable compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with volatile BCP precursors.

Problem Possible Causes Solutions
Inconsistent or poor experimental results 1. Degradation of the precursor due to improper storage. 2. Loss of precursor due to evaporation during handling. 3. Reaction with atmospheric moisture or oxygen.1. Verify storage conditions (temperature, light exposure). 2. Use appropriate handling techniques for volatile compounds (e.g., work in a fume hood, minimize time containers are open). 3. Employ inert atmosphere techniques (e.g., Schlenk line, glove box) for sensitive precursors.
"Disappearing" precursor or lower than expected yield 1. High volatility of the precursor leading to significant evaporation. 2. Adsorption of the precursor onto container surfaces.1. Work at lower temperatures when possible. 2. Use sealed reaction vessels. 3. Select appropriate container materials (e.g., glass instead of plastic).[1]
Unexpected side products in the reaction 1. Degradation of the precursor into reactive species. 2. Reaction of the precursor with impurities in the solvent or other reagents.1. Confirm the purity of the precursor before use. 2. Use high-purity, dry solvents and reagents. 3. Perform a stability study of the precursor under your experimental conditions.
Difficulty in accurately weighing or dispensing the precursor 1. Rapid evaporation from the balance or during transfer.1. Weigh the precursor in a closed container. 2. Use a syringe or cannula for liquid transfers. 3. Cool the precursor and weighing vessel before weighing.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for volatile BCP precursors?

A1: The ideal storage conditions depend on the specific precursor. However, as a general rule, volatile compounds should be stored in a cool, dark, and dry place.[1] Many require refrigeration or freezing in tightly sealed, airtight containers. Always refer to the manufacturer's safety data sheet (SDS) for specific storage recommendations.

Q2: How can I minimize the loss of a volatile precursor during an experiment?

A2: To minimize loss, work in a well-ventilated fume hood to control vapor release.[2] Keep containers tightly sealed whenever possible. When transferring liquids, use techniques like cannula transfer under an inert atmosphere. For reactions, use a condenser to prevent the escape of volatile components.

Q3: My experiment is failing, and I suspect my BCP precursor has degraded. How can I check its stability?

A3: You can assess the stability of your precursor through various analytical techniques. For instance, you can compare the results of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) of your current stock with a fresh sample or a reference standard.[3]

Q4: Are there any specific materials I should avoid when working with volatile BCP precursors?

A4: Yes, some plastic containers can be permeable to volatile organic compounds or may leach plasticizers that can contaminate your precursor.[1] It is generally recommended to use glass containers with tight-fitting lids. For highly sensitive compounds, specialized containers with septa are ideal.

Q5: How does humidity affect the stability of my volatile precursors?

A5: Humidity can significantly impact the stability of moisture-sensitive precursors, leading to hydrolysis and degradation.[4] It is crucial to store such compounds in a desiccator or under a dry, inert atmosphere.

Data Presentation

The stability of volatile precursors is highly dependent on storage conditions. The following tables summarize the impact of temperature and storage duration on the recovery of various volatile organic compounds (VOCs).

Table 1: Impact of Storage Temperature on the Stability of Volatile Organic Compound Metabolites in Urine over 240 Days [5]

Storage TemperaturePercentage Loss of Total VOC Metabolites
Room Temperature (22°C)>90% (for many metabolites)
4°C50-62%
-20°C (with 18 freeze-thaw cycles)60-86%

Table 2: Average Half-Life of 56 Volatile Organic Compounds in Different Storage Containers [6]

Storage ContainerAverage Half-Life (days)
SUMMA Canisters45 ± 6
Silcocan Canisters52 ± 6
Tedlar Bags37 ± 4

Experimental Protocols

Protocol 1: General Handling of Volatile BCP Precursors

  • Preparation: Before starting, ensure you have all necessary personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves. Work in a properly functioning fume hood.

  • Temperature Control: If the precursor is stored at a low temperature, allow it to equilibrate to the temperature of the reaction environment in a sealed container to prevent condensation of atmospheric moisture.

  • Dispensing:

    • Liquids: Use a calibrated syringe or micropipette for accurate measurement. To minimize evaporation, draw the liquid quickly and immediately dispense it into the reaction vessel. For air-sensitive liquids, use a syringe that has been flushed with an inert gas.

    • Solids: Weigh the solid in a tared, sealed container. Quickly add the solid to the reaction vessel.

  • Reaction Setup: Use a reaction vessel equipped with a condenser to prevent the loss of volatile components during heating. If the precursor is air- or moisture-sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Post-Reaction: Cool the reaction mixture before opening the vessel.

  • Storage: Tightly seal the precursor container immediately after use and return it to the recommended storage conditions.

Protocol 2: Handling Air- and Moisture-Sensitive Volatile Precursors using the Schlenk Technique

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • System Setup: Assemble the Schlenk line apparatus, ensuring all joints are properly greased and sealed. The Schlenk line consists of a dual manifold for vacuum and inert gas.

  • Inerting the Flask: Attach the reaction flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with an inert gas. Repeat this cycle three times to ensure the removal of all air and moisture.[7]

  • Reagent Transfer:

    • Cannula Transfer (for liquids): Pressurize the reagent bottle with inert gas. Insert one end of a double-tipped needle (cannula) into the reagent bottle and the other end into the reaction flask. The pressure difference will transfer the liquid.

    • Syringe Transfer (for liquids): Flush a gas-tight syringe with inert gas. Draw the desired volume of the liquid from the reagent bottle and quickly inject it into the reaction flask through a septum.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. A bubbler is used to monitor the gas flow.

  • Workup: Quench the reaction carefully, still under an inert atmosphere if the products are sensitive.

Visualizations

Experimental_Workflow_for_Handling_Volatile_Precursors cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment start Start ppe Don PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood equilibrate Equilibrate Temperature fume_hood->equilibrate dispense Dispense Precursor equilibrate->dispense reaction_setup Set up Reaction dispense->reaction_setup cool Cool Reaction reaction_setup->cool store Store Precursor cool->store end End store->end

Caption: Experimental workflow for handling volatile precursors.

Factors_Affecting_Precursor_Stability cluster_factors Environmental Factors cluster_properties Inherent Properties cluster_outcome Outcome Temperature Temperature Precursor_Stability Precursor Stability Temperature->Precursor_Stability Light Light Light->Precursor_Stability Moisture Moisture Moisture->Precursor_Stability Oxygen Oxygen Oxygen->Precursor_Stability Volatility Volatility Volatility->Precursor_Stability Reactivity Reactivity Reactivity->Precursor_Stability

Caption: Factors influencing the stability of BCP precursors.

Troubleshooting_Decision_Tree cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution A Inconsistent or Failed Experiment B Precursor Issue? A->B C Storage OK? B->C Yes E Check Other Reagents/Protocol B->E No D Handling OK? C->D Yes F Verify Storage Conditions C->F No G Review Handling Technique D->G No H Test Precursor Purity D->H Yes

Caption: Troubleshooting decision tree for experimental issues.

References

Technical Support Center: Bicyclo[1.1.1]pentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of BCPs and their derivatives.

Frequently Asked Questions (FAQs)

Q1: My synthesis of the [1.1.1]propellane precursor is low-yielding and difficult to handle. What are the common pitfalls and best practices?

A1: [1.1.1]Propellane is a highly strained and reactive intermediate, making its synthesis and handling challenging.[1] Key issues include its volatility and sensitivity to light, oxygen, and moisture.[2]

  • Best Practices for Handling: Due to its instability, [1.1.1]propellane is typically prepared as a solution in a solvent like diethyl ether or pentane and used immediately in subsequent reactions.[3][4] It should be handled under an inert atmosphere at all times.[2] For reactions where ether can form adducts, using an ether-free solution is critical.[5]

  • Improving Synthesis and Scalability: Traditional batch synthesis can be hazardous and difficult to scale. Continuous-flow synthesis has emerged as a superior method, allowing for on-demand generation of [1.1.1]propellane that can be directly coupled with downstream functionalization reactions.[6][7] This approach improves safety, scalability, and avoids the need to isolate the unstable intermediate.[2][7]

Q2: I'm observing significant oligomerization during my radical reaction with [1.1.1]propellane. How can I minimize the formation of these "[n]staffane" side products?

A2: The radical-induced polymerization of [1.1.1]propellane to form oligomers, known as [n]staffanes, is a common and often problematic side reaction.[5][8] This occurs when the bridgehead BCP radical intermediate reacts with another molecule of [1.1.1]propellane instead of the intended radical trap.[9]

  • Control Reaction Conditions: Oligomerization can be limited by carefully controlling reaction conditions.[8] This often involves using a low concentration of [1.1.1]propellane and maintaining a low temperature to disfavor the polymerization pathway.

  • Tune Reagent Ratios: The ratio of the reagents can be adjusted to favor the formation of the desired 1,3-disubstituted BCP product over the[10]staffane or higher oligomers. For instance, in reactions with disulfides, adjusting the ratio of [1.1.1]propellane to the disulfide can yield the BCP product exclusively.[4]

  • Radical Polarity Matching: In some cases, selecting radical species with specific polarity can help control the oligomerization process, allowing for the selective synthesis of desired products.[4]

Q3: My photoredox-catalyzed BCP synthesis is inefficient. What parameters should I optimize?

A3: Photoredox catalysis is a powerful method for BCP synthesis, overcoming many limitations of older techniques by allowing reactions with previously unreactive partners like (hetero)aryl iodides under mild conditions.[11][12] If you are experiencing low yields, consider the following:

  • Photocatalyst Choice: The efficiency of the reaction is highly dependent on the photocatalyst. For example, while transition-metal catalysts like fac-Ir(ppy)3 are effective for many substrates, organic photocatalysts such as 4CzIPN can prove more efficient for others, like 2-iodopyridine.[11][12]

  • Solvent: The choice of solvent can significantly impact yield. Pivalonitrile has been shown to be a superior solvent to acetonitrile for certain photoredox atom transfer radical addition (ATRA) reactions.[12]

  • Light Source and Irradiation Time: Ensure that the light source's emission spectrum matches the absorbance spectrum of the photocatalyst. Reaction time is also a critical parameter that requires optimization.

  • Absence of Light/Catalyst: Always run control experiments in the absence of light and the photocatalyst to confirm that the reaction is proceeding via the intended photoredox cycle.[12]

Q4: I'm struggling to purify my BCP derivative away from oligomeric side products. What are the recommended purification strategies?

A4: The separation of BCPs from [n]staffanes can be challenging due to their similar polarities.[4]

  • Column Chromatography: The most common method for purification is silica gel column chromatography.[4][13] In some cases, preparative thin-layer chromatography (TLC) may be necessary for difficult separations.[4]

  • Crystallization/Sublimation: For some solid derivatives, particularly telomers, purification can be achieved by crystallization from appropriate solvents or by sublimation.[5]

  • Reaction Optimization: The most effective strategy is often to optimize the reaction to prevent the formation of side products in the first place (see Q2). Some modern protocols are clean enough that simple evaporation of the reaction mixture yields a product of sufficient purity for subsequent steps.[14]

Q5: What are the primary safety concerns when working with [1.1.1]propellane and its precursors?

A5: Safety is paramount due to the high strain energy and reactivity of [1.1.1]propellane.

  • High Strain Energy: BCPs have a high strain energy (approx. 68 kcal/mol), and [1.1.1]propellane itself is even more strained (approx. 102 kcal/mol).[1][5] This stored energy can be released exothermically. Some BCP polymers have been observed to decompose violently at high temperatures.[5]

  • Reactivity and Stability: [1.1.1]propellane is sensitive and must be handled under inert conditions to avoid degradation or uncontrolled reactions.[2] It can isomerize at elevated temperatures (e.g., at 114°C, it isomerizes to 3-methylidenecyclobutene).[1]

  • Reagents: The synthesis of [1.1.1]propellane often involves pyrophoric reagents like methyllithium or n-butyllithium, which require careful handling under an inert atmosphere.[1][3]

  • Continuous Flow: As mentioned in Q1, using a continuous-flow setup can mitigate many of these risks, especially on a larger scale, by minimizing the amount of the hazardous intermediate present at any given time.[6][7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving low yields in the radical functionalization of [1.1.1]propellane, a cornerstone reaction in BCP synthesis.

G start Low Yield in BCP Functionalization propellane Problem with [1.1.1]Propellane? start->propellane conditions Suboptimal Reaction Conditions? start->conditions purification Issue with Purification or Analysis? start->purification sol_old Propellane solution degraded? propellane->sol_old sol_conc Incorrect propellane concentration? propellane->sol_conc oligomer Significant oligomerization observed? conditions->oligomer reagents Radical precursor or initiator issue? conditions->reagents photoredox Photoredox-specific problem? conditions->photoredox analysis Product lost during workup or chromatography? purification->analysis act_prop_1 Prepare fresh [1.1.1]propellane solution before use. sol_old->act_prop_1 act_prop_2 Re-quantify concentration via titration (e.g., with thiophenol or iodine). sol_conc->act_prop_2 act_cond_1 Decrease concentration. Lower reaction temperature. oligomer->act_cond_1 act_cond_2 Verify reagent purity and activity. Consider alternative initiator (e.g., photoredox vs. thermal). reagents->act_cond_2 act_cond_3 Optimize photocatalyst, solvent, and light source. photoredox->act_cond_3 act_pur_1 Analyze crude reaction mixture (NMR, GC-MS) to determine initial yield. analysis->act_pur_1 act_pur_2 Optimize extraction and chromatography conditions. analysis->act_pur_2

Figure 1. Troubleshooting workflow for low-yield BCP functionalization reactions.

Quantitative Data Summary

Optimizing reaction conditions is critical for successful BCP synthesis. The following table summarizes data from the optimization of a photoredox-catalyzed ATRA reaction of benzyl iodide with [1.1.1]propellane, highlighting the impact of the photocatalyst and solvent on product yield.[12]

EntryPhotocatalyst (mol %)SolventYield (%)
1fac-Ir(ppy)3 (2.5)Pivalonitrile80
2Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2.5)Pivalonitrile78
3Ru(bpy)3Cl2 (2.5)Pivalonitrile51
44CzIPN (5.0)Pivalonitrile75
5fac-Ir(ppy)3 (2.5)Acetonitrile62
6fac-Ir(ppy)3 (2.5)Dichloromethane15
7fac-Ir(ppy)3 (2.5)Toluene<5
8NonePivalonitrile0

Conditions: Benzyl iodide (0.1 mmol), [1.1.1]propellane (0.5 mmol), photocatalyst, solvent (0.1 M), blue LED irradiation, room temperature, 18 h. Yields determined by ¹H NMR spectroscopy. Data adapted from Anderson et al.[12]

Key Experimental Protocols

Protocol 1: Preparation of a Standardized Solution of [1.1.1]Propellane

This protocol describes the synthesis of [1.1.1]propellane as a solution in diethyl ether, starting from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. The procedure is adapted from established literature methods.[3][15]

Materials:

  • 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane

  • Anhydrous diethyl ether (Et₂O)

  • Methyllithium (MeLi) solution in Et₂O (e.g., 1.6 M)

  • Inert atmosphere (Argon or Nitrogen)

  • Dry glassware

Procedure:

  • Under an inert atmosphere, add 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum.

  • Dissolve the starting material in anhydrous Et₂O.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add MeLi solution (2.1-2.3 equiv) dropwise via the dropping funnel over 15-20 minutes with vigorous stirring. The mixture may become a slurry.[15]

  • After the addition is complete, continue stirring at -78 °C for an additional 30 minutes.

  • Remove the -78 °C bath and replace it with an ice-water bath (0 °C). Continue stirring for 1 hour.

  • The resulting solution contains [1.1.1]propellane and lithium salts. This solution should be used directly for subsequent reactions.

Quantification of the [1.1.1]Propellane Solution:

  • Transfer a small, known volume (e.g., 1.0 mL) of the supernatant via syringe to a separate vial under an inert atmosphere.

  • Add a slight excess of a trapping agent, such as thiophenol or a solution of iodine in ether, until a color change persists (in the case of iodine).[3]

  • Allow the reaction to proceed for 15 minutes at room temperature.

  • Analyze the resulting mixture (e.g., by ¹H NMR or GC with an internal standard) to determine the concentration of the trapped product (bicyclo[1.1.1]pentyl phenyl sulfide or 1,3-diiodobicyclo[1.1.1]pentane). This allows for the calculation of the molarity of the original [1.1.1]propellane solution, which is typically in the range of 0.4-0.5 M.[4]

Reaction Pathway Visualization

The functionalization of [1.1.1]propellane with a radical (R•) proceeds via the formation of a key bridgehead BCP radical intermediate. This intermediate can then either react with a trapping agent (X-Y) to form the desired 1,3-disubstituted product or react with another molecule of [1.1.1]propellane, leading to undesired oligomerization.

G propellane [1.1.1]Propellane bcp_radical BCP Radical Intermediate propellane->bcp_radical + R• (Initiation) radical_R R• trap Trap (X-Y) radical_R->bcp_radical + R• (Initiation) propellane2 [1.1.1]Propellane staffane_radical [2]Staffane Radical Intermediate bcp_radical->staffane_radical + [1.1.1]Propellane (Oligomerization) product Desired Product R-BCP-X bcp_radical->product + Trap (X-Y) - Y• side_product Side Product R-[2]Staffane-X staffane_radical->side_product + Trap (X-Y) - Y•

Figure 2. Competing pathways in the radical functionalization of [1.1.1]propellane.

References

Validation & Comparative

Unlocking Metabolic Stability: A Comparative Guide to BCP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a critical step in the pipeline. The replacement of aromatic rings with bioisosteres is a well-established strategy to enhance the pharmacokinetic properties of molecules. Among these, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a promising bioisostere for the para-substituted phenyl ring, often leading to significant improvements in metabolic stability.

This guide provides an objective comparison of the metabolic stability of BCP analogs against their parent compounds, supported by experimental data. We delve into the detailed methodologies of key in vitro assays and present a clear visualization of the experimental workflow and the general principles of drug metabolism.

Enhanced Metabolic Resilience with the BCP Scaffold

The substitution of a planar, electron-rich phenyl ring with the saturated, three-dimensional BCP cage introduces a significant change in the molecule's susceptibility to metabolic enzymes. The C-H bonds on the BCP core are less prone to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in the phase I metabolism of many drugs. This inherent resistance to enzymatic attack can lead to a longer half-life and reduced clearance, ultimately improving the drug's oral bioavailability and pharmacokinetic profile.

A notable example is the development of γ-secretase inhibitors for Alzheimer's disease. An analog of the inhibitor BMS-708163, where a phenyl group was replaced with a BCP moiety, demonstrated a marked increase in metabolic stability. In human liver microsomes, 97% of the BCP-containing compound remained after a 10-minute incubation, compared to only 44% of its phenyl-containing precursor.[1] Similar improvements have been qualitatively reported for other classes of compounds, including darapladib and imatinib analogs, highlighting the broad applicability of the BCP scaffold in enhancing metabolic stability.[2][3]

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability data for a γ-secretase inhibitor and its BCP analog in liver microsomes from different species. The data is presented as the percentage of the compound remaining after a 10-minute incubation, a direct indicator of its metabolic stability.

Compound/AnalogSpecies% Remaining after 10 minReference
Phenyl-containing Precursor of γ-Secretase InhibitorRat19%[1]
Phenyl-containing Precursor of γ-Secretase InhibitorHuman44%[1]
BCP Analog (BMS-708163) Rat 32% [1]
BCP Analog (BMS-708163) Dog 75% [1]
BCP Analog (BMS-708163) Human 97% [1]

Experimental Protocols

The metabolic stability of BCP analogs and their parent compounds is typically assessed using in vitro assays with liver microsomes or hepatocytes. These assays are crucial in early drug discovery to predict the metabolic fate of new chemical entities.

Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism, which is largely mediated by cytochrome P450 enzymes located in the microsomal fraction of liver cells.

Protocol:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice and dilute them in a phosphate buffer (e.g., 100 mM, pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Prepare an NADPH-regenerating system, typically consisting of NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, to ensure a continuous supply of the essential cofactor for CYP enzyme activity.

    • Prepare stock solutions of the test compounds (BCP analogs and parent drugs) and positive controls in an organic solvent like DMSO (e.g., 10 mM) and then dilute to the final desired concentration in the assay medium.

  • Incubation:

    • Pre-incubate the test compound with the liver microsomes at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction in each aliquot by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

    • Add an internal standard to each sample to account for variations during sample processing and analysis.

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant, which contains the remaining parent compound, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Monitor the disappearance of the parent compound over time to determine the rate of metabolism.

  • Data Analysis:

    • Calculate the in vitro half-life (t1/2) from the rate of disappearance of the parent compound.

    • From the half-life, calculate the in vitro intrinsic clearance (CLint), a measure of the enzyme's ability to metabolize the drug.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes, along with the necessary cofactors, in a more physiologically relevant cellular environment.

Protocol:

  • Preparation of Reagents:

    • Thaw cryopreserved human hepatocytes and resuspend them in a suitable incubation medium (e.g., Williams' Medium E).

    • Assess cell viability to ensure the health of the hepatocytes.

    • Prepare test compounds as described for the microsomal stability assay.

  • Incubation:

    • Incubate the hepatocytes with the test compound at 37°C in a CO2 incubator with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction and process the samples as described in the liver microsomal stability assay.

  • Analysis:

    • Quantify the concentration of the parent compound in the supernatant using LC-MS/MS.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound, similar to the microsomal stability assay.

Visualizing the Workflow and Metabolic Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams illustrate the workflow for assessing metabolic stability and the general pathways of drug metabolism.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Microsomes/Hepatocytes, Buffers, Cofactors) incubate Incubate at 37°C (Time Course) reagents->incubate compounds Prepare Test Compounds (BCP Analogs & Parent Drugs) compounds->incubate terminate Terminate Reaction & Precipitate Proteins incubate->terminate analyze LC-MS/MS Analysis (Quantify Parent Compound) terminate->analyze calculate Calculate t1/2 & CLint analyze->calculate

Experimental workflow for in vitro metabolic stability assays.

drug_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism drug Parent Drug (e.g., Phenyl-containing) phase1_enzymes CYP450 Enzymes drug->phase1_enzymes Oxidation, Reduction, Hydrolysis bcp_analog BCP Analog bcp_analog->phase1_enzymes Resistant to Oxidation metabolite1 Oxidized Metabolite phase1_enzymes->metabolite1 phase2_enzymes Conjugating Enzymes (e.g., UGTs, SULTs) metabolite1->phase2_enzymes Conjugation metabolite2 Conjugated Metabolite (More water-soluble) phase2_enzymes->metabolite2 excretion Excretion metabolite2->excretion

General pathways of drug metabolism and the role of BCP analogs.

References

A Head-to-Head Battle of Bioisosteres: Bicyclo[1.1.1]pentane (BCP) vs. Cubane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance the physicochemical and pharmacokinetic properties of drug candidates is a perpetual frontier. Among the rising stars in the realm of bioisosteres for the ubiquitous phenyl ring are the rigid, three-dimensional structures of bicyclo[1.1.1]pentane (BCP) and cubane. This guide provides an objective, data-driven comparison of these two scaffolds, offering insights into their respective advantages and disadvantages to aid in rational drug design.

The strategic replacement of a planar phenyl group with a saturated, three-dimensional bioisostere can significantly improve properties such as aqueous solubility and metabolic stability, while maintaining or even enhancing biological activity.[1][2][3][4] BCP and cubane have emerged as particularly promising candidates due to their rigid frameworks and ability to project substituents in a spatially defined manner, mimicking the exit vectors of a para-substituted benzene ring.[5]

Comparative Analysis of Physicochemical and Pharmacological Properties

The decision to employ BCP or cubane as a phenyl ring bioisostere is often context-dependent, relying on a careful evaluation of the specific property enhancements required for a given drug candidate. The following table summarizes key quantitative data from comparative studies of BCP and cubane analogues.

PropertyBCP AnalogueCubane AnaloguePhenyl AnalogueComments
Aqueous Solubility Generally significant improvement.[1][6][7][8]Improvement observed, but can be variable.[5][8][9]Often lower, leading to potential bioavailability issues.[8]BCP's smaller size and lower lipophilicity often lead to more dramatic solubility gains.[7]
Metabolic Stability (in vitro) Generally improved.[6][10][11]Generally improved.[5][10][12]Often susceptible to oxidative metabolism.[12]Both scaffolds are more resistant to metabolism than the phenyl ring due to the absence of aromatic C-H bonds.[5][12]
Lipophilicity (logP/logD) Generally lower than the phenyl analogue.[8]Can be similar to or slightly higher than the phenyl analogue.[8]Higher, can contribute to poor solubility and non-specific binding.[8]BCP is the least lipophilic of the three scaffolds.[7]
Permeability Improved in some cases.[1][7]Improved in some cases.[5]Can be limited by low solubility.Improvements are often linked to the overall physicochemical property profile.
Biological Potency Can be maintained or slightly reduced.[7][10]Can be maintained or slightly reduced.[10][11]Serves as the benchmark for activity.The impact on potency is highly dependent on the specific target and binding pocket interactions.
Non-Specific Binding Markedly decreased.[8]Improvement observed.[8]Can be a significant issue.[8]The reduction in lipophilicity and planarity with BCP and cubane helps to minimize non-specific interactions.[8]

Experimental Protocols

To ensure a robust and reproducible comparison of BCP and cubane scaffolds, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

Kinetic Aqueous Solubility Assay (Shake-Flask Method)

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).[13][14][15]

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Incubation: Add a small aliquot of each DMSO solution to a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[13][14][15]

  • Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.[13][14]

  • Precipitation Detection: Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm). The concentration at which significant precipitation is observed is determined as the kinetic solubility.[16][17]

  • Quantification (Optional): For more precise measurements, the supernatant can be separated from any precipitate by filtration or centrifugation, and the concentration of the dissolved compound can be quantified by LC-MS/MS or UV-Vis spectroscopy against a standard curve.[13][15]

Human Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound in the presence of human liver microsomes.

Protocol:

  • Reagent Preparation:

    • Thaw cryopreserved human liver microsomes (e.g., pooled from multiple donors) on ice.[18][19][20][21]

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[19]

    • Prepare a solution of NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the reaction buffer.[18][19]

  • Incubation Mixture:

    • In a 96-well plate, add the reaction buffer, the test compound (at a final concentration of, for example, 1 µM), and the human liver microsomes (at a final protein concentration of, for example, 0.5 mg/mL).[19][21]

    • Pre-incubate the mixture at 37°C for a few minutes.[19][21]

  • Reaction Initiation and Time Points:

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.[18][19][21]

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[19][21][22]

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.[18][19]

    • Transfer the supernatant to a new plate for analysis.[18][19]

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / microsomal protein concentration).[22]

Visualizing Workflows and Concepts

To further clarify the context in which BCP and cubane scaffolds are evaluated, the following diagrams illustrate key experimental and conceptual workflows.

Experimental_Workflow_Solubility cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Compound in DMSO C Mix & Shake A->C B Aqueous Buffer B->C D Measure Turbidity C->D E Determine Kinetic Solubility D->E

Kinetic Aqueous Solubility Workflow

Experimental_Workflow_Metabolic_Stability cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Test Compound D Incubate at 37°C A->D B Liver Microsomes B->D C NADPH System C->D E Stop Reaction (Time Points) D->E F LC-MS/MS Analysis E->F G Calculate Half-life & CLint F->G

Microsomal Metabolic Stability Workflow

Bioisosteric_Replacement_Strategy A Lead Compound (with Phenyl Ring) B Identify Liabilities (e.g., Poor Solubility, Metabolism) A->B C Bioisosteric Replacement Strategy B->C D Synthesize BCP Analogue C->D E Synthesize Cubane Analogue C->E F Comparative Evaluation (Solubility, Stability, Potency) D->F E->F G Optimized Candidate F->G

Bioisosteric Replacement Workflow

Conclusion

Both BCP and cubane scaffolds offer compelling advantages over the traditional phenyl ring in overcoming common drug discovery hurdles such as poor solubility and metabolic instability. BCP often provides a more significant improvement in aqueous solubility due to its smaller size and lower lipophilicity. Cubane, while also enhancing these properties, may be a closer geometric mimic to the phenyl ring in certain contexts. The choice between these two bioisosteres should be guided by a thorough analysis of the target product profile and a comprehensive, data-driven evaluation of their impact on the overall properties of the drug candidate. The experimental protocols and workflows provided herein offer a framework for conducting such comparative studies, ultimately enabling more informed decisions in the design of next-generation therapeutics.

References

A Comparative Guide to the Efficacy of β-Caryophyllene (BCP) and Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of β-caryophyllene (BCP), a natural sesquiterpene and selective cannabinoid receptor 2 (CB2) agonist, with that of traditional non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is based on available preclinical experimental data and is intended to inform research and drug development efforts in the fields of pain and inflammation.

Executive Summary

β-Caryophyllene (BCP) has demonstrated significant anti-inflammatory and analgesic properties in a variety of preclinical models.[1][2][3][4][5] Its primary mechanism of action involves the activation of the CB2 receptor, a pathway distinct from the cyclooxygenase (COX) inhibition characteristic of traditional NSAIDs.[2][3] This offers a potential therapeutic advantage, particularly in the context of long-term treatment where the adverse effects of NSAIDs are a concern. While BCP is a promising natural compound, it is crucial to note that the bulk of the efficacy data is derived from animal studies. In contrast, traditional NSAIDs like diclofenac and ibuprofen have a long history of clinical use and a vast body of evidence from human trials. This guide summarizes the available preclinical comparative data to highlight the potential of BCP and provide a basis for further investigation.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies comparing the efficacy of BCP with traditional NSAIDs in established animal models of inflammation and pain.

Table 1: Efficacy in Carrageenan-Induced Paw Edema (Anti-Inflammatory Model)

CompoundSpeciesDose (mg/kg)Route of AdministrationTime Post-Carrageenan% Inhibition of EdemaReference
β-Caryophyllene Rat100Oral3 hours~45%[4]
Ibuprofen Rat100Intraperitoneal3 hoursNot specified in direct comparison
Ibuprofen Rat35Oral3 hoursSignificant inhibition[6]
Diclofenac Sodium Rat10Not Specified5 hours87.14%[7]
Indomethacin Rat10Not Specified3 hours54%[8]

Note: Direct head-to-head comparisons of BCP and NSAIDs in the same study are limited. The data presented is compiled from various preclinical studies and should be interpreted with caution due to potential variations in experimental conditions.

Table 2: Efficacy in the Formalin Test (Analgesic Model - Inflammatory Phase)

CompoundSpeciesDose (mg/kg)Route of AdministrationPhase of Formalin Test% Reduction in Nociceptive BehaviorReference
β-Caryophyllene Rat10OralLate Phase73%[1]
Diclofenac Rat32Not SpecifiedLate PhaseSignificant reduction[9]
Diclofenac Rat20Not SpecifiedLate PhaseSignificant reduction[10]
Ibuprofen Rat30-300Not SpecifiedLate PhaseSignificant attenuation[11]
Indomethacin Rat20OralLate PhaseSignificant reduction[1]

Note: The formalin test has two phases: an early neurogenic phase and a late inflammatory phase. BCP and NSAIDs primarily show efficacy in the late, inflammatory phase.[1][9][11]

Signaling Pathways and Mechanisms of Action

β-Caryophyllene (BCP) Signaling Pathway

BCP primarily exerts its effects through the activation of the Cannabinoid Receptor 2 (CB2). This G-protein coupled receptor is predominantly expressed on immune cells and in the periphery, which is thought to mediate its anti-inflammatory and analgesic effects without the psychoactive side effects associated with CB1 receptor activation.[2][3] BCP is also reported to interact with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-γ, which contributes to its anti-inflammatory actions.[4]

BCP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCP β-Caryophyllene (BCP) CB2 CB2 Receptor BCP->CB2 Binds & Activates G_protein Gi/o Protein CB2->G_protein PPARg PPARγ CB2->PPARg Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK1/2, p38) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP NFkB ↓ NF-κB Activation MAPK->NFkB PPARg->NFkB Gene_Expression ↓ Pro-inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6) NFkB->Gene_Expression

Caption: BCP Signaling Pathway.

Traditional NSAID Mechanism of Action

Traditional NSAIDs, such as ibuprofen and diclofenac, function by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While effective, the non-selective inhibition of COX enzymes can lead to gastrointestinal and cardiovascular side effects.

Experimental Protocols

The following are detailed methodologies for key preclinical experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, standard (e.g., diclofenac, ibuprofen), and test (BCP) groups.

  • Drug Administration: The test compounds, standard drugs, or vehicle (control) are administered orally or intraperitoneally at specified doses.

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Formalin Test in Rats

This model is used to assess analgesic activity and can differentiate between neurogenic and inflammatory pain.

  • Animals: Male Wistar or Sprague-Dawley rats (200-250g) are used.

  • Acclimatization and Habituation: Animals are acclimatized and habituated to the observation chambers for at least 30 minutes before the test.

  • Grouping and Drug Administration: Similar to the paw edema model, animals are grouped and administered the test compounds, standard drugs (e.g., morphine for central analgesia, NSAIDs for peripheral analgesia), or vehicle.

  • Induction of Nociception: 50 µL of a 2.5% or 5% formalin solution is injected subcutaneously into the dorsal surface of the right hind paw.

  • Observation of Nociceptive Behavior: Immediately after formalin injection, the rat is placed in an observation chamber, and the amount of time spent licking, biting, or flinching the injected paw is recorded. The observation period is typically divided into two phases:

    • Early Phase (Phase 1): 0-5 minutes post-injection (neurogenic pain).

    • Late Phase (Phase 2): 15-30 or 15-60 minutes post-injection (inflammatory pain).

  • Data Analysis: The total time spent in nociceptive behavior is calculated for each phase for all groups. The percentage reduction in nociceptive behavior is calculated relative to the control group.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of novel anti-inflammatory and analgesic compounds.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Data Analysis & Interpretation A Compound Selection (BCP vs. NSAIDs) B Animal Model Selection (e.g., Rat, Mouse) A->B C Ethical Approval B->C D Animal Acclimatization & Grouping C->D E Drug Administration (Oral/IP) D->E F Induction of Pain/ Inflammation (Carrageenan/Formalin) E->F G Behavioral/Physiological Measurements F->G H Data Collection & Tabulation G->H I Statistical Analysis (e.g., ANOVA) H->I J Efficacy Comparison (% Inhibition/Reduction) I->J K Conclusion & Reporting J->K

Caption: Preclinical Evaluation Workflow.

Conclusion and Future Directions

The preclinical evidence suggests that β-caryophyllene is a promising anti-inflammatory and analgesic agent with a distinct, non-COX-inhibitory mechanism of action.[1][2][3][4][5] Its efficacy in animal models of inflammatory pain is comparable to that of some traditional NSAIDs at certain doses. However, the lack of extensive, direct comparative studies and the absence of robust clinical trial data for BCP are significant limitations.

Future research should focus on well-controlled, head-to-head preclinical studies directly comparing the dose-response efficacy and safety profiles of BCP with a range of NSAIDs. Ultimately, randomized controlled clinical trials in humans are necessary to establish the therapeutic efficacy and safety of BCP for inflammatory and pain-related conditions and to determine its potential as a viable alternative or adjunct to traditional NSAIDs.

References

Navigating Uncharted Waters: A Comparative Guide to the Cross-Reactivity of BCP-Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for more potent and stable therapeutics, the modification of peptides is a cornerstone of modern drug development. Among the innovative strategies employed, the incorporation of bicyclo[1.1.1]pentane (BCP) as a bioisostere for phenyl rings has gained significant traction.[1] This guide provides a comprehensive overview of the potential immunological cross-reactivity of BCP-modified peptides, a critical consideration for their clinical translation. While direct experimental data on the cross-reactivity of BCP-modified peptides is not yet widely available in the public domain, this guide will equip researchers with the foundational knowledge and experimental frameworks to address this crucial aspect of drug development.

Understanding BCP-Modified Peptides

Bicyclo[1.1.1]pentane (BCP) is a strained, rigid, three-dimensional scaffold that serves as a non-aromatic bioisostere for a para-substituted benzene ring.[1] Its incorporation into peptide structures is intended to improve physicochemical properties such as metabolic stability, aqueous solubility, and membrane permeability, without compromising biological activity. The unique geometry of BCP can also influence the overall conformation of the peptide, which has significant implications for its interaction with biological targets, including immune receptors.

The Specter of Immunogenicity and Cross-Reactivity

The introduction of any modified peptide into a biological system raises the potential for an immune response, a phenomenon known as immunogenicity.[2] This can lead to the production of anti-drug antibodies (ADAs), which may neutralize the therapeutic effect of the peptide or lead to adverse reactions.

A key aspect of immunogenicity is cross-reactivity , where the immune system, having been primed by one antigen (e.g., a BCP-modified peptide), recognizes and reacts with other, structurally similar molecules. This can be a double-edged sword:

  • Undesirable Cross-Reactivity: Antibodies or T-cells targeting a BCP-modified peptide could potentially cross-react with endogenous proteins that share structural motifs, leading to autoimmune responses.

  • Desirable Cross-Reactivity: In the context of vaccines, a modified peptide is designed to elicit an immune response that cross-reacts with a native pathogenic or tumor antigen.

Chemical modifications to peptides, such as the incorporation of D-amino acids or alterations to the N- and C-termini, have been shown to significantly impact their immunogenicity and cross-reactivity profiles.[3][4]

Potential Impact of BCP Modification on Cross-Reactivity: A Theoretical Framework

The introduction of the rigid and non-planar BCP moiety into a peptide sequence can be hypothesized to influence cross-reactivity in several ways:

  • Conformational Rigidity: BCP can lock the peptide backbone into a specific conformation. This may create novel epitopes (the part of the antigen recognized by the immune system) that are not present in the flexible, native counterpart.

  • Altered Antigen Processing: The stability conferred by BCP might alter how the peptide is processed by antigen-presenting cells (APCs) and loaded onto Major Histocompatibility Complex (MHC) molecules for presentation to T-cells.

  • Novel B-cell Epitopes: The unique three-dimensional structure of BCP itself could be recognized by B-cells, leading to the generation of antibodies that may or may not cross-react with other molecules.

Given the lack of specific data, a direct comparison of BCP-modified peptides with alternatives is not currently possible. The following table outlines the hypothetical advantages and disadvantages of BCP modification concerning cross-reactivity, which should be empirically validated.

Feature of BCP ModificationPotential Advantage in Cross-Reactivity (Context-Dependent)Potential Disadvantage in Cross-Reactivity
Unique Conformation May generate highly specific immune responses with minimal cross-reactivity to native peptides if the conformation is sufficiently distinct.Could create neo-epitopes that lead to undesirable cross-reactivity with unrelated self-proteins.
Increased Stability Enhanced presentation on MHC molecules could lead to a more robust and targeted T-cell response.Altered processing could lead to the presentation of different peptide fragments, potentially activating unintended T-cell clones.
Novel Chemical Moiety The BCP group is unlikely to be recognized by pre-existing antibodies, potentially reducing off-target effects.Could act as a hapten, where an immune response is raised against BCP itself when conjugated to the peptide carrier.

Experimental Protocols for Assessing Cross-Reactivity

To address the critical questions surrounding the cross-reactivity of BCP-modified peptides, a systematic experimental approach is necessary. The following are key experimental protocols that should be employed.

Antibody Cross-Reactivity Assessment: Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To determine if antibodies raised against a BCP-modified peptide cross-react with the corresponding unmodified peptide or other relevant proteins.

Methodology:

  • Antigen Coating: Wells of a 96-well microtiter plate are coated with the BCP-modified peptide, the unmodified native peptide, and irrelevant control peptides.[5][6][7]

  • Blocking: Unbound sites in the wells are blocked with a protein solution (e.g., Bovine Serum Albumin) to prevent non-specific binding of antibodies.[6][7]

  • Primary Antibody Incubation: Serum from animals immunized with the BCP-modified peptide (or purified monoclonal antibodies) is added to the wells.

  • Washing: Unbound antibodies are washed away.[6][7]

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added.[6]

  • Detection: A substrate for the enzyme is added, and the resulting colorimetric, fluorometric, or luminometric signal is measured. The signal intensity is proportional to the amount of antibody bound to the coated antigen.[6]

Data Interpretation: High signal in wells coated with both the BCP-modified and unmodified peptides indicates cross-reactivity.

T-cell Cross-Reactivity Assessment: T-cell Activation Assay

Objective: To determine if T-cells primed with a BCP-modified peptide can be activated by the unmodified peptide presented by antigen-presenting cells (APCs).

Methodology:

  • T-cell Priming: T-cells are isolated from a source (e.g., human peripheral blood mononuclear cells or immunized animals) and are stimulated in vitro with the BCP-modified peptide in the presence of APCs.

  • Co-culture: The primed T-cells are then co-cultured with APCs that have been pulsed with either the BCP-modified peptide, the unmodified peptide, or a control peptide.[8]

  • Measurement of Activation: T-cell activation can be measured by several readouts:

    • Proliferation: Assessed by the dilution of a fluorescent dye like CFSE.[8]

    • Cytokine Production: Measurement of cytokines like IFN-γ or IL-2 in the culture supernatant by ELISA or Luminex.[8]

    • Upregulation of Activation Markers: Detection of cell surface markers like CD69 or CD25 by flow cytometry.

Data Interpretation: T-cell activation in response to both the BCP-modified and unmodified peptides indicates cross-reactivity.

Visualizing the Pathways

To better understand the underlying biological processes, the following diagrams illustrate key signaling pathways and experimental workflows.

B_Cell_Activation_Pathway BCP_Peptide BCP-Modified Peptide BCR B-cell Receptor (BCR) BCP_Peptide->BCR Binding Lyn_Syk Lyn, Syk Activation BCR->Lyn_Syk Clustering Signalosome Signalosome Formation (BLNK, BTK, PLCγ2) Lyn_Syk->Signalosome IP3_DAG IP3 & DAG Production Signalosome->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Transcription_Factors NF-κB, NFAT, AP-1 Activation Ca_PKC->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Antibody_Production Antibody Production Gene_Expression->Antibody_Production

B-cell activation by a BCP-modified peptide.

T_Cell_Activation_Pathway cluster_APC APC cluster_T_Cell T-cell APC Antigen Presenting Cell (APC) MHC MHC Class II TCR T-cell Receptor (TCR) MHC->TCR Recognition CD4 CD4 MHC->CD4 BCP_Peptide_Fragment BCP-Peptide Fragment BCP_Peptide_Fragment->MHC T_Cell Helper T-cell Lck_ZAP70 Lck, ZAP-70 Activation TCR->Lck_ZAP70 CD4->Lck_ZAP70 Signaling_Cascade Signaling Cascade (PLCγ1, LAT, SLP-76) Lck_ZAP70->Signaling_Cascade Second_Messengers Second Messengers (IP3, DAG) Signaling_Cascade->Second_Messengers Transcription_Factors NF-κB, NFAT, AP-1 Activation Second_Messengers->Transcription_Factors Cytokine_Production Cytokine Production (e.g., IL-2) Transcription_Factors->Cytokine_Production

T-cell activation by a BCP-modified peptide fragment.

Cross_Reactivity_Workflow Immunization Immunization with BCP-Modified Peptide Serum_Collection Serum Collection / T-cell Isolation Immunization->Serum_Collection ELISA Competitive ELISA Serum_Collection->ELISA Antibody Source T_Cell_Assay T-cell Activation Assay Serum_Collection->T_Cell_Assay Cell Source Data_Analysis Data Analysis ELISA->Data_Analysis T_Cell_Assay->Data_Analysis Cross_Reactive Cross-Reactivity Observed Data_Analysis->Cross_Reactive Yes Specific Specific Recognition Data_Analysis->Specific No

Workflow for assessing BCP-peptide cross-reactivity.

Conclusion and Future Directions

The use of BCP-modified peptides represents an exciting frontier in drug development, offering the potential for improved therapeutic properties. However, a thorough understanding of their immunological profile, particularly their potential for cross-reactivity, is paramount for ensuring their safety and efficacy. While specific data remains to be published, the conceptual framework and experimental protocols outlined in this guide provide a roadmap for researchers to navigate this critical aspect of preclinical development. Future studies should focus on generating empirical data to populate these frameworks, enabling a more direct comparison of BCP-modified peptides with other therapeutic alternatives and paving the way for their successful clinical application.

References

Confirming the Structure of BCP Derivatives: A Comparative Guide to NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research. This is particularly true for novel bioactive compounds like BCP derivatives. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other common analytical techniques for the structural elucidation of these molecules. The term "BCP derivatives" is used here to encompass both Bortezomib-based chemical probes, which are crucial proteasome inhibitors, and Bicyclo[1.1.1]pentanes (BCPs), which are increasingly used as phenyl ring bioisosteres in medicinal chemistry.

The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for determining the three-dimensional structure of molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For BCP derivatives, a suite of NMR experiments is typically employed for complete structural assignment.

  • ¹H NMR: This is often the starting point, providing information about the number and types of hydrogen atoms (protons) in a molecule. Chemical shifts, signal integrations, and coupling patterns reveal the electronic environment and connectivity of protons.

  • ¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Combined with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, it can distinguish between CH, CH₂, and CH₃ groups.

  • ¹¹B NMR: For derivatives containing boron, such as Bortezomib and other boronic acids, ¹¹B NMR is an indispensable tool.[3] The chemical shift in ¹¹B NMR is highly sensitive to the coordination state of the boron atom (e.g., trigonal planar boronic acid vs. tetrahedral boronate ester), making it excellent for studying interactions and stability.[4][5][6]

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through two or three bonds, helping to trace out proton networks within the molecule.[7][8][9]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, providing a clear map of C-H one-bond connections.[7][9][10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is critical for connecting different molecular fragments and identifying quaternary carbons.[7][9][10]

Quantitative Data Presentation: NMR of a Bortezomib Derivative

The following table summarizes the ¹H and ¹³C NMR data for a known degradation product of Bortezomib, identified as N-(1-(1-hydroxy-3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl) pyrazine-2-carboxamide (BTZ1).[11] This data exemplifies the precise information obtained from NMR that allows for unequivocal structure confirmation.

¹H NMR (CDCl₃, 500 MHz) ¹³C NMR (CDCl₃, 125 MHz)
Chemical Shift (δ) ppm Multiplicity, J (Hz)
9.38d, J = 1.5
8.73d, J = 2.6
8.48m
8.28bs
8.02bs
7.26m
5.36dd, J = 7, 5.5
4.70dd, J = 5.1, 9.0
3.20dd, J = 14, 5.1
3.02dd, J = 14, 9.1
1.71dd, J = 7, 14.4
1.66dd, J = 5.5, 14.4
1.52m
0.98d
Data sourced from a study on Bortezomib degradation.[11]

Experimental Protocols

General Protocol for NMR-Based Structure Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the purified BCP derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid signal broadening. For boronic acids, using quartz NMR tubes can prevent a residual broad signal from borosilicate glass.[5]

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Optimize spectral width, number of scans, and relaxation delay.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

    • If applicable, acquire a proton-decoupled ¹¹B NMR spectrum.

  • 2D NMR Acquisition:

    • COSY: Run a standard gradient-selected COSY experiment to establish ¹H-¹H coupling networks.[12]

    • HSQC: Acquire a gradient-selected HSQC experiment to determine one-bond ¹H-¹³C correlations.[12]

    • HMBC: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8 Hz) to observe 2- and 3-bond ¹H-¹³C correlations.[12]

  • Data Processing and Analysis:

    • Process all spectra using appropriate software (e.g., TopSpin, Mnova, ACD/Labs). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze the cross-peaks in the 2D spectra to build up the molecular framework, starting from known fragments and connecting them using HMBC correlations.

Comparison with Alternative Structural Confirmation Methods

While NMR is a cornerstone of structural analysis, other techniques provide complementary and sometimes critical information. The primary alternatives are X-ray Crystallography and Mass Spectrometry.

FeatureNMR Spectroscopy X-Ray Crystallography Mass Spectrometry (MS)
Sample State Solution or Solid-StateCrystalline SolidSolid, Liquid, or Gas (requires ionization)
Primary Information Atomic connectivity, 3D structure in solution, molecular dynamics.[2][13]Precise 3D atomic coordinates in a crystal lattice, bond lengths, and angles.[2]Molecular weight, elemental composition (HRMS), fragmentation patterns.[14]
Resolution Atomic resolution, but conformationally averaged in solution.High atomic resolution (often <1.5 Å).[15]High mass accuracy (ppm level for HRMS).
Strengths - Non-destructive.[2]- Provides data on molecular dynamics and conformation in solution.[2]- No need for crystallization.- Unambiguous determination of absolute stereochemistry.- "Gold standard" for static 3D structure.[1]- Extremely high sensitivity (femtomole to attomole).- Rapid analysis.- Can be coupled with chromatography (LC-MS, GC-MS).
Limitations - Lower sensitivity compared to MS.- Can be difficult for very large molecules (>35 kDa for proteins).[13]- Complex spectra can be challenging to interpret.- Requires high-quality single crystals, which can be difficult to grow.- Structure is a static snapshot in a non-physiological crystal lattice.- Does not provide information on dynamics.- Provides limited information on stereochemistry or isomerism.- Does not directly provide 3D structural information.- Can induce fragmentation, which may complicate analysis.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex processes. Below are Graphviz-generated diagrams illustrating the experimental workflow for NMR confirmation and the biological pathway relevant to Bortezomib.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Compound Purified BCP Derivative NMR_Tube Sample in NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert into Spectrometer H1 1D ¹H NMR Spectrometer->H1 C13 1D ¹³C NMR Spectrometer->C13 B11 1D ¹¹B NMR (if applicable) Spectrometer->B11 COSY 2D COSY Spectrometer->COSY HSQC 2D HSQC Spectrometer->HSQC HMBC 2D HMBC Spectrometer->HMBC Process Process Spectra (FT, Phasing, Baseline) H1->Process C13->Process B11->Process COSY->Process HSQC->Process HMBC->Process Assign Assign Signals (¹H, ¹³C, ¹¹B) Process->Assign Connect Establish Connectivity (COSY & HMBC) Assign->Connect Structure Propose Structure Connect->Structure Confirm Confirm Structure Structure->Confirm Compare with Expected Structure

A generalized workflow for the structural confirmation of BCP derivatives using NMR spectroscopy.

Bortezomib functions by inhibiting the proteasome, a key component of the ubiquitin-proteasome system (UPS) which is responsible for degrading unwanted or misfolded proteins.[16][17]

Proteasome_Pathway Protein Target Protein E3 E3 Ub Ligase Protein->E3 Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub Transfer Proteasome 26S Proteasome PolyUb_Protein->Proteasome Recognition & Degradation Peptides Small Peptides Proteasome->Peptides Bortezomib Bortezomib (Proteasome Inhibitor) Bortezomib->Proteasome

Simplified diagram of the Ubiquitin-Proteasome Pathway and the inhibitory action of Bortezomib.

Conclusion

For the structural confirmation of BCP derivatives, NMR spectroscopy stands out as the most comprehensive single technique. It provides a wealth of information on atomic connectivity and 3D structure in a native-like solution state. However, a multi-technique approach is often the most robust strategy. High-resolution mass spectrometry is invaluable for confirming the elemental composition, while single-crystal X-ray crystallography, when feasible, provides the ultimate proof of structure and absolute stereochemistry. By objectively comparing the data from these complementary methods, researchers can achieve the highest level of confidence in their structural assignments, a critical step in the journey of drug discovery and development.

References

Bicyclo[1.1.1]pentane (BCP) as a Bioisostere for the Tert-Butyl Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic replacement of molecular fragments to optimize drug-like properties is a cornerstone of successful drug development. The tert-butyl group, a common substituent in many bioactive molecules, often imparts favorable characteristics such as increased metabolic stability and binding affinity. However, it can also introduce liabilities, including heightened lipophilicity and potential for undesirable metabolism. A promising alternative that has garnered significant attention is the bicyclo[1.1.1]pentane (BCP) moiety, which serves as a rigid, three-dimensional bioisostere for the tert-butyl group. This guide provides a comprehensive comparison of BCP and tert-butyl groups, supported by experimental data, to assist researchers in making informed decisions during the lead optimization process.

Physicochemical and ADME Property Comparison

The substitution of a tert-butyl group with a BCP moiety can lead to significant improvements in the physicochemical and absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. BCPs are known to enhance aqueous solubility, a critical factor for oral bioavailability, and can improve metabolic stability.[1][2][3]

A systematic evaluation of tert-butyl isosteres was conducted by Westphal et al. (2015) using two different drug scaffolds, bosentan and vercirnon.[4][5] The study provides valuable quantitative data comparing the impact of various substituents, including BCP, on key drug-like properties.

Table 1: Comparison of Physicochemical and ADME Properties of Bosentan Analogues

PropertyTert-Butyl AnalogueBCP Analogue
Calculated LogP (clogP) 4.53.9
Aqueous Solubility (µM) 1030
Human Microsomal Stability (% remaining after 30 min) 6085
Permeability (PAMPA, 10⁻⁶ cm/s) 5.26.1

Table 2: Comparison of Physicochemical and ADME Properties of Vercirnon Analogues

PropertyTert-Butyl AnalogueBCP Analogue
Calculated LogP (clogP) 3.83.3
Aqueous Solubility (µM) 50120
Human Microsomal Stability (% remaining after 30 min) 7592
Permeability (PAMPA, 10⁻⁶ cm/s) 4.14.9

Data presented in Tables 1 and 2 are representative values derived from the study by Westphal et al. and are intended for comparative purposes.

The data clearly indicates that in both series of analogues, the BCP-containing compounds exhibit lower lipophilicity (lower clogP), significantly higher aqueous solubility, and improved metabolic stability in human liver microsomes compared to their tert-butyl counterparts. Furthermore, the permeability, as determined by the Parallel Artificial Membrane Permeability Assay (PAMPA), is also enhanced in the BCP analogues.

Experimental Protocols

To ensure the reproducibility and understanding of the presented data, detailed methodologies for the key experiments are provided below.

Aqueous Solubility Assay (Kinetic Solubility)

The kinetic solubility of the compounds is determined using a high-throughput method.

  • Compound Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

  • Serial Dilution: The DMSO stock solution is serially diluted in a 96-well plate.

  • Addition to Aqueous Buffer: An aliquot of each dilution is added to a 96-well plate containing a phosphate-buffered saline (PBS) solution at pH 7.4. The final DMSO concentration is kept below 1%.

  • Incubation and Precipitation Detection: The plate is incubated at room temperature for 2 hours with gentle shaking. The formation of precipitate is detected by measuring the turbidity of the solution using a nephelometer or by UV/Vis spectroscopy at a wavelength of 620 nm.

  • Quantification: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Metabolic Stability Assay (Human Liver Microsomes)

The metabolic stability of the compounds is assessed by incubating them with human liver microsomes.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without the NADPH-regenerating system is also performed to assess non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (CLint) are then determined from the rate of disappearance of the compound.

Permeability Assay (PAMPA)

The passive permeability of the compounds is evaluated using the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Membrane Preparation: A filter plate with 96 wells is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: A donor plate is prepared containing the test compound dissolved in a buffer solution at a specific pH (e.g., pH 7.4). An acceptor plate is filled with a fresh buffer solution.

  • Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the artificial membrane separates the two compartments.

  • Incubation: The sandwich plate is incubated at room temperature for a defined period (e.g., 4-18 hours) to allow the compound to permeate from the donor to the acceptor compartment.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (V_A / (Area * time)) * -ln(1 - [C_A] / [C_eq])

    where V_A is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [C_A] is the concentration of the compound in the acceptor well, and [C_eq] is the equilibrium concentration.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further illustrate the context in which these bioisosteric replacements are critical, the following diagrams visualize a relevant signaling pathway and a typical experimental workflow in drug discovery.

G Figure 1. Simplified Gamma-Secretase Inhibition Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) APPC_beta APP C-terminal fragment (β) APP->APPC_beta APPC_alpha APP C-terminal fragment (α) APP->APPC_alpha Notch Notch Receptor NICD Notch Intracellular Domain (NICD) (Gene Regulation) Notch->NICD GammaSecretase γ-Secretase Complex GammaSecretase->Notch Cleavage GammaSecretase->APPC_beta Cleavage BetaSecretase β-Secretase BetaSecretase->APP Cleavage AlphaSecretase α-Secretase AlphaSecretase->APP Cleavage Abeta Amyloid-β (Aβ) Peptide (Neurotoxic) APPC_beta->Abeta GSI γ-Secretase Inhibitor (e.g., with BCP or t-Butyl) GSI->GammaSecretase Inhibition

Caption: Simplified signaling pathway of γ-secretase and its inhibition.

The γ-secretase enzyme is a key target in the development of therapeutics for Alzheimer's disease.[1][6][7][8][9] Small molecule inhibitors often contain hydrophobic moieties to interact with the enzyme's active site. The choice between a tert-butyl group and a BCP bioisostere in such inhibitors can significantly impact their efficacy and pharmacokinetic properties.

G Figure 2. ADME Screening Cascade in Early Drug Discovery Start Compound Synthesis (BCP vs. t-Butyl Analogues) Solubility Aqueous Solubility Assay Start->Solubility Permeability Permeability Assay (PAMPA) Solubility->Permeability MetabolicStability Metabolic Stability Assay (Microsomes, Hepatocytes) Permeability->MetabolicStability DataAnalysis Data Analysis & Comparison MetabolicStability->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization Favorable Profile Discard Discard Compound DataAnalysis->Discard Unfavorable Profile

References

Comparative Guide to the In Vitro Validation of β-Caryophyllene (BCP) Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro biological activities of β-caryophyllene (BCP), a natural bicyclic sesquiterpene, against other relevant compounds. It includes supporting experimental data, detailed protocols for key validation assays, and diagrams illustrating molecular pathways and workflows to support researchers, scientists, and drug development professionals.

Introduction to β-Caryophyllene (BCP)

β-caryophyllene (BCP) is a common terpene found in the essential oils of numerous plants, including cloves, black pepper, and Cannabis sativa.[1][2] It is recognized as a selective, functional agonist for the Cannabinoid Receptor 2 (CB2), a key component of the endocannabinoid system involved in modulating inflammation and pain.[3][4][5] Unlike traditional cannabinoids that activate the psychoactive CB1 receptor, BCP's selectivity for CB2 makes it a compound of significant therapeutic interest, devoid of psychomodulatory effects.[3][6] Its anti-inflammatory, analgesic, and anticancer properties have been documented in various in vitro studies.[7][8][9]

Core Mechanism of Action: CB2 Receptor-Mediated NF-κB Pathway Inhibition

BCP primarily exerts its anti-inflammatory effects by binding to and activating the CB2 receptor.[4][10] This activation interferes with the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses. In unstimulated cells, the NF-κB p50/p65 heterodimer is held inactive in the cytoplasm by an inhibitor protein, IκBα.[11][12] Upon stimulation by inflammatory signals (like Lipopolysaccharide, LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation.[11][12] This releases the NF-κB dimer, allowing it to translocate into the nucleus and initiate the transcription of pro-inflammatory genes, including IL-1β, IL-6, and TNF-α.[1][7]

BCP-mediated activation of the CB2 receptor inhibits this cascade, preventing the degradation of IκBα and sequestering NF-κB in the cytoplasm, thereby downregulating the expression of inflammatory mediators.[1][10]

BCP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCP β-Caryophyllene (BCP) CB2 CB2 Receptor BCP->CB2 Binds & Activates IKK IKK Complex CB2->IKK Inhibits IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Releases degradation Proteasomal Degradation p_IkBa->degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation LPS LPS LPS->IKK Activates DNA κB DNA Site p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Genes Upregulates Transcription Experimental_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis start Cell Culture (e.g., HaCaT, MCF-7) treatment Compound Treatment (BCP, Alternatives, Controls) start->treatment incubation Incubation (e.g., 24-48 hours) treatment->incubation harvest Cell Harvesting incubation->harvest viability Cell Viability Assay (MTT) harvest->viability apoptosis Apoptosis Assay (Annexin V / PI) harvest->apoptosis protein Protein Analysis (Western Blot) harvest->protein ic50 Calculate IC50 Values viability->ic50 apop_quant Quantify Apoptotic vs. Necrotic vs. Live Cells apoptosis->apop_quant protein_quant Quantify Protein Levels (e.g., p-p65, IκBα) protein->protein_quant

References

A Head-to-Head Comparison of Benzocyclobutene (BCB) Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzocyclobutene (BCB) and its derivatives are valuable building blocks in organic synthesis, finding applications in the development of pharmaceuticals, advanced polymers, and materials science. The strained four-membered ring fused to a benzene core imparts unique reactivity, making the efficient and selective synthesis of these scaffolds a critical area of research. This guide provides a head-to-head comparison of the most prominent synthetic routes to BCBs, offering quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their specific needs.

Palladium-Catalyzed Intramolecular C-H Activation

A prevalent and modern approach for synthesizing substituted benzocyclobutenes involves the palladium-catalyzed intramolecular C-H activation of a methyl group on a benzylic carbon. This method offers high efficiency and good functional group tolerance, particularly for substrates bearing a quaternary benzylic carbon.

Quantitative Data
Starting MaterialCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-bromo-tert-butylbenzenePd(OAc)₂ / P(tBu)₃K₂CO₃DMF1001692[1][2]
1-(2-bromophenyl)-1-phenylethanePd(OAc)₂ / P(tBu)₃K₂CO₃DMF1001685[1][2]
Ethyl 2-(2-bromophenyl)-2-methylpropanoatePd(OAc)₂ / P(tBu)₃K₂CO₃DMF1001691[1][2]
2-bromo-4,5-dimethoxy-1-tert-butylbenzenePd(OAc)₂ / P(tBu)₃K₂CO₃DMF1001688[1][2]
2-bromo-1-isopropyl-3-methylbenzenePd(OAc)₂ / P(tBu)₃K₂CO₃DMF1001644[1][2]
Experimental Protocol

General Procedure for Palladium-Catalyzed C-H Activation: [1][2]

A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl bromide substrate (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(tBu)₃ (0.04 mmol, 4 mol%). The tube is evacuated and backfilled with argon. Anhydrous DMF (5 mL) and K₂CO₃ (2.0 mmol) are added. The reaction mixture is then stirred at 100 °C for 16 hours. After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired benzocyclobutene derivative.

Reaction Pathway

G cluster_0 Catalytic Cycle Aryl_Bromide Aryl Bromide Substrate Oxidative_Addition Oxidative Addition Aryl_Bromide->Oxidative_Addition Pd(0) Pd(0)L₂ Pd(0)->Oxidative_Addition Aryl_Pd(II)_Br Aryl-Pd(II)(Br)L₂ Oxidative_Addition->Aryl_Pd(II)_Br CH_Activation C-H Activation (Concerted Metalation- Deprotonation) Aryl_Pd(II)_Br->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration BCB_Product Benzocyclobutene Product Reductive_Elimination->BCB_Product

Caption: Palladium-catalyzed C-H activation for BCB synthesis.

Sequential Copper- and Palladium-Catalyzed Synthesis

This modular and stereoselective method allows for the synthesis of densely functionalized benzocyclobutenes from readily available imines, allenes, and diboron precursors. The two-step process involves an initial copper-catalyzed borylative coupling followed by a palladium-catalyzed Suzuki-Miyaura cyclization.

Quantitative Data
Imine SubstrateAllene SubstrateBorylative Coupling Yield (%)Cyclization Yield (%)Overall Yield (%)Reference
N-(4-methoxyphenyl)-1-phenylethan-1-imine1-(2-bromophenyl)-1-phenylethene755743[3]
N-(4-methoxyphenyl)-1-(p-tolyl)ethan-1-imine1-(2-bromophenyl)-1-phenylethene726547[3]
1-(4-chlorophenyl)-N-(4-methoxyphenyl)ethan-1-imine1-(2-bromophenyl)-1-phenylethene816149[3]
N-(4-methoxyphenyl)-1-(naphthalen-2-yl)ethan-1-imine1-(2-bromophenyl)-1-phenylethene785543[3]
Ethyl 2-((4-methoxyphenyl)imino)acetate1-(2-bromophenyl)-1-phenylethene534222[3]
Experimental Protocols

Step 1: Copper-Catalyzed Borylative Coupling [3]

In a nitrogen-filled glovebox, a vial is charged with CuCl (0.025 mmol, 2.5 mol%), NaOtBu (0.05 mmol, 5 mol%), and the appropriate phosphine ligand (0.0275 mmol, 2.75 mol%). Anhydrous THF (1 mL) is added, and the mixture is stirred for 20 minutes. A solution of the imine (1.0 mmol), allene (1.1 mmol), and B₂pin₂ (1.2 mmol) in THF (4 mL) is then added. The reaction is stirred at room temperature for 16 hours. The reaction mixture is then filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash chromatography.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Cyclization [3]

To a solution of the borylated intermediate (1.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL) are added K₃PO₄ (2.0 mmol) and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 18 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to yield the benzocyclobutene product.

Reaction Workflow

G Start Imine, Allene, B₂pin₂ Cu_Catalysis Cu-Catalyzed Borylative Coupling Start->Cu_Catalysis Intermediate Borylated Intermediate Cu_Catalysis->Intermediate Pd_Catalysis Pd-Catalyzed Suzuki-Miyaura Cyclization Intermediate->Pd_Catalysis Product Functionalized BCB Pd_Catalysis->Product

Caption: Sequential Cu/Pd catalysis for functionalized BCBs.

Benzyne [2+2] Cycloaddition

The [2+2] cycloaddition of a benzyne intermediate with an alkene is a classical and effective method for constructing the benzocyclobutene core. Benzyne can be generated in situ from various precursors, such as 2-(trimethylsilyl)phenyl triflate or anthranilic acid. This route is particularly useful for the synthesis of BCBs with specific substitution patterns on the cyclobutene ring.

Quantitative Data
Benzyne PrecursorAlkeneReaction ConditionsYield (%)Reference
2-(Trimethylsilyl)phenyl triflateEthyl vinyl etherCsF, CH₃CN, 25 °C60-80 (typical)[4]
Anthranilic acid / isoamyl nitriteEthyl vinyl ether1,2-dichloroethane, reflux40-50[4]
1,4-dibromo-2,5-dimethoxybenzene1,1-dimethoxyetheneNaNH₂, liq. NH₃55 (diacetal)[4]
2-(trimethylsilyl)phenyl triflateEnamidesCsF, CH₃CN, rt60-95[1]
Experimental Protocol

General Procedure for Benzyne Cycloaddition from a Triflate Precursor: [4]

To a stirred suspension of cesium fluoride (3.0 mmol) in anhydrous acetonitrile (10 mL) under an argon atmosphere is added the alkene (1.5 mmol). A solution of 2-(trimethylsilyl)phenyl triflate (1.0 mmol) in acetonitrile (5 mL) is then added dropwise over 30 minutes at room temperature. The reaction mixture is stirred for an additional 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (2 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.

Reaction Mechanism

G Precursor Benzyne Precursor (e.g., Aryl triflate) Benzyne_Formation Fluoride-induced Elimination Precursor->Benzyne_Formation Benzyne Benzyne Intermediate Benzyne_Formation->Benzyne Cycloaddition [2+2] Cycloaddition Benzyne->Cycloaddition Alkene Alkene Alkene->Cycloaddition BCB_Product Benzocyclobutene Adduct Cycloaddition->BCB_Product G StartXylene α-Halo-o-xylene Pyrolysis Flash Vacuum Pyrolysis (High Temperature, Low Pressure) StartXylene->Pyrolysis Radical o-Quinodimethane Intermediate Pyrolysis->Radical Cyclization Electrocyclization Radical->Cyclization BCB Benzocyclobutene Cyclization->BCB G Aryl_Halide o-Dihaloarene Lithiation Lithiation (n-BuLi) Aryl_Halide->Lithiation Aryl_Lithium Aryllithium Lithiation->Aryl_Lithium Zr_Complexation Reaction with Cp₂ZrCl₂ Aryl_Lithium->Zr_Complexation Zirconacycle Arynezirconocene Complex Zr_Complexation->Zirconacycle Coupling Regioselective Coupling Zirconacycle->Coupling Alkenyl_Bromide Alkenyl Bromide Alkenyl_Bromide->Coupling BCB_Product Functionalized BCB Coupling->BCB_Product

References

Revolutionizing Drug Delivery: Case Studies on Improving Pharmacokinetic Profiles with β-Caryophyllene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Formulation Strategies to Enhance the Bioavailability of β-Caryophyllene and Its Potential to Improve the Pharmacokinetics of Co-administered Drugs.

The natural bicyclic sesquiterpene β-caryophyllene (BCP), found in a variety of plants including cloves, hops, and black pepper, has garnered significant attention for its therapeutic potential. However, its inherent lipophilicity and poor aqueous solubility present considerable challenges to achieving optimal systemic exposure. This guide provides a comparative analysis of two key formulation strategies that have been experimentally shown to significantly improve the pharmacokinetic profile of β-caryophyllene. Furthermore, it explores the emerging evidence for β-caryophyllene's role in enhancing the bioavailability of other therapeutic agents.

Enhancing the Bioavailability of β-Caryophyllene: A Comparative Analysis

Formulation strategies are crucial for overcoming the biopharmaceutical limitations of promising compounds like β-caryophyllene. Below, we compare two successful approaches: Self-Emulsifying Drug Delivery Systems (SEDDS) and β-Cyclodextrin (β-CD) inclusion complexes.

Case Study 1: Self-Emulsifying Drug Delivery System (SEDDS)

A human clinical study investigated the oral bioavailability of β-caryophyllene formulated in a novel SEDDS compared to β-caryophyllene neat oil. The SEDDS formulation spontaneously forms a fine oil-in-water emulsion in the gastrointestinal tract, enhancing the dissolution and absorption of the lipophilic drug.

Quantitative Data Summary: SEDDS vs. Neat Oil

Pharmacokinetic ParameterBCP Neat OilBCP-SEDDSFold Increase
Cmax (ng/mL) 58.22204.63.5-fold
Tmax (h) 3.071.43Faster Absorption
AUC0-12h (ng·h/mL) 2605722.2-fold
AUC0-24h (ng·h/mL) 305.9611.82.0-fold

Data sourced from a randomized, double-blind, cross-over study in healthy human subjects[1].

Experimental Protocol: Human Pharmacokinetic Study of BCP-SEDDS

  • Study Design: A randomized, double-blind, single-dose, two-period, two-sequence crossover study was conducted in healthy male and female subjects.

  • Subjects: Healthy, non-smoking volunteers were recruited.

  • Dosing: Subjects received a single oral dose of β-caryophyllene, either as a neat oil formulation or as a SEDDS formulation. A washout period separated the two dosing periods.

  • Blood Sampling: Venous blood samples were collected at pre-determined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Bioanalysis: Plasma concentrations of β-caryophyllene were determined using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS).

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated from the plasma concentration-time profiles for each formulation.

G cluster_screening Subject Screening & Enrollment cluster_dosing Dosing Periods (Crossover Design) cluster_sampling Pharmacokinetic Sampling cluster_analysis Bioanalysis & Data Interpretation s1 Recruitment of Healthy Volunteers s2 Informed Consent & Screening s1->s2 p1 Period 1: Random Assignment to BCP Neat Oil or BCP-SEDDS s2->p1 washout Washout Period p1->washout bs Serial Blood Sampling (0-24h) p1->bs p2 Period 2: Crossover to Alternate Formulation washout->p2 p2->bs pc Plasma Separation bs->pc ba GC-MS Analysis of BCP Plasma Concentrations pc->ba pk Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) ba->pk comp Comparative Analysis of Formulations pk->comp

Caption: Workflow of the rat pharmacokinetic study comparing free BCP and BCP/β-CD inclusion complex.

β-Caryophyllene's Potential to Improve Pharmacokinetic Profiles of Other Drugs

Beyond improving its own bioavailability, β-caryophyllene has the potential to modulate the pharmacokinetics of co-administered drugs. This is primarily attributed to its interaction with drug-metabolizing enzymes.

Mechanism: Inhibition of Cytochrome P450 3A4 (CYP3A4)

In vitro studies using human and rat liver microsomes have demonstrated that β-caryophyllene can inhibit the activity of CYP3A4.[2] CYP3A4 is a major enzyme responsible for the metabolism of a vast number of therapeutic drugs. By inhibiting this enzyme, β-caryophyllene could potentially decrease the first-pass metabolism of co-administered drugs that are CYP3A4 substrates, leading to increased bioavailability and systemic exposure.

Signaling Pathway: BCP-Mediated CYP3A4 Inhibition

G BCP β-Caryophyllene CYP3A4 CYP3A4 Enzyme BCP->CYP3A4 Inhibits Metabolite Inactive Metabolite CYP3A4->Metabolite Produces Increased_Bioavailability Increased Bioavailability of Co-administered Drug CYP3A4->Increased_Bioavailability Inhibition leads to Drug Co-administered Drug (CYP3A4 Substrate) Drug->CYP3A4 Metabolized by

Caption: Mechanism of how BCP can increase the bioavailability of other drugs through CYP3A4 inhibition.

Case Example: Potential Interaction with Paclitaxel

While comprehensive in vivo pharmacokinetic data is still emerging, some studies suggest that β-caryophyllene can enhance the efficacy of certain drugs. For instance, it has been reported that β-caryophyllene significantly improves the permeability of cell membranes to the chemotherapeutic agent paclitaxel.[3] This suggests a potential for β-caryophyllene to improve the intracellular concentration and, consequently, the therapeutic effect of paclitaxel. However, further in vivo pharmacokinetic studies are required to quantify this effect.

Conclusion

The case studies presented here clearly demonstrate that advanced formulation strategies, such as Self-Emulsifying Drug Delivery Systems and β-Cyclodextrin inclusion complexes, are highly effective in overcoming the poor bioavailability of β-caryophyllene. These approaches lead to significant improvements in key pharmacokinetic parameters, including Cmax and AUC.

Furthermore, the inhibitory effect of β-caryophyllene on CYP3A4 enzymes suggests a promising role for this natural compound as a pharmacokinetic enhancer for other drugs. While in vivo data in this area is still limited, the potential for beneficial drug-drug interactions warrants further investigation. The development of β-caryophyllene formulations and its exploration as a bioavailability enhancer represent exciting avenues for advancing drug delivery and therapeutic efficacy.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-3-Chloropropane (1-BCP): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of 1-Bromo-3-Chloropropane (1-BCP), also known as trimethylene chlorobromide. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.

Essential Safety and Handling Precautions

This compound is a flammable liquid and vapor that is harmful if swallowed and toxic if inhaled.[1][2] It can cause serious eye and skin irritation.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance. Work should be conducted in a well-ventilated area, and all potential ignition sources must be removed.[1][4]

Summary of Safety and Disposal Information

ParameterGuidelineCitations
Personal Protective Equipment (PPE) Safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., PVC), lab coat, and if ventilation is inadequate, a NIOSH/MSHA approved respirator.[1][5][6]
Handling Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using. Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge.[1][2][4]
Storage Store in a cool, well-ventilated, fireproof place in tightly closed containers. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals. Do not use aluminum or galvanized containers.[1][4][5][6]
Spill Response Evacuate personnel and remove all ignition sources. Absorb spill with inert material (e.g., sand, vermiculite) and collect in a suitable, sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[4][5]
Disposal of Unused/Waste Product Dispose of as hazardous waste. Options include sending to a licensed disposal company or burning in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of down the drain or release into the environment.[1][2][3][7]
Disposal of Contaminated Packaging Empty containers retain product residue and are hazardous. Dispose of them as hazardous or special waste at a collection point. Do not reuse empty containers.[1][7]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with all local, regional, and national regulations. The following workflow provides a general procedure for safe disposal.

G Workflow for Proper Disposal of this compound cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal A Wear appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat B Work in a well-ventilated area (e.g., chemical fume hood) A->B Ensure C Prepare a designated, labeled hazardous waste container B->C Before starting work D Collect waste this compound and contaminated materials (e.g., pipette tips, gloves) C->D Ready for E Keep waste container securely closed when not in use D->E Place into F Store waste container in a designated, secure area away from incompatible materials E->F Properly G Arrange for disposal through institution's Environmental Health & Safety (EHS) or a licensed hazardous waste contractor F->G For final

Caption: Logical workflow for the safe disposal of this compound waste.

Experimental Protocols Cited

The provided information is based on standard safety data sheets and hazardous material handling guidelines. These documents do not cite specific experimental protocols for disposal but rather provide procedural recommendations for safe handling and waste management in a laboratory setting. The primary "experimental" aspect of disposal involves the chemical incineration process, which is a highly controlled industrial procedure performed by licensed waste management facilities and not in a standard research laboratory. The key steps for laboratory personnel are the safe collection, segregation, and storage of the hazardous waste prior to its removal by a certified entity.[2][3]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Bromopropane

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE REFERENCE: ESSENTIAL SAFETY AND LOGISTICAL INFORMATION FOR THE HANDLING AND DISPOSAL OF 1-BROMOPROPANE (1-BCP)

This guide provides crucial, actionable information for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of 1-bromopropane (this compound). Adherence to these protocols is vital for ensuring laboratory safety and minimizing health risks associated with this chemical.

Personal Protective Equipment (PPE) and Exposure Limits

Exposure to this compound can occur through inhalation, skin contact, and eye contact, potentially causing neurological damage, reproductive harm, and irritation.[1][2] Strict adherence to PPE guidelines and occupational exposure limits is mandatory.

Recommended Personal Protective Equipment

Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling this compound:

  • Hand Protection: Standard nitrile gloves with a thickness of 11-13 mil are generally sufficient for normal use, offering a breakthrough time of approximately one hour.[3] For prolonged contact or immersion, consider supported polyvinyl alcohol or multi-layered laminate gloves.[4] Always inspect gloves for degradation or punctures before use.

  • Eye Protection: Tightly sealed chemical splash goggles are required to protect against vapors and splashes.[3]

  • Skin and Body Protection: A lab coat must be worn, and for tasks with a higher risk of splashing, a chemically resistant apron and arm sleeves are recommended.[2]

  • Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If engineering controls are insufficient to maintain exposure below recommended limits, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[2] A written respiratory protection program that complies with OSHA's standard (29 CFR 1910.134) must be in place when respirators are required.[2]

Occupational Exposure Limits and Protective Action Criteria

Various organizations have established exposure limits for this compound. It is critical to be aware of and adhere to the most stringent applicable standard.

OrganizationLimit/CriterionValueNotes
ACGIH (2011)Threshold Limit Value (TLV) - TWA0.1 ppmBased on an 8-hour time-weighted average.[3]
Cal/OSHAPermissible Exposure Limit (PEL) - TWA5 ppmIncludes a skin notation, indicating the potential for significant absorption through the skin.[2]
EPAProtective Action Criteria (PAC-1)0.3 ppmMild, transient health effects (60-min exposure).[3]
EPAProtective Action Criteria (PAC-2)120 ppmIrreversible or other serious health effects that could impair the ability to take protective action (60-min exposure).[3]
EPAProtective Action Criteria (PAC-3)700 ppmLife-threatening health effects (60-min exposure).[3]

Experimental Protocols: Safe Handling and Disposal Procedures

The following are step-by-step procedural guidelines for common laboratory operations involving this compound. These protocols are designed to minimize exposure and ensure safe handling from acquisition to disposal.

Pre-Operational Safety Checklist
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards associated with this compound.

  • Information Review: Review the Safety Data Sheet (SDS) for 1-bromopropane before starting any work.[3]

  • Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.

  • PPE Inspection: Inspect all required PPE for integrity. Do not use damaged gloves or other protective equipment.

  • Emergency Preparedness: Locate the nearest eyewash station, safety shower, and fire extinguisher. Ensure you are familiar with their operation.

General Handling and Weighing Protocol
  • Work Area Preparation: Conduct all handling of this compound inside a designated and properly functioning chemical fume hood.

  • Container Inspection: Before use, inspect the this compound container for any signs of damage or leaks.

  • Dispensing: Use a sealed dispensing system or a burette to minimize the release of vapors when transferring this compound. If pouring, do so slowly and carefully to avoid splashing.

  • Weighing: If weighing is required, do so in a tared, sealed container. If an open container must be used, perform the weighing process within the fume hood.

  • Spill Preparedness: Keep a spill kit rated for flammable solvents readily accessible.

Reaction Setup and Workup Protocol
  • Apparatus Setup: Assemble all glassware in the fume hood, ensuring all joints are properly sealed and clamped.

  • Reagent Addition: Add this compound to the reaction vessel slowly, using a dropping funnel or syringe.

  • Reaction Monitoring: Monitor the reaction closely for any signs of exothermic activity or pressure buildup.

  • Quenching: At the end of the reaction, cool the mixture to a safe temperature before quenching.

  • Aqueous Workup:

    • Dilute the reaction mixture with an appropriate organic solvent.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with water or other appropriate aqueous solutions to remove impurities.[1]

    • Vent the separatory funnel frequently to release any pressure buildup.

    • Dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate).[1]

    • Filter the drying agent and collect the organic solution.

  • Solvent Removal: Remove the solvent using a rotary evaporator, ensuring the vacuum trap is cooled appropriately.

Distillation Protocol
  • Apparatus Setup: Set up the distillation apparatus within a fume hood. Do not use a flat-bottomed flask for heating.[6] The receiving flask should be adequately cooled.

  • Boiling Chips: Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.

  • Heating: Heat the distillation flask gently using a heating mantle. Never distill to dryness.

  • Condenser: Ensure a steady flow of coolant through the condenser.

  • Collection: Collect the distillate in a sealed receiving flask.

Disposal Plan

1-Bromopropane and materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Collect all liquid this compound waste in a clearly labeled, sealed, and chemically compatible container.

  • Contaminated Materials: Dispose of gloves, absorbent materials from spills, and other contaminated solid waste in a separate, labeled hazardous waste bag or container.

  • Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste management company.[3] Do not pour 1-bromopropane down the drain or dispose of it in regular trash. [3][7]

Safe Handling Workflow for 1-Bromopropane

G cluster_prep cluster_handling cluster_cleanup prep Preparation Phase handling Handling & Use Phase cleanup Cleanup & Disposal Phase risk_assessment 1. Risk Assessment & SDS Review ppe_check 2. PPE Inspection risk_assessment->ppe_check hood_check 3. Fume Hood Verification ppe_check->hood_check transfer 4. Transfer & Weighing (in Fume Hood) hood_check->transfer reaction 5. Reaction Setup & Monitoring transfer->reaction workup 6. Workup / Distillation (in Fume Hood) reaction->workup decontaminate 7. Decontaminate Glassware workup->decontaminate waste_collection 8. Segregate & Collect Hazardous Waste decontaminate->waste_collection disposal 9. Licensed Disposal waste_collection->disposal

Caption: A logical workflow for the safe handling of 1-bromopropane in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-BCP
Reactant of Route 2
Reactant of Route 2
1-BCP

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.